Product packaging for Methyl 4-methylthiazole-2-carboxylate(Cat. No.:CAS No. 14542-15-5)

Methyl 4-methylthiazole-2-carboxylate

Cat. No.: B077814
CAS No.: 14542-15-5
M. Wt: 157.19 g/mol
InChI Key: QYBUZTKTDPPXJR-UHFFFAOYSA-N
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Description

Methyl 4-methylthiazole-2-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a thiazole nucleus, a privileged scaffold in drug discovery, functionalized with both a methyl ester and a methyl group, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application lies in serving as a key precursor for the development of novel bioactive compounds, particularly kinase inhibitors, anti-infective agents, and other small-molecule therapeutics. The methyl ester group is readily amenable to hydrolysis to the corresponding carboxylic acid or can undergo transesterification and amidation reactions, allowing for rapid diversification of the molecule's structure-activity relationships (SAR). The specific substitution pattern on the thiazole ring enables researchers to precisely modulate the electronic properties and steric bulk of final target molecules, which is crucial for optimizing potency, selectivity, and metabolic stability. This reagent is strictly For Research Use Only and is an essential tool for chemists and biologists engaged in hit-to-lead optimization and the exploration of new chemical space for therapeutic intervention.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B077814 Methyl 4-methylthiazole-2-carboxylate CAS No. 14542-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBUZTKTDPPXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465699
Record name Methyl 4-methylthiazole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14542-15-5
Record name Methyl 4-methylthiazole-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40465699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14542-15-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-methylthiazole-2-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Methyl 4-methylthiazole-2-carboxylate

This technical guide provides a comprehensive overview of the known physical properties of this compound, a heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a representative synthesis workflow.

Core Physical and Chemical Properties

This compound is a solid organic compound with the empirical formula C₆H₇NO₂S.[1] It is characterized by an ester functional group attached to a 4-methylthiazole core.[1]

Data Presentation: Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₇NO₂S[1][2]
Molecular Weight 157.19 g/mol [1][2]
Appearance Solid[1]
Melting Point 62-67 °C[1]
Boiling Point 233.933 °C[2]
Density 1.245 g/cm³[2]
Vapor Pressure 0.054 mmHg at 25°C[2]
Refractive Index 1.535[2]

Experimental Protocols

While the provided search results do not contain the specific experimental protocols used to determine the physical properties of this compound, this section describes the standard laboratory methodologies for measuring such properties.

1. Melting Point Determination: The melting point range (62-67 °C) suggests the use of a standard technique such as capillary melting point apparatus.

  • Methodology: A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi or Stuart Scientific instrument) and heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For higher precision, Differential Scanning Calorimetry (DSC) could be employed, which measures the heat flow difference between the sample and a reference as a function of temperature.

2. Boiling Point Determination: The boiling point is typically determined at atmospheric pressure, though values can be predicted or measured at reduced pressure.

  • Methodology: A common method involves distillation. The compound is heated in a flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For small quantities, a Siwoloboff method can be used, where a small test tube containing the sample and an inverted, sealed capillary tube is heated in a water or oil bath. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary.

3. Density Measurement: The density of a solid can be measured using various techniques.

  • Methodology: Gas pycnometry is a common and accurate method. It determines the volume of the solid by measuring the pressure change of a known quantity of an inert gas (like helium) in a calibrated chamber with and without the sample. The density is then calculated by dividing the sample's mass by the measured volume.

Logical and Experimental Workflow Visualization

The synthesis of thiazole derivatives often follows established pathways. The diagram below illustrates a generalized "Hantzsch-type" synthesis workflow that is a plausible route for producing substituted thiazole carboxylates like the target compound. This involves the cyclization reaction between a thioamide and an α-halocarbonyl compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Reactant1 α-Halo Ketoester Mix Reaction/ Cyclization Reactant1->Mix Reactant2 Thioamide Reactant2->Mix Workup Aqueous Workup & Extraction Mix->Workup Crude Product Purify Purification (e.g., Crystallization) Workup->Purify Product Methyl 4-methylthiazole -2-carboxylate Purify->Product Purified Solid

Caption: Generalized workflow for the synthesis of a thiazole-2-carboxylate.

References

Methyl 4-methylthiazole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14542-15-5

Synonyms: 4-Methyl-2-thiazolecarboxylic acid methyl ester, Methyl 4-methyl-1,3-thiazole-2-carboxylate

This technical guide provides an in-depth overview of Methyl 4-methylthiazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, applications, and relevant biological activities of its derivatives.

Core Compound Data

This compound is a stable, solid organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇NO₂S[1][2]
Molecular Weight 157.19 g/mol [1][2]
Appearance Solid[1]
Melting Point 62-67 °C[1]
Boiling Point 233.933 °C (Predicted)[2]
Density 1.245 g/cm³ (Predicted)[2]
Solubility Information not available
InChI Key QYBUZTKTDPPXJR-UHFFFAOYSA-N[1]
SMILES COC(=O)c1nc(C)cs1[1]

Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the methyl ester protons (singlet, ~3.9 ppm), the thiazole ring proton (singlet), and the methyl group on the thiazole ring (singlet, ~2.5 ppm).
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methyl ester carbon, and the methyl group carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C=N and C=C stretching of the thiazole ring, and C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (157.19 m/z).

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 4-methylthiazole-2-carboxylic acid. The most common laboratory-scale method for this transformation is the Fischer-Speier esterification.[4][5][6][7][8]

Proposed Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure based on the well-established Fischer-Speier esterification method.

Materials:

  • 4-methylthiazole-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylthiazole-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Development

The thiazole moiety is a prominent scaffold in a variety of biologically active compounds. This compound and its derivatives serve as crucial intermediates in the synthesis of several pharmaceuticals.

Key Intermediate in the Synthesis of Cefditoren Pivoxil

This compound is a precursor to 4-methyl-5-formylthiazole, a key side-chain intermediate in the synthesis of the third-generation cephalosporin antibiotic, cefditoren pivoxil.[9][10][11][12][13][14][15] Cefditoren pivoxil is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[13]

G cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_key_intermediate Key Side-Chain Intermediate cluster_final_product Final Active Pharmaceutical Ingredient 4-Methylthiazole-2-carboxylic_Acid 4-Methylthiazole-2-carboxylic Acid Methyl_4-methylthiazole-2-carboxylate This compound CAS: 14542-15-5 4-Methylthiazole-2-carboxylic_Acid->Methyl_4-methylthiazole-2-carboxylate Esterification (e.g., Fischer) 4-Methyl-5-formylthiazole 4-Methyl-5-formylthiazole Methyl_4-methylthiazole-2-carboxylate->4-Methyl-5-formylthiazole Reduction & Oxidation/ Other Transformations Cefditoren_Pivoxil Cefditoren Pivoxil 4-Methyl-5-formylthiazole->Cefditoren_Pivoxil Multi-step Synthesis G Thiazole_Derivative Thiazole-based Inhibitor Inhibition Inhibition Thiazole_Derivative->Inhibition mtFabH mtFabH Enzyme (β-ketoacyl-ACP synthase) FAS-II_Pathway Fatty Acid Synthesis II (FAS-II) Pathway mtFabH->FAS-II_Pathway Catalyzes Mycolic_Acid_Synthesis Mycolic Acid Synthesis FAS-II_Pathway->Mycolic_Acid_Synthesis Leads to Disruption Disruption FAS-II_Pathway->Disruption Bacterial_Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Bacterial_Cell_Wall Essential for Inhibition->mtFabH Inhibition->FAS-II_Pathway Disrupts Disruption->Mycolic_Acid_Synthesis G Thiazole_Derivative Thiazole-based Inhibitor Tubulin α/β-Tubulin Dimers Thiazole_Derivative->Tubulin Binds to Inhibition Inhibition Tubulin->Inhibition Microtubule_Polymerization Microtubule Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to Cell_Division Cell Division (Mitosis) Mitotic_Spindle_Formation->Cell_Division Essential for Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->Arrest Inhibition->Microtubule_Polymerization Inhibition->Mitotic_Spindle_Formation Prevents Apoptosis Apoptosis Arrest->Apoptosis

References

Structure and formula of Methyl 4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-methylthiazole-2-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring, which is a common scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, making them important intermediates in the development of new pharmaceutical agents. This document provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Formula

The molecular structure of this compound consists of a central thiazole ring substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position.

  • Chemical Formula: C₆H₇NO₂S[1]

  • SMILES: COC(=O)c1nc(C)cs1

  • InChI Key: QYBUZTKTDPPXJR-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueReference
Molecular Weight 157.19 g/mol [1]
Exact Mass 157.01974964 Da[1]
Appearance Solid
Melting Point 62-67 °C
Boiling Point 233.933 °C[1]
Density 1.245 g/cm³[1]
Vapor Pressure 0.054 mmHg at 25°C[1]
XLogP3 1.5[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Synthesis and Experimental Protocols

A plausible synthetic pathway could involve the reaction of a thioamide with an α-haloketone. For the target molecule, this could involve the reaction of methyl 2-chloro-3-oxobutanoate with a suitable thioamide, followed by esterification if necessary.

Below is a generalized experimental workflow for the synthesis of a substituted thiazole carboxylate, which could be adapted for this compound.

G Generalized Synthesis Workflow start Starting Materials (e.g., Thioamide, α-haloketone) reaction Reaction in Solvent (e.g., Ethanol) start->reaction reflux Reflux for several hours reaction->reflux workup Aqueous Workup (Neutralization, Extraction) reflux->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product This compound characterization->product

Caption: Generalized workflow for the synthesis of thiazole derivatives.

Representative Experimental Protocol:

  • Reaction Setup: To a solution of the appropriate thioamide in a suitable solvent (e.g., ethanol), add an equimolar amount of the corresponding α-haloketone or α-halo ester.

  • Reaction Conditions: The reaction mixture is typically stirred and heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired thiazole carboxylate.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. 1H NMR spectral data for this compound is available in spectral databases[2].

Applications in Research and Drug Development

The 2-amino-4-methylthiazole scaffold, a close analog, is a crucial building block in the synthesis of various biologically active molecules and medicinally useful agents[3]. Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity[3]. Given these precedents, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anti-inflammatory, antibacterial, and anticancer agents. Researchers can utilize this compound as a starting material for further chemical modifications to explore its structure-activity relationships.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 pictogram, indicating that it may cause eye irritation (H319). Appropriate personal protective equipment, including safety glasses, should be worn when handling this compound. Standard laboratory safety procedures should be followed to minimize exposure.

References

An In-depth Technical Guide to the Molecular Properties of Methyl 4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular weight and mass of methyl 4-methylthiazole-2-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Identity and Composition

This compound is a heterocyclic compound with the chemical formula C₆H₇NO₂S.[1] Its structure consists of a thiazole ring substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position.

Quantitative Molecular Data

The molecular weight and mass of a compound are fundamental properties crucial for its characterization and application in research and development. The following table summarizes the key quantitative data for this compound.

PropertyValueUnitSource
Molecular Weight157.19 g/mol [1]
Exact Mass157.01974964Da[1][2]
Molecular FormulaC₆H₇NO₂S[1]

Methodology for Determination of Molecular Properties

The molecular weight and exact mass presented in this guide are computed properties. These values are calculated based on the elemental composition of the molecule (C₆H₇NO₂S) and the standard atomic weights of its constituent atoms (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur).

  • Molecular Weight (Average Mass): This is calculated by summing the average atomic masses of all atoms in the molecular formula. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes.

  • Exact Mass (Monoisotopic Mass): This is calculated by summing the masses of the most abundant isotope of each element in the molecule. This value is particularly important in mass spectrometry, where it allows for the precise identification of compounds.

The relationship between the chemical structure and its fundamental molecular properties is a cornerstone of chemical analysis. The following diagram illustrates this logical connection for this compound.

molecular_properties compound This compound C₆H₇NO₂S properties Molecular Weight: 157.19 g/mol Exact Mass: 157.01974964 Da compound->properties Determines

References

Spectroscopic Profile of Methyl 4-methylthiazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-methylthiazole-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

A proton NMR spectrum for this compound is indexed in spectral databases, however, the specific chemical shift values are not publicly available at this time.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available-

Publicly available ¹³C NMR data for this compound could not be located at the time of this publication.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
Data not available-

Specific IR absorption peaks for this compound are not detailed in currently accessible literature.

Table 4: Mass Spectrometry (MS) Data
m/zAssignment
157.02[M]⁺ (Monoisotopic Mass)

Experimental Protocols

While specific experimental data for the target compound is limited, the following protocols are based on established methods for the characterization of similar thiazole derivatives and serve as a guide for researchers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹, and the positions of absorption bands (peaks) are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions would be measured to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 4-methylthiazole-2-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Validation Structure Validation NMR->Structure_Validation Spectral Data IR->Structure_Validation Spectral Data MS->Structure_Validation Spectral Data Data_Tabulation Data Tabulation Structure_Validation->Data_Tabulation Report Report Data_Tabulation->Report Final Report Generation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 4-methylthiazole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4-methylthiazole-2-carboxylate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining the solubility of this compound. It includes detailed experimental protocols based on established methodologies for similar heterocyclic compounds and a template for data presentation.

Introduction

This compound is a heterocyclic compound with the chemical formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol .[1] Its structure, featuring a thiazole ring, an ester group, and a methyl group, suggests it is a solid at room temperature with a melting point in the range of 62-67 °C. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications in drug discovery and development, including synthesis, purification, formulation, and in vitro/in vivo screening. The solubility of a compound dictates its bioavailability and the feasibility of its formulation for therapeutic delivery.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Ethyl Acetate
Dichloromethane
Chloroform
Tetrahydrofuran (THF)
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Toluene
Heptane

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental practice in chemical and pharmaceutical sciences. The most widely accepted and reliable method for this purpose is the shake-flask method. This method involves equilibrating an excess amount of the solid solute with the solvent of interest until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

3.1. Shake-Flask Method for Equilibrium Solubility

Principle: An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of glass vials.

    • Pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C (298.15 K) is typically used.

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The required time for equilibration may need to be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Concentration Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted sample using one of the analytical methods described below.

3.2. Analytical Methods for Concentration Determination

The choice of analytical method will depend on the properties of the compound and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve.

  • UV-Visible Spectroscopy: If this compound has a chromophore that absorbs in the UV-Visible region, this method can be used. A wavelength of maximum absorbance (λmax) should be determined. A standard curve of absorbance versus concentration is then constructed to determine the concentration of the unknown sample.

  • Gravimetric Analysis: This method involves evaporating a known volume of the filtered supernatant to dryness and weighing the residual solid. While simple, it is less sensitive than chromatographic or spectroscopic methods and requires a relatively high solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Agitate at Constant Temperature prep_solvent->equilibration separation Filter Supernatant equilibration->separation dilution Dilute Sample separation->dilution analysis Concentration Determination (e.g., HPLC, UV-Vis) dilution->analysis data Calculate Solubility analysis->data

Workflow for Solubility Determination

Conclusion

This technical guide outlines the standard methodologies for the experimental determination of the solubility of this compound in organic solvents. While specific quantitative data is not currently available in the public domain, the detailed protocols for the shake-flask method, coupled with appropriate analytical techniques, provide a robust framework for researchers to generate reliable and accurate solubility data. This information is invaluable for the advancement of research and development projects involving this compound.

References

An In-depth Technical Guide to the Synthesis of 4-methyl-2-thiazolecarboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 4-methyl-2-thiazolecarboxylic acid methyl ester, a key building block in medicinal chemistry and drug development. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with a common and effective two-step synthesis starting from the commercially available 2-bromo-4-methylthiazole.

Synthetic Strategy Overview

The synthesis of 4-methyl-2-thiazolecarboxylic acid methyl ester is most effectively achieved through a two-step process:

  • Carboxylation of 2-bromo-4-methylthiazole: This step involves a halogen-metal exchange reaction followed by quenching with carbon dioxide to introduce a carboxylic acid group at the 2-position of the thiazole ring.

  • Esterification of 4-methyl-2-thiazolecarboxylic acid: The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification or through an acid chloride intermediate.

This approach is favored due to the ready availability of the starting brominated thiazole and the generally high yields of the individual steps.

Experimental Protocols

Synthesis of 4-methyl-2-thiazolecarboxylic acid

This protocol describes the formation of the carboxylic acid intermediate from 2-bromo-4-methylthiazole.

Materials:

  • 2-bromo-4-methylthiazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry tetrahydrofuran (THF)

  • Dry carbon dioxide (CO2) gas or dry ice

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2-bromo-4-methylthiazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or carefully add crushed dry ice to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-methyl-2-thiazolecarboxylic acid.

  • The crude product can be purified by recrystallization.

Synthesis of 4-methyl-2-thiazolecarboxylic acid methyl ester

This section details two common methods for the esterification of the carboxylic acid intermediate.

Materials:

  • 4-methyl-2-thiazolecarboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H2SO4)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-thiazolecarboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methyl-2-thiazolecarboxylic acid methyl ester.

Materials:

  • 4-methyl-2-thiazolecarboxylic acid

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Dry dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, suspend 4-methyl-2-thiazolecarboxylic acid (1.0 eq) in dry DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 4-methyl-2-thiazolecarbonyl chloride in dry DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of methanol (1.5 eq) and triethylamine (1.5 eq) in dry DCM.

  • Slowly add the methanol/triethylamine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

StepReactant(s)Reagent(s)SolventTemperature (°C)Typical Yield (%)
Carboxylation 2-bromo-4-methylthiazole1. n-BuLi 2. CO2THF-78 to RT70-85
Esterification (Fischer) 4-methyl-2-thiazolecarboxylic acidMeOH, H2SO4 (cat.)MethanolReflux80-95
Esterification (Acid Chloride) 4-methyl-2-thiazolecarboxylic acid1. SOCl2 2. MeOH, TEADCM0 to Reflux85-95

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general workflow for the synthesis of 4-methyl-2-thiazolecarboxylic acid methyl ester.

Synthesis_Pathway A 2-bromo-4-methylthiazole B 4-methyl-2-thiazolecarboxylic acid A->B 1. n-BuLi, THF, -78°C 2. CO2 C 4-methyl-2-thiazolecarboxylic acid methyl ester B->C MeOH, H2SO4 (cat.) or 1. SOCl2 2. MeOH, TEA

Caption: Overall synthetic pathway for 4-methyl-2-thiazolecarboxylic acid methyl ester.

Experimental_Workflow cluster_carboxylation Step 1: Carboxylation cluster_esterification Step 2: Esterification start_A Dissolve 2-bromo-4-methylthiazole in dry THF step_A1 Cool to -78°C start_A->step_A1 step_A2 Add n-BuLi step_A1->step_A2 step_A3 Stir for 1h at -78°C step_A2->step_A3 step_A4 Quench with CO2 step_A3->step_A4 step_A5 Workup and Isolation step_A4->step_A5 product_A 4-methyl-2-thiazolecarboxylic acid step_A5->product_A start_B Dissolve 4-methyl-2-thiazolecarboxylic acid in MeOH product_A->start_B Proceed to Esterification step_B1 Add catalytic H2SO4 start_B->step_B1 step_B2 Reflux step_B1->step_B2 step_B3 Workup and Purification step_B2->step_B3 product_B 4-methyl-2-thiazolecarboxylic acid methyl ester step_B3->product_B

Caption: Detailed experimental workflow for the two-step synthesis.

An In-depth Technical Guide to the Basic Reactivity of the Thiazole Ring in Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug discovery, found in numerous clinically significant agents, including anticancer and anti-inflammatory drugs.[1][2][3] Its unique electronic structure, arising from the presence of both sulfur and nitrogen heteroatoms, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of the basic reactivity of the thiazole ring, with a specific focus on the modulatory effects of a carboxylate ester substituent. We will explore the electronic properties, key reaction pathways such as electrophilic and nucleophilic substitutions, and the synthetic utility of thiazole carboxylate esters. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of core chemical principles to serve as a practical resource for professionals in the field.

Introduction to the Thiazole Ring

Thiazole, or 1,3-thiazole, is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[4] The thiazole nucleus is a key structural component in a variety of natural products, most notably vitamin B1 (thiamine), and is a privileged scaffold in pharmaceutical development.[3][4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][6]

The chemical reactivity of thiazole is governed by its aromatic nature, which results from the delocalization of a lone pair of electrons from the sulfur atom to form a 6π-electron system.[7][8] This aromaticity is greater than that of the corresponding oxazole ring, leading to significant chemical stability.[4][5]

Core Reactivity of the Thiazole Ring

The reactivity of the thiazole ring is a hybrid of its constituent parts, exhibiting characteristics of both a pyridine-like nitrogen and a thiophene-like sulfur.[8][9]

Electronic Structure and Aromaticity

The thiazole ring is planar, and its aromaticity is confirmed by ¹H NMR spectroscopy, which shows ring proton chemical shifts between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current.[4][5] The distribution of π-electron density is not uniform, which dictates its regioselectivity in chemical reactions:

  • C2 Position: This carbon is the most electron-deficient due to its position between two electronegative heteroatoms. It is the primary site for nucleophilic attack and deprotonation by strong bases.[4][5][7][8][9]

  • C5 Position: This carbon is the most electron-rich and is the preferred site for electrophilic substitution.[4][5][8][9][10][11]

  • C4 Position: This position is considered nearly electronically neutral.[9]

  • N3 Position: The lone pair of electrons on the nitrogen atom makes it the site of protonation and N-alkylation.[9]

Caption: Electronic properties and primary sites of reactivity on the thiazole ring.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attacks on the thiazole ring occur preferentially at the electron-rich C5 position.[9][10] If the C5 position is occupied, substitution may occur at C4, though this is less common.[9][11] The presence of electron-donating groups at C2 enhances the rate of EAS at C5.[9] Common EAS reactions include:

  • Halogenation: Bromination of thiazole with Br₂ yields 5-bromothiazole.[10]

  • Nitration: Reaction with a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄) produces 5-nitrothiazole.[10]

  • Mercuration: Thiazole reacts with mercury acetate, with a preference for substitution in the order C5 > C4 > C2.[9]

Nucleophilic Reactivity and Deprotonation

The proton at the C2 position is significantly acidic (pKa in DMSO ≈ 29.5) and can be abstracted by strong bases such as organolithium reagents (e.g., n-BuLi) or Hauser bases.[4][9][12] This deprotonation generates a potent C2-lithiothiazole nucleophile, which is a key intermediate for introducing a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) at this position.[9][10]

Nucleophilic Aromatic Substitution (NAS)

Due to the electron-deficient nature of the C2 position, NAS is a viable pathway, particularly when a good leaving group (e.g., a halogen) is present at C2.[7][9] The reaction often requires a strong nucleophile or activation of the ring by an electron-withdrawing group.[9][10] For example, sodamide can convert thiazole into 2-aminothiazole.

Reactions at the Ring Nitrogen

The nitrogen at the N3 position is basic (pKa of conjugate acid ≈ 2.5) and readily undergoes protonation.[4][9] It can also be alkylated by alkyl halides to form resonance-stabilized thiazolium cations, which are important as catalysts in various organic reactions.[9] Oxidation of the nitrogen with agents like mCPBA yields the aromatic thiazole N-oxide.[4]

Influence of the Carboxylate Ester Group

A carboxylate ester group (-COOR) is a moderately electron-withdrawing group. Its presence on the thiazole ring significantly modulates the ring's intrinsic reactivity.

  • Deactivation towards EAS: The ester group withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Electrophilic substitution becomes substantially more difficult.

  • Activation towards NAS: By withdrawing electron density, the ester group further enhances the electrophilicity of the ring carbons, particularly C2 and C4, activating them towards nucleophilic attack. This is especially relevant if a leaving group is present on the ring.

  • Increased Acidity of Ring Protons: The electron-withdrawing effect of the ester increases the acidity of the C-H protons on the ring, making deprotonation, especially at C2, more facile.

Synthesis of Thiazole Carboxylate Esters

The most prevalent and versatile method for synthesizing substituted thiazoles, including carboxylate esters, is the Hantzsch Thiazole Synthesis .[4][7][13] This method involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide.[7] To synthesize thiazole carboxylate esters, a common precursor is an α-halo-β-ketoester.

For instance, 2-amino-4-alkylthiazole-5-carboxylates can be synthesized by the α-halogenation of a β-keto ester followed by cyclization with thiourea.[14]

hantzsch_synthesis start Start: β-Keto Ester + Thioamide step1 Step 1: α-Halogenation (e.g., with NBS or SO₂Cl₂) start->step1 intermediate1 α-Halo-β-Keto Ester step1->intermediate1 step2 Step 2: Cyclocondensation (Nucleophilic attack by Thioamide S) intermediate1->step2 + Thioamide intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Step 3: Dehydration (Acid or Base Catalyzed) intermediate2->step3 end_product Product: Thiazole Carboxylate Ester step3->end_product

Caption: General workflow for the Hantzsch synthesis of a thiazole carboxylate ester.

Key Reactions of Thiazole Carboxylate Esters

Reactions Involving the Thiazole Ring

Even with the deactivating ester group, key reactions of the thiazole ring remain accessible:

  • C2-Lithiation: Deprotonation at the C2 position with a strong base is still a primary method for functionalization. The resulting nucleophile can react with various electrophiles to introduce substituents at the C2 position.

  • Nucleophilic Aromatic Substitution: If a leaving group such as a halogen is present at the C2 or C4 position, it can be readily displaced by nucleophiles. For example, treatment of ethyl 2-chlorothiazole-5-carboxylate with certain nucleophiles can lead to substitution products.[15]

Reactions of the Ester Moiety

The carboxylate ester group itself is a versatile functional handle that can undergo several important transformations without disrupting the thiazole ring:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding thiazole carboxylic acid under acidic or basic conditions. Thiazole-4-carboxylic acid, for instance, can be prepared by oxidizing 4-hydroxymethylthiazole with nitric and sulfuric acid, with yields often exceeding 90%.[16]

  • Amidation: Reaction with amines can convert the ester into a thiazole carboxamide. This is a common transformation in drug development to modulate properties like solubility and target binding.

  • Reduction: The ester can be reduced to a primary alcohol (a hydroxymethylthiazole) using reducing agents like lithium aluminum hydride (LiAlH₄).

Quantitative Data Summary

Quantitative data provides a clearer understanding of the reactivity and properties of thiazole derivatives.

Table 1: Acidity and Basicity Data

Compound/Site pKa Value Type Conditions/Solvent Reference(s)
Thiazole (conjugate acid) 2.5 Basicity (N3) Water [4]
Imidazole (conjugate acid) 7.0 Basicity Water [4]
Thiazole (C2-H) ~29.5 Acidity DMSO [12]
Carboxylic Acid (-COOH) 4-5 Acidity Water [17]

| Water | 15.7 | Acidity | Water |[17] |

Table 2: Representative Reaction Yields

Reaction Product Yield (%) Conditions Reference(s)
Photolysis of Isoxazole with Thioamide Thiazole-5-carboxylate ester 40-60% Acetonitrile, trifluoroacetic acid [15]
Oxidation of 4-Hydroxymethylthiazole Thiazole-4-carboxylic acid >90% Nitric acid, sulfuric acid [16]
Hantzsch Synthesis 2,4-disubstituted thiazoles Good to Excellent Varies [18]

| Oxidation of 4-Methylthiazole | Thiazole-4-carboxylic acid | 71% | HNO₃, H₂SO₄ |[16] |

Experimental Protocols

The following are representative protocols for the synthesis and modification of thiazole carboxylate esters.

Protocol 1: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from general procedures for Hantzsch synthesis involving β-keto esters.[14]

  • Materials: Ethyl acetoacetate, N-Bromosuccinimide (NBS), thiourea, ethanol.

  • Step 1: α-Halogenation. To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol, add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature. Stir the mixture for 2-4 hours until TLC indicates complete consumption of the starting material. The crude ethyl 2-bromoacetoacetate is typically used in the next step without further purification.

  • Step 2: Cyclocondensation. To the crude solution from Step 1, add thiourea (1.1 eq). Heat the reaction mixture to reflux (approx. 78 °C in ethanol) for 3-6 hours. Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture may form a precipitate. The mixture is often neutralized with a base (e.g., aqueous sodium bicarbonate) to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl Thiazole-4-carboxylate to Thiazole-4-carboxylic Acid

This protocol is based on standard ester hydrolysis procedures.

  • Materials: Ethyl thiazole-4-carboxylate, sodium hydroxide (NaOH) or hydrochloric acid (HCl), water, ethanol.

  • Step 1: Saponification (Basic Hydrolysis). Dissolve ethyl thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (1.5-2.0 eq). Heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting ester is consumed.

  • Step 2: Acidification and Isolation. Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.[16] The thiazole-4-carboxylic acid will precipitate out of the solution.

  • Step 3: Purification. Collect the precipitated solid by filtration. Wash the solid with a small amount of ice-cold water to remove residual salts and acid. Dry the product under vacuum to yield the pure thiazole-4-carboxylic acid.

Conclusion

The thiazole ring is a versatile and reactive scaffold whose properties are significantly influenced by its substituents. Carboxylate esters serve not only as a key functional group in many biologically active thiazoles but also as a powerful modulator of the ring's electronic character. The electron-withdrawing nature of the ester deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack and enhancing the acidity of the C2 proton. This predictable reactivity, combined with robust synthetic methods like the Hantzsch synthesis and the chemical versatility of the ester group itself, makes thiazole carboxylate esters exceptionally valuable intermediates for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental principles is critical for the rational design and synthesis of novel thiazole-based therapeutic agents.

References

Commercial Sourcing and Technical Guide: Methyl 4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing a reliable supply of high-purity chemical intermediates is a critical first step in the research and development pipeline. Methyl 4-methylthiazole-2-carboxylate (CAS No. 14542-15-5), a key heterocyclic building block, is no exception. This technical guide provides an in-depth overview of commercial suppliers, relevant chemical data, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores the biological significance of its derivatives, offering insights into their potential therapeutic applications.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, with varying purity levels and available quantities. The following table summarizes the product specifications from several key commercial vendors. Researchers are advised to request certificates of analysis for lot-specific data.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Sigma-Aldrich 97%14542-15-5C₆H₇NO₂S157.19Solid62-67--
Pure Chemistry Scientific Inc. 95%14542-15-5C₆H₇NO₂S---233.933-
HANGZHOU LEAP CHEM CO., LTD. 99.00%14542-15-5C₆H₇NO₂S157.19--233.9331.245
Hangzhou Subi Peptide Technology Co.,Ltd. 99%14542-15-5C₆H₇NO₂S-----

Synthesis and Purification Protocols

The synthesis of this compound and its derivatives often involves multi-step reactions. Below are representative experimental protocols adapted from the scientific literature for the synthesis of related thiazole compounds, which can be modified for the target molecule.

Protocol 1: Synthesis of a Thiazole Precursor (Ethyl 2-amino-4-methylthiazole-5-carboxylate)

This protocol describes a one-pot synthesis method.[1]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL).

  • Cool the mixture to below 0°C.

  • Slowly add NBS (0.06 mol) to the cooled mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, add thiourea (0.05 mol).

  • Heat the reaction mixture to 80°C for 2 hours.

  • Cool the mixture to room temperature and filter to remove any insoluble substances.

  • To the filtrate, add ammonia solution (8.0 mL).

  • Stir the resulting mixture at room temperature for 10 minutes to allow for the formation of a yellow precipitate.

  • Filter the precipitate and wash it with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Protocol 2: Hydrolysis of Thiazole Esters to Carboxylic Acids

This general procedure can be adapted for the hydrolysis of this compound to its corresponding carboxylic acid.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution (1 M)

  • Methanol (for recrystallization)

Procedure:

  • Dissolve the thiazole ester (e.g., 1.0 g) in a stirring solution of NaOH (e.g., 150 mL of 85 mM) at 50-60°C.

  • Continue stirring for 30 minutes until a clear solution is formed.

  • Cool the reaction mixture.

  • Acidify the solution to pH 3-4 with 1 M HCl.

  • A precipitate will form. Collect the precipitate by filtration using a Buchner funnel.

  • Recrystallize the crude product from methanol to obtain the pure carboxylic acid.[2]

Biological Activity and Signaling Pathways

Derivatives of 4-methylthiazole-2-carboxylic acid have shown significant potential in drug discovery, exhibiting a range of biological activities. Two notable areas of investigation are in cancer and infectious diseases.

Anti-Cancer Activity: Targeting Mucin 1 (MUC1)

Certain derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as inhibitors of mucin 1 (MUC1), an oncoprotein that is overexpressed in many adenocarcinomas, including breast cancer.[3] The inhibition of MUC1 can disrupt downstream signaling pathways involved in cell proliferation and survival.

MUC1_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling MUC1 MUC1 Downstream\nEffectors Downstream Effectors MUC1->Downstream\nEffectors Activates Proliferation\n& Survival Proliferation & Survival Downstream\nEffectors->Proliferation\n& Survival Thiazole\nDerivative Thiazole Derivative Thiazole\nDerivative->MUC1 Inhibits

Caption: Inhibition of the MUC1 signaling pathway by a thiazole derivative.

Anti-Tubercular Activity: Targeting mtFabH

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[2][4] These compounds can target enzymes in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, such as the β-ketoacyl-ACP synthase mtFabH.[2][4] Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

mtFabH_Inhibition Thiazole\nDerivative Thiazole Derivative mtFabH mtFabH Thiazole\nDerivative->mtFabH Inhibits Fatty Acid\nElongation Fatty Acid Elongation mtFabH->Fatty Acid\nElongation Catalyzes Mycolic Acid\nSynthesis Mycolic Acid Synthesis Fatty Acid\nElongation->Mycolic Acid\nSynthesis Mycobacterial\nCell Wall Mycobacterial Cell Wall Mycolic Acid\nSynthesis->Mycobacterial\nCell Wall Essential for

Caption: Inhibition of the mycobacterial fatty acid synthesis pathway.

References

An In-depth Technical Guide to Thiazole Chemistry for Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This five-membered aromatic ring containing sulfur and nitrogen atoms offers a unique combination of electronic properties and steric features, making it a versatile building block for the design of novel therapeutic agents.[3][4] Thiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5] Prominent examples of FDA-approved drugs containing a thiazole moiety include the antiretroviral agent Ritonavir and the anticancer drug Dasatinib, highlighting the significance of this heterocycle in modern drug discovery.[5]

This guide provides a comprehensive overview of the core principles of thiazole chemistry, with a focus on its synthesis and functionalization to create diverse building blocks for drug development. Detailed experimental protocols for key reactions, quantitative data, and diagrammatic representations of synthetic pathways are presented to facilitate practical application in a research setting.

Core Chemistry: Structure and Reactivity

The thiazole ring is a planar, aromatic system that adheres to Hückel's rule, with the delocalization of a lone pair of electrons from the sulfur atom contributing to its 6 π-electron system.[4][6] This aromaticity is reflected in the 1H NMR chemical shifts of the ring protons, which typically appear between 7.27 and 8.77 ppm.[7][8]

The electronic distribution within the ring governs its reactivity. The C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[7][9] Conversely, the C2 position is the most electron-deficient and is susceptible to nucleophilic attack and deprotonation by strong bases like organolithium reagents.[9][10] The nitrogen atom at the 3-position is basic and readily undergoes protonation or N-alkylation to form thiazolium salts.[9]

Synthesis of the Thiazole Core

Several classical and modern synthetic methods are employed to construct the thiazole ring, providing access to a wide array of substituted derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is arguably the most widely used method for thiazole ring formation.[11] It involves the condensation of an α-haloketone with a thioamide.[7][12] This method is known for its simplicity and generally high yields.[12]

A common variation of this synthesis utilizes thiourea as the thioamide component to produce 2-aminothiazoles, which are valuable precursors for further functionalization.[3][12]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [12]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[9][13] This reaction proceeds under mild conditions and offers a complementary approach to the Hantzsch synthesis.[5][13]

An illustrative application of this method is the synthesis of 2-methyl-5-aminothiazole from aminoacetonitrile and ethyldithioacetate, which serves as a building block for kinase inhibitors.[14]

Other Synthetic Methods

Additional methods for constructing the thiazole ring include:

  • Gabriel Thiazole Synthesis: This method involves the reaction of an α-acylaminoketone with phosphorus pentasulfide.

  • From Thioamides: Thiazole derivatives can be synthesized from thioamides and α-chloroxiranes.[9]

  • Tcherniac's Synthesis: This involves the hydrolysis of α-thiocyanoketones with acid.[9]

Functionalization of Thiazole Building Blocks

Once the thiazole core is synthesized, it can be further modified at various positions to create a library of diverse building blocks.

Electrophilic Substitution

As mentioned, electrophilic substitution reactions, such as halogenation and nitration, predominantly occur at the C5 position.[9][10] The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at C5.[9]

Nucleophilic Substitution

Nucleophilic substitution is most favorable at the electron-deficient C2 position, especially when a good leaving group (e.g., a halogen) is present.[9][10] Ring activation, for instance, through quaternization of the ring nitrogen, can enhance the susceptibility of the C2 position to nucleophilic attack.[9]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are invaluable for the functionalization of thiazole building blocks. Common examples include:

  • Suzuki Coupling: Palladium-catalyzed reaction of a halothiazole with a boronic acid or ester.

  • Heck Coupling: Palladium-catalyzed reaction of a halothiazole with an alkene.[15]

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a halothiazole with a terminal alkyne.

  • C-H Arylation: Direct arylation of the thiazole C-H bonds, often catalyzed by palladium or copper.[16]

These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkenyl groups, at specific positions on the thiazole ring.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis and functionalization of thiazole building blocks.

Table 1: Hantzsch Thiazole Synthesis - Representative Examples

α-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)
ChloroacetaldehydeThioureaWaterReflux275-85[17]
2-BromoacetophenoneThioureaMethanol1000.5High[12]
ChloroacetoneThioacetamideEthanolReflux3~80

Table 2: Functionalization of Thiazoles - Reaction Conditions and Yields

Thiazole SubstrateReaction TypeReagentsCatalystSolventYield (%)
2-ChlorothiazoleSuzuki CouplingPhenylboronic acidPd(PPh₃)₄Toluene85-95
2-BromothiazoleHeck CouplingStyrenePd(OAc)₂DMF70-85
2-IodothiazoleSonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuITriethylamine80-90
ThiazoleC-H ArylationIodobenzenePd(OAc)₂Acetic Acid60-75

Thiazole Building Blocks in Drug Discovery: Case Studies

The strategic application of thiazole chemistry is evident in the synthesis of numerous marketed drugs.

Dasatinib

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[1] Its synthesis often involves the construction of a functionalized 2-aminothiazole core, followed by coupling with other heterocyclic fragments.[18][19] One synthetic route involves the reaction of 2-chlorothiazole with n-butyllithium followed by the addition of 2-chloro-6-methylphenyl isocyanate to yield a key amide intermediate with a yield of 86%.[18]

Ritonavir

Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[5] The synthesis of this complex molecule involves the preparation of a substituted thiazole building block, specifically 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole.[20]

Visualizing Synthetic Pathways and Workflows

Graphviz diagrams are provided below to illustrate key synthetic pathways and experimental workflows.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazolium Intermediate alpha_haloketone->intermediate thioamide Thioamide thioamide->intermediate thiazole Thiazole Derivative intermediate->thiazole Cyclization & Dehydration Thiazole_Functionalization thiazole_core Synthesized Thiazole Core electrophilic_sub Electrophilic Substitution (e.g., Halogenation @ C5) thiazole_core->electrophilic_sub nucleophilic_sub Nucleophilic Substitution (e.g., Amination @ C2) thiazole_core->nucleophilic_sub metal_coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) thiazole_core->metal_coupling diversified_blocks Diversified Building Blocks electrophilic_sub->diversified_blocks nucleophilic_sub->diversified_blocks metal_coupling->diversified_blocks Dasatinib_Building_Block_Synthesis start 2-Chlorothiazole step1 n-BuLi, -78°C start->step1 intermediate1 2-Lithiothiazole step1->intermediate1 step2 2-Chloro-6-methylphenyl isocyanate intermediate1->step2 product N-(2-Chloro-6-methylphenyl) thiazole-2-carboxamide step2->product Yield: 86%

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 4-methylthiazole-2-carboxylate (CAS No. 14542-15-5), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Compound Identification and Properties

This compound is a solid ester compound.[1] Its fundamental physical and chemical properties are summarized below, providing essential data for its handling and use in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 14542-15-5[1]
Molecular Formula C₆H₇NO₂S[1][2]
Molecular Weight 157.19 g/mol [1][2]
Appearance Solid[1]
Melting Point 62-67 °C[1]
Boiling Point 233.933 °C[2]
Density 1.245 g/cm³[2]
Vapor Pressure 0.054 mmHg at 25°C[2]
InChI Key QYBUZTKTDPPXJR-UHFFFAOYSA-N[1]
SMILES String COC(=O)c1nc(C)cs1[1]

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as an eye irritant.[1] Appropriate personal protective equipment (PPE) must be worn to prevent exposure.

Table 2: GHS Hazard Classification

ClassificationCodePictogramSignal WordHazard Statement
Eye Irritation H319GHS07WarningCauses serious eye irritation.[1]

Precautionary Statements:

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[5]

Handling, Storage, and Disposal

Proper handling and storage are critical to maintaining the chemical's integrity and ensuring a safe laboratory environment.

4.1 Safe Handling

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[5]

  • Ensure adequate ventilation. Use only in a well-ventilated area, such as a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust, mist, gas, or vapors.[5]

  • Wash hands and face thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[4]

4.2 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • The designated storage class is 13 - Non Combustible Solids.[1]

4.3 Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[4]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known.[3]

  • Chemical Stability: The compound is stable under normal storage and handling conditions.[3]

  • Conditions to Avoid: Incompatible products.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[3]

Experimental Protocols

Protocol: General Safe Handling in a Laboratory Setting

This protocol outlines the standard procedure for safely handling this compound in a research environment.

  • Preparation and Pre-Handling Check:

    • Verify that the Safety Data Sheet (SDS) has been reviewed and is accessible.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm that an emergency eyewash station and safety shower are unobstructed and nearby.[4]

    • Don the required PPE: safety goggles conforming to EN166 or NIOSH standards, appropriate chemical-resistant gloves, and a flame-retardant lab coat.[5]

  • Chemical Handling and Dispensing:

    • Perform all manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust.[5]

    • Use spark-proof tools and equipment if there is any risk of dust explosion, although the material is not classified as flammable.[4]

    • Weigh the required amount of the solid in a tared container.

    • Clean any spills immediately with an inert absorbent material (e.g., sand, silica gel) and place it in a sealed container for disposal.[4]

  • Post-Handling Procedures:

    • Tightly seal the source container.[6]

    • Decontaminate all equipment and the work surface.

    • Remove gloves and wash hands thoroughly with soap and water.

    • Properly label and store any prepared solutions according to safety guidelines.

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate key safety workflows and concepts for handling chemical reagents in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling a Review SDS b Verify Fume Hood & Safety Equipment a->b c Don Personal Protective Equipment (PPE) b->c d Transfer Chemical to Fume Hood c->d Proceed to Handling e Weigh and Dispense d->e f Perform Experiment e->f g Secure & Store Chemical f->g Experiment Complete h Clean Workspace & Equipment g->h i Dispose of Waste Properly h->i j Remove PPE & Wash Hands i->j

Caption: General workflow for safe chemical handling in a laboratory.

G cluster_assessment Hazard Management Process cluster_controls Hierarchy of Controls A Hazard Identification (e.g., Eye Irritant H319) B Risk Assessment (Evaluate exposure potential during lab procedures) A->B Informs C Control Measures (Implement protective actions) B->C Determines D Engineering Controls (e.g., Fume Hood) C->D Prioritize E Administrative Controls (e.g., Safe Work Protocols) F Personal Protective Equipment (PPE) (e.g., Goggles, Gloves)

Caption: Logical relationship of hazard assessment and control measures.

References

Methodological & Application

Application Notes: One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Substituted-4-methylthiazole-5-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The thiazole ring is a key structural motif found in numerous biologically active molecules. Specifically, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated promising antineoplastic potential, showing significant antileukemic activity against various human cancer cell lines.[1] These compounds also serve as crucial building blocks in the synthesis of medicinally important agents, including treatments for allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[1][2] Notably, ethyl 2-amino-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil.[1]

One-Pot Synthesis Advancement

The traditional synthesis of these thiazole derivatives often involves a two-step process that can be cumbersome and may result in lower overall yields.[1][3] A more efficient, one-pot procedure has been developed that simplifies the synthesis, making it more practical for research and development.[1][2][3] This method combines the bromination of a starting β-keto ester, such as ethyl acetoacetate, with N-bromosuccinimide (NBS), followed by in-situ cyclization with a thiourea or its N-substituted derivatives.[1][2][3] This streamlined "one-pot" approach not only simplifies the experimental setup but has also been shown to significantly increase the overall yield of the desired product.[1][2]

The reaction is typically carried out under mild conditions in a mixed solvent system, such as tetrahydrofuran (THF) and water.[1][3] This methodology has been successfully applied to a range of N-alkyl and N-aryl substituted thioureas, demonstrating its versatility in generating a library of 2-substituted-4-methylthiazole-5-carboxylates with diverse functionalities.[1][2] The ability to readily synthesize these structurally diverse compounds provides a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs, particularly in the development of novel anti-tumor and anti-HIV agents.[3]

Experimental Protocols

General One-Pot Procedure for the Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes a general method for the synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates via a one-pot reaction.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea or N-substituted thiourea derivative

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • A solution of ethyl acetoacetate (1.0 eq) in a mixture of water and THF is prepared in a reaction vessel.

  • The solution is cooled to below 0°C in an ice bath.

  • N-Bromosuccinimide (1.2 eq) is added to the cooled solution portion-wise, maintaining the temperature below 0°C.

  • The reaction mixture is then stirred at room temperature for approximately 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

  • Once the starting ethyl acetoacetate is consumed, the appropriate thiourea or N-substituted thiourea (1.0 eq) is added to the mixture.

  • The reaction mixture is heated to 80°C and stirred for the time specified for the particular substrate (see Table 1).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Any insoluble material is removed by filtration.

  • Ammonia solution is added to the filtrate to induce precipitation of the product.

  • The resulting solid is stirred at room temperature for about 10 minutes and then collected by filtration.

  • The filter cake is washed thoroughly with water.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure ethyl 2-substituted-4-methylthiazole-5-carboxylate.

Example Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol provides a specific example for the synthesis of the parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Materials:

  • Ethyl acetoacetate (6.50 g, 0.05 mol)

  • N-Bromosuccinimide (10.5 g, 0.06 mol)

  • Thiourea (3.80 g, 0.05 mol)

  • Tetrahydrofuran (20.0 mL)

  • Water (50.0 mL)

  • Ammonia solution (NH₃·H₂O, 8.0 mL)

  • Ethyl acetate (for recrystallization)

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a reaction flask, cool the mixture to below 0°C using an ice bath.[1]

  • Add NBS (10.5 g, 0.06 mol) to the flask.[1]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the ethyl acetoacetate spot disappears.[1]

  • Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.[1]

  • Heat the mixture to 80°C and maintain for 2 hours.[1]

  • Cool the reaction mixture to room temperature and filter to remove any insoluble substances.[1]

  • To the filtrate, add ammonia solution (8.0 mL). A yellow precipitate will form.[1]

  • Stir the mixture with the precipitate for 10 minutes at room temperature.[1]

  • Filter the mixture to collect the yellow solid.

  • Wash the collected solid with water (3 x 100 mL).[1]

  • Recrystallize the crude product from ethyl acetate and dry to obtain the final product.[1]

Quantitative Data Summary

The one-pot synthesis method has been successfully applied to a variety of N-substituted thioureas, affording the corresponding 2-substituted-4-methylthiazole-5-carboxylates in good yields.[1][2] A summary of the reaction outcomes for different substituents is presented below.

EntryR-Group on ThioureaReaction Time (h)Yield (%)
1H272
2Allyl2076
3i-Pr2062
43,4-di-Cl-Ph2073
54-NO₂-Ph2356
6Phenyl2050

Data sourced from Meng et al. (2014).[1][2]

Visualizations

Experimental Workflow Diagram

One_Pot_Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_cyclization Step 2: Cyclization & Work-up start Ethyl Acetoacetate + NBS in H2O/THF stir_rt Stir at Room Temperature (2 hours) start->stir_rt < 0°C add_thiourea Add Substituted Thiourea stir_rt->add_thiourea heat Heat at 80°C add_thiourea->heat cool_filter Cool & Filter heat->cool_filter precipitate Add NH3·H2O & Stir cool_filter->precipitate isolate Filter & Wash precipitate->isolate purify Recrystallize isolate->purify product Final Product purify->product

Caption: Workflow for the one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates.

References

Protocol for Hantzsch-Type Synthesis of Thiazole Derivatives: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring. First reported by Arthur Hantzsch in 1887, this versatile method typically involves the reaction of an α-haloketone with a thioamide.[1] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs and biologically active compounds.[2][3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4] This document provides detailed experimental protocols, quantitative data, and a mechanistic overview of the Hantzsch-type synthesis of thiazole derivatives, with a focus on 2-aminothiazoles, which are key intermediates in drug discovery.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[5][6]

The general workflow for the Hantzsch synthesis is a straightforward process, making it a widely used method in synthetic organic chemistry.

Hantzsch_Workflow reagents Mixing of Reactants (α-Haloketone and Thioamide) reaction Reaction (Heating or Microwave Irradiation) reagents->reaction Solvent workup Work-up (Precipitation and Filtration) reaction->workup Cooling purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MS, etc.) purification->characterization product Final Thiazole Derivative characterization->product Biological_Relevance Thiazole Thiazole Derivatives Antimicrobial Antimicrobial Activity Thiazole->Antimicrobial Anticancer Anticancer Activity Thiazole->Anticancer AntiInflammatory Anti-inflammatory Activity Thiazole->AntiInflammatory Antiviral Antiviral Activity Thiazole->Antiviral

References

Application of Thiazole Derivatives in Anti-Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] In the field of oncology, thiazole derivatives have emerged as a crucial class of compounds with significant potential for the development of novel anti-cancer therapeutics.[1][3] Several clinically approved anti-cancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring the therapeutic value of this heterocyclic ring.[1][2] This document provides a comprehensive overview of the application of thiazole derivatives in anti-cancer research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Data Presentation: Anti-Cancer Activity of Thiazole Derivatives

The anti-cancer efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
Compound 8j HeLa (Cervical)7.90
SiHa (Cervical)-
HepG2 (Liver)7.90
Compound 8m HeLa (Cervical)5.15
SiHa (Cervical)-
HepG2 (Liver)5.15
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[5]
Compound 5k MDA-MB-231 (Breast)0.176[6]
Compound 18 A549 (Lung)0.50 - 4.75
MCF-7 (Breast)0.50 - 4.75
U-87 MG (Glioblastoma)0.50 - 4.75
HCT-116 (Colon)0.50 - 4.75
Compound 8c HCT-116 (Colon)3.16 ± 0.90
HT-29 (Colon)3.47 ± 0.79
Compound 4d HCT-116 (Colon)3.65 ± 0.90
HT-29 (Colon)4.13 ± 0.51

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives.

Compound IDTarget KinaseIC50 (µM)Reference
Compound 4c VEGFR-20.15[4]
Compound 37 B-RAF< 2.51 (Sorafenib as reference)
Compound 25 CDK90.64 - 2.01
Compound 19 PI3K/mTOR0.30 - 0.45[7]
Dasatinib BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβPotent inhibitor[8]

Table 2: Kinase Inhibitory Activity of Selected Thiazole Derivatives.

Key Signaling Pathways Targeted by Thiazole Derivatives

Thiazole derivatives exert their anti-cancer effects by modulating various signaling pathways that are often dysregulated in cancer cells. These pathways play a critical role in cell proliferation, survival, and angiogenesis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Thiazole Thiazole Derivatives (e.g., Compound 19) Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Figure 1: The PI3K/Akt/mTOR signaling pathway and its inhibition by thiazole derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-cancer thiazole derivatives are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Thiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the thiazole derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate C Treat cells with Thiazole Derivatives A->C B Prepare Drug Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the thiazole derivative for a specified time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after drug treatment.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the thiazole derivative for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the thiazole derivatives.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., VEGFR-2, EGFR, CDK9).

Materials:

  • Recombinant kinase (e.g., VEGFR-2, EGFR, CDK9)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Thiazole derivative

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the thiazole derivative.

  • In a microplate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_result Result A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Kinase and Inhibitor to Plate A->B C Initiate Reaction with Substrate/ATP B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal E->F G Calculate % Inhibition and IC50 F->G

Figure 3: General workflow for an in vitro kinase inhibition assay.

These protocols provide a foundational framework for the in vitro evaluation of thiazole derivatives as potential anti-cancer agents. Researchers should optimize these protocols based on the specific cell lines, target proteins, and compounds being investigated. The continued exploration of thiazole-based compounds holds significant promise for the discovery of next-generation cancer therapies.

References

Application Notes and Protocols: Methyl 4-methylthiazole-2-carboxylate as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylthiazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its thiazole core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in a wide range of biological interactions. These application notes provide detailed protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on the synthesis of a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and an overview of its potential application in the development of anticancer agents. Furthermore, relevant signaling pathways and quantitative data from related syntheses are presented to guide researchers in their drug discovery endeavors.

Introduction

The thiazole ring is a fundamental structural motif in a multitude of approved drugs, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, with its reactive ester group and substituted thiazole ring, offers a versatile platform for the elaboration into more complex molecules. This document outlines its application in the synthesis of a key intermediate for compounds analogous to the selective COX-2 inhibitor, Meloxicam, and discusses its potential as a starting material for tubulin polymerization inhibitors like Fanetizole.

Physicochemical Properties of this compound

PropertyValue
CAS Number 14542-15-5
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance Solid
Melting Point 62-67 °C
Boiling Point 233.933 °C
Density 1.245 g/cm³

Synthetic Applications and Protocols

While direct synthesis of commercial drugs starting from this compound is not extensively documented in publicly available literature, its structure lends itself to the synthesis of key precursors for various drug classes. Below are detailed protocols for the synthesis of a 2-aminothiazole derivative, a crucial intermediate for Meloxicam and other NSAIDs.

Synthesis of 2-Amino-4-methylthiazole: A Key Precursor

A common strategy in the synthesis of thiazole-based drugs is the utilization of 2-aminothiazole derivatives. Although not a direct reaction from this compound, understanding the synthesis of this key precursor is crucial for researchers in the field. A well-established method is the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole

  • Reaction Setup: In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend 76 g (1 mole) of thiourea in 200 cc of water.

  • Addition of Chloroacetone: While stirring, add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux: Heat the resulting yellow solution to reflux for two hours.

  • Work-up: Cool the reaction mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the temperature is controlled with external cooling.

  • Extraction: Separate the upper oily layer. Extract the aqueous layer three times with ether (total of 300 cc).

  • Drying and Distillation: Combine the organic layers, dry over solid sodium hydroxide, and filter. Remove the ether by distillation, and then distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole.

Proposed Synthesis of a Meloxicam Analog Precursor from this compound

A plausible route to a precursor for Meloxicam-like compounds from this compound involves the amidation of the ester followed by reaction with a suitable benzothiazine derivative.

Experimental Workflow: Proposed Synthesis of a Meloxicam Analog Precursor

G cluster_0 Step 1: Amidation cluster_1 Step 2: Condensation start This compound reagent1 Ammonia or Amine (R-NH2) Solvent (e.g., Methanol) product1 4-Methylthiazole-2-carboxamide start->product1 Amidation reagent2 Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide High-boiling solvent (e.g., Xylene or DMSO) product2 Meloxicam Analog Precursor product1->product2 Condensation

Caption: Proposed synthetic workflow for a Meloxicam analog precursor.

Protocol:

  • Amidation: To a solution of this compound (1 eq.) in methanol, add a solution of ammonia or a primary amine (1.2 eq.). Stir the reaction at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude 4-methylthiazole-2-carboxamide.

  • Condensation: In a high-boiling point solvent such as dimethyl sulfoxide (DMSO), dissolve the 4-methylthiazole-2-carboxamide (1 eq.) and Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (1 eq.). Heat the mixture to 140-190°C while distilling off the alcohol byproduct. After completion, cool the reaction and add ethanol to precipitate the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent like tetrahydrofuran (THF) to obtain the purified Meloxicam analog.

Quantitative Data from Related Syntheses

The following table summarizes quantitative data from the synthesis of Meloxicam using 2-amino-5-methylthiazole, which can serve as a benchmark for the proposed synthesis.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide2-amino-5-methylthiazoleDMSO140128799.3[CN102775401B]
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide2-amino-5-methylthiazoleDMSO18939299.4[CN102775401B]
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide2-amino-5-methylthiazoleDMSO18939099.6[CN102775401B]
Methyl 4-hydroxy-2-methyl-(2H)-1,2-benzothiazine-3-carboxylate-1,1-dioxide2-Amino-5-methylthiazoleXyleneRefluxN/A74N/A[1]

Biological Activity and Signaling Pathways

Thiazole-containing compounds are known to interact with various biological targets. The following sections describe the signaling pathways of drugs that are structurally related to potential derivatives of this compound.

COX-2 Inhibition by Meloxicam and Analogs

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[4]

Signaling Pathway: COX-2 Inhibition

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Drug Action stimuli Cytokines, Growth Factors, etc. pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate prostaglandins Prostaglandins (PGE2, etc.) cox2->prostaglandins converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate meloxicam Meloxicam Analog (from this compound) meloxicam->cox2 inhibits

Caption: Mechanism of action of Meloxicam analogs via COX-2 inhibition.

Potential Anticancer Activity via Tubulin Inhibition

Some thiazole-containing compounds, such as Fanetizole, have been shown to exhibit antitumor activity by inhibiting tubulin polymerization.[5] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Drug Action tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis fanetizole_analog Fanetizole Analog (from this compound) fanetizole_analog->tubulin inhibits polymerization fanetizole_analog->apoptosis induces

Caption: Mechanism of action of Fanetizole analogs via tubulin inhibition.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of a wide array of potential drug candidates. The protocols and pathways detailed in these application notes provide a solid foundation for researchers to explore the synthesis of novel NSAIDs and anticancer agents. The inherent biological significance of the thiazole scaffold, combined with the synthetic accessibility of derivatives from this compound, underscores its importance in modern drug discovery and development. Further exploration of its reactivity and application in the synthesis of diverse compound libraries is highly encouraged.

References

Application Notes and Protocols for Condensation Reactions of 2-Aminothiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the condensation reaction of 2-aminothiophenols with various carbonyl-containing compounds to synthesize 2-substituted benzothiazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including antimicrobial, anticonvulsant, antioxidant, and anticancer properties.[1][2]

Introduction

The synthesis of 2-substituted benzothiazoles is a cornerstone reaction in heterocyclic chemistry. The most common and direct route involves the condensation of a 2-aminothiophenol with an aldehyde, ketone, carboxylic acid, or their derivatives.[1][3][4][5] This reaction proceeds through the formation of an imine or related intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring system. A variety of catalytic systems and reaction conditions have been developed to improve yields, reduce reaction times, and promote environmentally benign procedures.[2][4][6]

Reaction Mechanism and Experimental Workflow

The general mechanism for the condensation of 2-aminothiophenol with an aldehyde involves the initial formation of a Schiff base (imine), followed by intramolecular nucleophilic attack of the thiol group on the imine carbon, and subsequent oxidation to the benzothiazole product.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base (Imine) Intermediate 2-Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate (Benzothiazoline) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Cyclized_Intermediate->Benzothiazole Oxidation

Caption: General reaction mechanism for the formation of 2-substituted benzothiazoles.

A typical experimental workflow for these reactions is outlined below. This workflow can be adapted based on the specific protocol being followed.

ExperimentalWorkflow start Start reactants Combine 2-Aminothiophenol, Carbonyl Compound, and Catalyst start->reactants reaction Heat / Irradiate (Conventional, Microwave, or Ultrasound) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterization (e.g., NMR, MS, IR) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of 2-substituted benzothiazoles.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various conditions for the condensation reaction of 2-aminothiophenol with aldehydes, ketones, and carboxylic acids, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Condensation with Aldehydes

CatalystSolventTemperature (°C)TimeYield (%)Reference
Cu(II)-containing nano-silica triazine dendrimerEthanolRT15-90 min87-98[1]
ZnO NPsEthanol/NeatRT20-30 min76-96[1]
H₂O₂/HClEthanolRT45-60 min85-94[1]
Phosphonium acidic ILNeat12025-90 min75-92[1]
L-proline (Microwave)Solvent-free--45-99[1]
FeCl₃/Montmorillonite K-10 (Ultrasound)--0.7-5 h33-95[1]
Sulfated tungstate (Ultrasound)Solvent-freeRT-90-98[2]
Zn(OAc)₂·2H₂OSolvent-free8030-60 min67-96[2]
CoFe₂O₄@SiO₂@PAF-ILSolvent-free7010 min83-91[2]
SnP₂O₇--8-35 min87-95[4][5]
NH₄ClMethanol-waterRT1 hHigh[4][5]

Table 2: Condensation with Ketones

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneExcess KetoneReflux2-24 h39-95[1]
p-Toluene sulfonic acid (PTSA)Acetonitrile/Solvent-freeRT or 80-51-92[1]
Molecular OxygenChlorobenzene/DMSO (2:1)140-55-81[1]

Table 3: Condensation with Carboxylic Acids

CatalystSolventTemperature (°C)TimeYield (%)Reference
Molecular IodineSolvent-free-20-25 min54-98[2]
P₄S₁₀ (Microwave)--3-4 minHigh[4]
Methanesulfonic acid/Silica gel---High[4]
None (Microwave)Solvent-free---[7]

Experimental Protocols

Below are detailed protocols for representative condensation reactions.

Protocol 1: Zinc Acetate Catalyzed Condensation of 2-Aminothiophenol with an Aldehyde under Solvent-Free Conditions

This protocol is based on an environmentally friendly method using an inexpensive and readily available catalyst.[2]

Materials:

  • 2-Aminothiophenol

  • Substituted aldehyde

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or vial

  • Magnetic stirrer and hotplate

  • TLC plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • In a clean, dry round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and zinc acetate dihydrate (0.05 mmol, 5 mol%).

  • Stir the mixture at 80 °C under solvent-free conditions for 30-60 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in ethyl acetate and filter to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2-substituted benzothiazole.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Protocol 2: Catalyst-Free Condensation of 2-Aminothiophenol with a Ketone

This protocol describes a straightforward method using an excess of the ketone as both reactant and solvent.[1][6]

Materials:

  • 2-Aminothiophenol

  • Desired ketone

  • Dichloromethane (for work-up)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (1.0 equivalent).

  • Add an excess of the desired ketone (10-20 equivalents), which also serves as the solvent.

  • Heat the reaction mixture to reflux and maintain for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ketone under reduced pressure.

  • The resulting crude product, which may be an oil, can be purified by column chromatography if necessary.[1][6]

  • Characterize the purified 2,2-disubstituted benzothiazole by appropriate spectroscopic methods.

Protocol 3: Microwave-Assisted L-Proline Catalyzed Condensation of 2-Aminothiophenol with a Carboxylic Acid

This protocol utilizes microwave irradiation for a rapid and green synthesis.[8]

Materials:

  • 2-Aminothiophenol

  • Aromatic or aliphatic carboxylic acid

  • L-proline

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Equipment:

  • Microwave reactor with appropriate reaction vessels

  • Magnetic stirrer

  • Glassware for extraction

  • Rotary evaporator

Procedure:

  • In a microwave reaction vessel, mix 2-aminothiophenol (1.0 mmol), the carboxylic acid (1.0 mmol), and L-proline (as optimized, e.g., 10 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature and time (optimization may be required).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove unreacted acid and catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2-substituted benzothiazole.

  • Confirm the structure of the product by spectroscopic analysis.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminothiazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Accurate and reliable quantification of these compounds is essential for purity assessment, formulation analysis, and pharmacokinetic studies in drug discovery and development.[1][3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, cost-effective, and widely accessible technique for this purpose.[4] This application note details a validated isocratic reversed-phase HPLC-UV method for the quantification of a novel aminothiazole compound (referred to as 21MAT in a cited study), which can be adapted for other similar aminothiazole-based molecules.[1][2]

Materials and Methods

Reagents and Standards
  • Aminothiazole reference standard (≥97% purity)[2]

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (OPA), 85%

  • Water, purified (e.g., Milli-Q or equivalent)

  • Dimethyl sulfoxide (DMSO, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.[1] The conditions outlined below are based on a validated method for a novel aminothiazole derivative and serve as a strong starting point for method development.[1][2]

ParameterSpecification
HPLC System Waters Alliance e2695 or equivalent with a UV Detector[1]
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)[1][2]
Mobile Phase Isocratic elution with 0.1% OPA in Water: 0.1% OPA in Acetonitrile (55:45 v/v)[1]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL[1]
Column Temperature 40 °C[1]
Detection Wavelength 272 nm[1][2]
Run Time 10 minutes[1]

Table 1: Optimized Chromatographic Conditions

Experimental Protocols

Wavelength Selection

To determine the optimal detection wavelength, a solution of the aminothiazole compound in the mobile phase should be scanned across a UV range of 200–400 nm. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.[1] For a novel aminothiazole derivative, 21MAT, the maximum absorbance was found to be at 272 nm.[1][2]

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve the aminothiazole reference standard in DMSO.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve. A typical concentration range for linearity assessment might be 0.5 mg/mL to 1.5 mg/mL.[5]

Sample Preparation

For the analysis of analytical solutions or formulations, dissolve the sample containing the aminothiazole compound in the mobile phase to achieve a concentration within the established linear range of the method.[4] For biological samples like plasma, a protein precipitation step is typically required before analysis.[2][3]

Method Validation

The analytical method should be validated according to current guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters are summarized below.

System Suitability

Before each validation run, system suitability is assessed by injecting five replicate injections of a working standard solution. The acceptance criteria are typically a relative standard deviation (%RSD) of ≤ 2% for peak area and retention time.[1]

Specificity

Specificity is demonstrated by showing that there is no interference from diluents or potential impurities at the retention time of the aminothiazole peak. This is confirmed by injecting a blank (mobile phase) and comparing the chromatogram with that of a standard solution.

Linearity and Range

Linearity is evaluated by analyzing a series of at least five concentrations of the aminothiazole standard. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.

Accuracy and Precision

Accuracy is determined by the closeness of the measured value to the true value, often expressed as percent recovery. Precision is a measure of the repeatability of the method and is expressed as %RSD. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day precision) and on different days (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The following tables present example data for a method validation study.

Concentration (µg/mL)Mean Peak Area (n=3)
50152340
100301580
250755950
5001509900
7502264850
Linear Regression: y = 3015x + 850
Correlation Coefficient (r²): 0.9998

Table 2: Example Linearity Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low751.852.4898.5%
Medium3751.101.95101.2%
High6000.951.6599.8%

Table 3: Example Precision and Accuracy Data

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC-UV quantification of aminothiazole.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (272 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Area vs. Conc.) Data_Acquisition->Data_Analysis Quantification Quantification & Reporting Data_Analysis->Quantification Validation_Relationships Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision

References

Application Notes and Protocols for the Use of Thiazole Carboxylates in the Development of Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis. Thiazole-containing compounds have emerged as a promising class of heterocyclic molecules with potent anti-tubercular activity. While direct studies on Methyl 4-methylthiazole-2-carboxylate are limited in the available scientific literature, extensive research has been conducted on its structural isomers and related derivatives, particularly those based on the 2-aminothiazole-4-carboxylate and thiazole-5-carboxylate scaffolds. These compounds serve as valuable starting points for the synthesis of potent anti-tubercular agents. This document provides detailed application notes and protocols based on published research for the utilization of such thiazole carboxylate derivatives in anti-tubercular drug discovery.

I. Application Notes

The 2-aminothiazole-4-carboxylate scaffold has been identified as a highly promising template for the development of new anti-tubercular drugs.[1][2][3][4] Researchers have successfully synthesized and evaluated a range of derivatives, demonstrating that modifications at various positions of the thiazole ring can significantly influence their anti-mycobacterial potency.

A key area of investigation has been the modification of the 2-amino group and substitutions at the C-5 position of the thiazole-4-carboxylate core. For instance, the synthesis of N-substituted benzoyl derivatives at the 2-amino position has led to compounds with sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis.[5] One of the most potent analogs identified is N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, which exhibited an MIC of 0.024 µM.[5]

Furthermore, derivatization at the C-5 position has also yielded compounds with significant activity. Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be a potent inhibitor of M. tuberculosis H37Rv, with an MIC of 0.06 µg/mL (0.24 µM).[1][3][4] Interestingly, while some of these compounds were designed as potential inhibitors of the β-ketoacyl-ACP synthase mtFabH, a key enzyme in the mycobacterial fatty acid synthesis II (FAS-II) system, potent whole-cell activity did not always correlate with enzymatic inhibition, suggesting the involvement of other mechanisms of action.[1][3][4]

Another successful strategy involves the synthesis of thiazole-thiadiazole hybrids. By linking a thiadiazole moiety to a thiazole scaffold, researchers have developed compounds with significant anti-tubercular activity. For example, ethyl 2-(2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetamido)-4-methylthiazole-5-carboxylate demonstrated an MIC of 7.1285 μg/mL against the H37Ra strain of M. tuberculosis.[6]

The collective findings underscore the versatility of the thiazole carboxylate scaffold in anti-tubercular drug discovery. The ability to readily introduce diverse chemical functionalities at multiple positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency and drug-like properties.

II. Quantitative Data Summary

The following tables summarize the anti-tubercular activity of representative thiazole carboxylate derivatives against Mycobacterium tuberculosis.

Table 1: Anti-tubercular Activity of 2-Aminothiazole-4-carboxylate Derivatives

CompoundStructureRR'MIC (µM)MIC (µg/mL)Reference Strain
1 2-amino-5-benzylthiazole-4-carboxylateHBenzyl0.240.06H37Rv
2 2-amino-5-methylthiazole-4-carboxylateHMethyl>100>25H37Rv
3 N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine3-chlorobenzoylH0.0240.008H37Rv

Data extracted from multiple sources.[1][3][4][5]

Table 2: Anti-tubercular Activity of Thiazole-Thiadiazole Derivatives

CompoundStructureMIC (µg/mL)Reference Strain
4 Ethyl 2-(2-(5-amino-1,3,4-thiadiazol-2-ylthio) acetamido)-4-methylthiazole-5-carboxylate7.1285H37Ra
5 Compound 5g (with electron-withdrawing groups)15.625H37Ra
6 Compound 5i (with electron-withdrawing groups)15.625H37Ra

Data extracted from a study by Shaikh et al.[6]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiazole carboxylate derivatives as potential anti-tubercular agents.

A. Synthesis Protocols

1. General Synthesis of Methyl 2-amino-5-substituted-thiazole-4-carboxylates [1]

This procedure describes the synthesis of the thiazole ring via a Darzens reaction followed by cyclization with thiourea.

  • Step 1: Darzens Reaction: To a solution of an appropriate aldehyde in a suitable solvent, add methyl dichloroacetate. The reaction is typically carried out in the presence of a base.

  • Step 2: Cyclization with Thiourea: The resulting mixture of α-chloro glycidic ester and β-chloro α-oxoester is reacted with thiourea dissolved in methanol. This reaction leads to the formation of the desired methyl 2-aminothiazole-4-carboxylate derivative.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

2. Synthesis of N-substituted-2-aminothiazole Derivatives [5]

This protocol outlines the acylation of the 2-amino group of a thiazole scaffold.

  • Starting Material: A 2-aminothiazole derivative.

  • Acylation: The starting material is dissolved in a suitable solvent (e.g., THF) and treated with an acylating agent (e.g., a substituted benzoyl chloride) in the presence of a base like triethylamine (TEA).

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by column chromatography.

3. Synthesis of Thiazole-Thiadiazole Derivatives [6]

This protocol describes the synthesis of N-thiazol-2-yl-2-chloroacetamide derivatives and their subsequent reaction with a thiadiazole moiety.

  • Step 1: Synthesis of N-thiazol-2-yl-2-chloroacetamide: A 2-aminothiazole derivative is reacted with chloroacetyl chloride in the presence of triethylamine at 0-5°C.

  • Step 2: Synthesis of the Thiazole-Thiadiazole Hybrid: The resulting chloroacetamide derivative is reacted with a 5-amino-1,3,4-thiadiazole-2-thiol in the presence of potassium carbonate in THF at room temperature.

  • Purification: The final product is purified by recrystallization or column chromatography.

B. Biological Evaluation Protocols

1. In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or H37Ra.

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Procedure:

    • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • After incubation, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

  • Controls: Positive (drug-free medium) and negative (medium only) controls are included in each assay. Standard anti-TB drugs like isoniazid or rifampicin are used as reference compounds.

IV. Visualizations

Diagram 1: General Synthetic Workflow for 2-Aminothiazole-4-Carboxylate Derivatives

Synthetic_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Derivatization Aldehyde Aldehyde Darzens_Intermediate α-chloro glycidic ester / β-chloro α-oxoester Aldehyde->Darzens_Intermediate Dichloroacetate Methyl Dichloroacetate Dichloroacetate->Darzens_Intermediate Thiazole_Core Methyl 2-amino-5-substituted- thiazole-4-carboxylate Darzens_Intermediate->Thiazole_Core Thiourea Thiourea Thiourea->Thiazole_Core Acylation Acylation (e.g., Benzoyl Chloride, TEA) Thiazole_Core->Acylation Final_Product N-substituted-2-aminothiazole Derivative Acylation->Final_Product

Caption: Synthetic workflow for producing anti-tubercular thiazole derivatives.

Diagram 2: Experimental Workflow for Anti-Tubercular Activity Screening

MABA_Workflow start Start: Test Compound serial_dilution Prepare Serial Dilutions in 96-well plate start->serial_dilution add_bacteria Add M. tuberculosis (e.g., H37Rv) inoculum serial_dilution->add_bacteria incubation1 Incubate at 37°C (5-7 days) add_bacteria->incubation1 add_alamar Add Alamar Blue Reagent incubation1->add_alamar incubation2 Re-incubate at 37°C (24 hours) add_alamar->incubation2 read_results Observe Color Change (Blue to Pink) incubation2->read_results determine_mic Determine MIC read_results->determine_mic end End: Potency Determined determine_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Diagram 3: Logical Relationship of Thiazole Scaffolds in Anti-TB Drug Discovery

Logical_Relationship Thiazole_Scaffold Thiazole Core Scaffold Aminothiazole 2-Aminothiazole-4-carboxylate Thiazole_Scaffold->Aminothiazole Thiazole_Thiadiazole Thiazole-Thiadiazole Hybrids Thiazole_Scaffold->Thiazole_Thiadiazole Other_Derivatives Other Thiazole Derivatives Thiazole_Scaffold->Other_Derivatives SAR_Studies Structure-Activity Relationship (SAR) Studies Aminothiazole->SAR_Studies Thiazole_Thiadiazole->SAR_Studies Other_Derivatives->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization AntiTB_Agents Potential Anti-Tubercular Agents Lead_Optimization->AntiTB_Agents

Caption: Role of thiazole scaffolds in anti-tubercular drug discovery.

References

Preparation of 4-Methyl-5-Formylthiazole from Thiazole Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-methyl-5-formylthiazole, a key intermediate in the manufacturing of various pharmaceuticals, starting from thiazole carboxylates. The methodologies outlined below are based on established and published synthetic routes, offering researchers a comprehensive guide for laboratory-scale preparation.

Introduction

4-Methyl-5-formylthiazole, also known as 4-methylthiazole-5-carboxaldehyde, is a critical building block in the synthesis of active pharmaceutical ingredients, most notably the cephalosporin antibiotic Cefditoren Pivoxil.[1][2] The efficient and scalable preparation of this intermediate is of significant interest to the pharmaceutical industry. This document details two primary synthetic pathways starting from readily available thiazole carboxylates: a two-step reduction-oxidation sequence and a one-step reduction of a carboxylic acid chloride derivative.

Synthetic Strategies

Two main routes for the preparation of 4-methyl-5-formylthiazole from thiazole carboxylates have been identified and are detailed below. The choice of route may depend on factors such as available reagents, scale of the reaction, and desired purity.

Route 1: Reduction of Thiazole Carboxylate to Alcohol followed by Oxidation

This widely used method involves two distinct chemical transformations:

  • Reduction: The thiazole carboxylate (e.g., methyl or ethyl 4-methylthiazole-5-carboxylate) is reduced to the corresponding primary alcohol, 4-methyl-5-hydroxymethyl-thiazole.

  • Oxidation: The resulting alcohol is then oxidized to afford the target aldehyde, 4-methyl-5-formylthiazole.

Route 2: Reduction of Thiazole Carboxylic Acid Chloride

This approach involves the initial conversion of the thiazole carboxylate to the corresponding carboxylic acid, which is then transformed into the more reactive acid chloride. The acid chloride is subsequently reduced to the aldehyde.

  • Hydrolysis (if starting from ester): The thiazole carboxylate is saponified to 4-methylthiazole-5-carboxylic acid.

  • Acid Chloride Formation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride, to yield 4-methylthiazole-5-carboxylic acid chloride.

  • Reduction: The acid chloride is then reduced to 4-methyl-5-formylthiazole, often via a Rosenmund-type reduction.

Data Presentation

The following table summarizes quantitative data associated with the different synthetic steps described in the protocols.

StepStarting MaterialReagentsSolventTemperatureReaction TimeYieldPurity (by HPLC)Reference
Route 1: Reduction 4-Methyl-thiazole-5-carboxylic acid methyl esterSodium borohydride, AlCl₃THF15-25°C4 hours--[3]
Route 1: Oxidation (TEMPO) 4-Methyl-5-hydroxymethyl-thiazoleNaOCl, KBr, TEMPO, NaHCO₃Dichloromethane0-2°C1 hour72-76%97-98%[3]
Route 1: Oxidation (PCC) 4-Methyl-5-hydroxymethyl-thiazolePyridinium chlorochromate (PCC)Dichloromethane15-25°C---[3]
Route 2: Acid Chloride Formation 4-Methylthiazole-5-carboxylic acidThionyl chlorideNeatReflux2 hours--[1]
Route 2: Reduction (Hydrogenation) 4-Methylthiazole-5-carboxylic acid chlorideH₂, Pd/BaSO₄Xylene140°C-Good-[1]

Experimental Protocols

Route 1: Reduction of Thiazole Carboxylate followed by Oxidation

1.1. Preparation of 4-Methyl-5-hydroxymethyl-thiazole (Reduction)

This protocol is adapted from a patented procedure.[3][4]

  • Materials:

    • 4-Methyl-thiazole-5-carboxylic acid methyl ester (III)

    • Sodium borohydride (NaBH₄)

    • Aluminum chloride (AlCl₃)

    • Tetrahydrofuran (THF)

    • Ice

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • In a suitable reaction vessel, prepare a solution of sodium borohydride in THF.

    • Cool the mixture to 0-15°C.

    • Slowly add 4-methyl-thiazole-5-carboxylic acid methyl ester (100.0 g) to the cooled solution over a period of 1 hour, maintaining the temperature between 0-15°C.[3]

    • After the addition is complete, allow the reaction mixture to stir at 15-25°C for 4 hours. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).[3]

    • Prepare a mixture of ice (500 g) and concentrated HCl (200 ml).[3]

    • Carefully pour the reaction mixture into the ice-HCl mixture and stir for 30 minutes.

    • Concentrate the reaction mixture at 50-60°C to remove the organic solvents.

    • Cool the resulting aqueous solution to 5°C.

    • Adjust the pH of the solution to 12.5 with a sodium hydroxide solution at a temperature of 5-15°C.[3]

    • Heat the mixture to 45°C and extract the product with THF (4 x 250 ml).[3]

    • Combine the organic extracts and process to isolate the 4-methyl-5-hydroxymethyl-thiazole.

1.2. Preparation of 4-Methyl-5-formyl-thiazole (Oxidation using TEMPO)

This protocol provides a method for the oxidation of the intermediate alcohol to the desired aldehyde.[3]

  • Materials:

    • 4-Methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mole)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃)

    • Potassium bromide (KBr)

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

    • Sodium hypochlorite (NaOCl) solution (12.5% w/v)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-methyl-5-hydroxymethyl-thiazole (50 g) in dichloromethane (300 ml), add a solution of sodium bicarbonate (17 g in 250 ml of water) at 30-32°C and stir for 5-10 minutes.[3]

    • Cool the reaction mixture to 0°C.

    • Add a solution of KBr (6 g in 10 ml of water) and TEMPO (0.285 g, 0.0018 mole) in a single portion.[3]

    • Slowly add sodium hypochlorite solution (450 ml of 12.5% w/v) over 1 hour, maintaining the temperature between 0-2°C.[3]

    • Stir the reaction mass at 0-2°C and monitor the progress by HPLC.

    • Upon completion, separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 125 ml).

    • Combine the organic layers, wash with an alkaline solution (80 ml) followed by brine (125 ml).

    • Dry the dichloromethane layer over anhydrous Na₂SO₄ and filter.

    • Evaporate the solvent under reduced pressure to obtain 4-methyl-5-formyl-1,3-thiazole (36-38 g). The reported purity by HPLC is 97-98%.[3]

Route 2: Reduction of Thiazole Carboxylic Acid Chloride

This route offers a more direct conversion from the carboxylic acid derivative.

2.1. Synthesis of 4-Methylthiazole-5-carboxylic acid chloride

This protocol describes the formation of the acid chloride intermediate.[1]

  • Materials:

    • 4-Methylthiazole-5-carboxylic acid (1.5 g)

    • Thionyl chloride (SOCl₂) (10 ml)

  • Procedure:

    • In a flask equipped with a reflux condenser, add 4-methylthiazole-5-carboxylic acid (1.5 g) to thionyl chloride (10 ml).[1]

    • Heat the mixture to reflux and maintain for 2 hours.

    • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

    • The resulting crude 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step without further purification.[1]

2.2. General procedure for the synthesis of 4-methyl-5-formylthiazole (Hydrogenation)

This protocol details the reduction of the acid chloride to the aldehyde.[1]

  • Materials:

    • Newly prepared 4-methylthiazole-5-carboxylic acid chloride

    • Xylene (30 ml)

    • Pd/BaSO₄ catalyst

    • Hydrogen gas (H₂)

    • 10% Hydrochloric acid (HCl)

    • Sodium carbonate (Na₂CO₃)

    • Chloroform

  • Procedure:

    • To the freshly prepared carboxylic acid chloride, add xylene (30 ml).[1]

    • Add the Pd/BaSO₄ catalyst to the mixture.

    • Heat the mixture to 140°C while bubbling hydrogen gas through it.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether-acetone (3:1).[1]

    • Once the reaction is complete, filter the mixture to remove the catalyst.

    • Extract the filtrate with 10% HCl (3 x 30 ml).[1]

    • Neutralize the aqueous solution to a pH of 8 with sodium carbonate.[1]

    • Extract the product with chloroform (3 x 30 ml).[1]

    • Distill off the chloroform to obtain the pure product.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two primary synthetic routes for preparing 4-methyl-5-formylthiazole from a thiazole carboxylate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of Methyl 4-methylthiazole-2-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is the cornerstone method for preparing the thiazole ring of this compound. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, which is not substituted at the 2-position with an amino group, thioformamide is the preferred reagent over thiourea. The use of thiourea would result in the formation of a 2-amino-4-methylthiazole derivative, which would necessitate additional steps for removal of the amino group.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials for the Hantzsch synthesis of this compound are:

  • A methyl α-haloacetoacetate: Methyl 2-chloro-3-oxobutanoate or methyl 2-bromo-3-oxobutanoate are commonly used.

  • Thioformamide: This provides the sulfur and the C2-H of the thiazole ring.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Reactions run at room temperature may show low conversion rates, and heating is often necessary.[1][2]

  • Purity of Starting Materials: Impurities in the α-halo-β-ketoester or thioformamide can lead to side reactions and reduced yield.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the thioamide is sometimes used to ensure the complete conversion of the α-haloketone.

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.

Q4: What are common side products, and how can they be minimized?

A4: While specific side products for this exact synthesis are not extensively documented in readily available literature, general side reactions in Hantzsch-type syntheses can include the formation of isomeric byproducts or products from the degradation of starting materials under harsh conditions. To minimize side product formation, it is crucial to optimize reaction conditions, such as temperature and reaction time, and to use purified starting materials.

Q5: How can I purify the final product, this compound?

A5: Common purification techniques for thiazole derivatives include:

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. For similar thiazole esters, ethyl acetate has been used successfully for recrystallization.[3]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard method. The choice of eluent is critical for good separation. A common approach for thiazole derivatives is to use a solvent system of hexane and ethyl acetate.

  • Extraction: Liquid-liquid extraction is a key step in the work-up procedure to separate the product from water-soluble impurities and salts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Reaction conditions are too mild (e.g., low temperature).Gradually increase the reaction temperature. Many Hantzsch syntheses require reflux conditions to proceed efficiently.[1][2]
Short reaction time.Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Inactive or impure reagents.Ensure the purity of the α-halo-β-ketoester and thioformamide.
Formation of Multiple Products (Visible on TLC) Side reactions due to harsh conditions.Try lowering the reaction temperature or shortening the reaction time.
Impure starting materials.Purify the starting materials before the reaction.
Difficulty in Isolating the Product Product is soluble in the work-up solvent.Ensure the pH is adjusted correctly during the work-up to precipitate the product if it is a salt. Use an appropriate organic solvent for extraction.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Recovery after Recrystallization The chosen solvent is too good a solvent even at low temperatures.Select a different solvent or a solvent mixture (e.g., a "good" solvent and a "poor" solvent) to decrease the solubility of the product at low temperatures.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.

Data on Yield Optimization for a Related Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂OReflux335
2CH₃CNReflux342
3CH₂Cl₂Reflux325
4EtOHRoom Temp322
5AcOHRoom Temp312
6EtOHReflux362
7AcOHReflux345

This data is adapted from a study on a related 2-acetamido-4-arylthiazol-5-yl derivative and is for illustrative purposes to show general trends.[2][4]

Experimental Protocols

The following is a generalized experimental protocol for the Hantzsch synthesis of a 4-methylthiazole ester, which can be adapted for the synthesis of this compound. Note: This is a representative protocol and may require optimization.

One-Pot Synthesis of a 4-Methylthiazole Ester Derivative

This one-pot procedure, adapted from a high-yield synthesis of a similar ethyl ester, avoids the isolation of the intermediate α-halo-β-ketoester, which can improve efficiency and overall yield.[3]

  • Halogenation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-oxobutanoate in a suitable solvent (e.g., a mixture of water and THF). Cool the mixture to below 0°C in an ice-salt bath.

  • Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) to the cooled solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Cyclization: To the same flask, add thioformamide (1.0 equivalent).

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts.

  • Adjust the pH of the filtrate to basic (e.g., pH 8-9) with an aqueous ammonia solution to precipitate the crude product.

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with water and then recrystallize from a suitable solvent, such as ethyl acetate, to obtain the purified this compound.

Visualizing the Workflow and Logic

General Workflow for Hantzsch Thiazole Synthesis

G A 1. Reaction Setup (α-halo-β-ketoester + Thioformamide) B 2. Heating/Reflux A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Isolation (Solvent Evaporation) D->E F 6. Purification (Recrystallization/Chromatography) E->F G Pure Product F->G

Caption: General experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Condition1 Check Reaction Temperature Start->Condition1 Action1 Increase Temperature/Reflux Condition1->Action1 If too low Condition2 Check Reaction Time Condition1->Condition2 If optimal Success Yield Improved Action1->Success Action2 Extend Reaction Time Condition2->Action2 If too short Condition3 Check Reagent Purity Condition2->Condition3 If sufficient Action2->Success Action3 Use Purified Reagents Condition3->Action3 If questionable Condition4 Check Stoichiometry Condition3->Condition4 If pure Action3->Success Action4 Optimize Molar Ratios Condition4->Action4 If incorrect Action4->Success

Caption: Decision-making flowchart for troubleshooting low reaction yields in the synthesis.

References

Troubleshooting low yield in 2-arylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-arylbenzothiazoles, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 2-arylbenzothiazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in 2-arylbenzothiazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. The most common culprits include:

  • Purity of 2-Aminothiophenol: 2-Aminothiophenols are susceptible to oxidation, which can significantly impair the reaction. Ensure your 2-aminothiophenol is pure and has been stored correctly under an inert atmosphere.[1]

  • Inefficient Oxidation: The synthesis of 2-arylbenzothiazoles typically involves the condensation of 2-aminothiophenol with an aldehyde to form a benzothiazoline intermediate, which is then oxidized to the final product. Incomplete oxidation will result in low yields of the desired benzothiazole.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some protocols call for room temperature, others may require heating. Excessively high temperatures can lead to the formation of side products.[1][3][4]

  • Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial for the reaction's success. Both acidic and oxidative catalysts are commonly employed, and their effectiveness can vary.[1][4]

  • Substrate Reactivity: The nature of the aldehyde used can influence the reaction yield. Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive and often provide higher yields compared to aliphatic aldehydes.[2]

Q2: I suspect my 2-aminothiophenol has degraded. How can I address this?

To ensure the quality of your 2-aminothiophenol, it is recommended to use freshly purified starting material. If you suspect degradation, you can purify it by recrystallization or distillation. Proper storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation.[1][3]

Q3: How can I ensure the oxidation step is efficient?

For many syntheses, atmospheric oxygen is a sufficient oxidant, particularly when the reaction is left open to the air.[2] However, in cases of low yield due to incomplete oxidation, an explicit oxidizing agent may be necessary. Common choices include hydrogen peroxide (H₂O₂), often used in conjunction with an acid like hydrochloric acid (HCl), or using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.[2][5]

Q4: What are some common side products, and how can I minimize their formation?

A frequent side product is the 2,3-dihydrobenzo[d]thiazole intermediate, indicating incomplete oxidation.[1] To minimize its formation, ensure an efficient oxidant is used or that the reaction is adequately exposed to air if atmospheric oxygen is the intended oxidant.[1][2] Other side products can arise from the degradation of starting materials under harsh reaction conditions.[1] Careful control of temperature and reaction time can help mitigate these issues.[3]

Q5: How do I choose the right solvent and temperature for my reaction?

The optimal solvent and temperature depend on the specific substrates and catalyst being used. Common solvents for this synthesis include ethanol and DMSO.[2] Some modern, environmentally friendly approaches even utilize solvent-free conditions or green solvents like glycerol.[6][7] It is advisable to conduct small-scale optimization experiments to determine the ideal conditions for your specific reaction, monitoring the progress by thin-layer chromatography (TLC).[3][4]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the yields of 2-arylbenzothiazoles synthesized from 2-aminothiophenol and various aldehydes under different catalytic conditions.

EntryAldehydeCatalyst/ConditionsSolventTemperatureTimeYield (%)
1BenzaldehydeH₂O₂/HClEthanolRoom Temp.45-60 min85-94
2Various Aryl AldehydesCu(II)-containing nano-silica triazine dendrimer--15-90 min87-98
3Various Aryl AldehydesAg₂O, Microwave-80 °C4-8 min92-98
4Various Aryl AldehydesPhosphonium acidic IL-120 °C25-90 min75-92
5Various Aryl AldehydesGlycerol, Microwave (180W)Glycerol100 °C4-8 min78-96
6Various Aryl AldehydesZnO NPs, Solvent-freeNoneRoom Temp.30 min79-91
7Various AldehydesSiO₂–HNO₃, ShakingNone--83-98
8Various AldehydesAmberlite IR120 resin, Microwave-85 °C5-10 min88-95
9Various AldehydesGlycerolGlycerolRoom Temp.0.5-5 hup to 92

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a common method for the synthesis of 2-arylbenzothiazoles.[2][5]

Reaction Setup:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol).

  • Slowly add concentrated hydrochloric acid (HCl) (approximately 3.0 mmol) dropwise to the reaction mixture.

Reaction Monitoring:

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed (typically within 45-60 minutes).

Work-up and Isolation:

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the precipitated solid product by vacuum filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Mandatory Visualization

TroubleshootingWorkflow start Low Yield in 2-Arylbenzothiazole Synthesis check_purity Check Purity of 2-Aminothiophenol start->check_purity purify_reagent Use Fresh or Purified Starting Material check_purity->purify_reagent Impure? check_oxidation Evaluate Oxidation Step check_purity->check_oxidation Pure purify_reagent->check_oxidation end_fail Persistent Low Yield (Consult further literature) purify_reagent->end_fail add_oxidant Add Explicit Oxidant (e.g., H₂O₂) check_oxidation->add_oxidant Incomplete? ensure_air Ensure Adequate Air Exposure check_oxidation->ensure_air Incomplete? check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) check_oxidation->check_conditions Complete add_oxidant->check_conditions add_oxidant->end_fail ensure_air->check_conditions ensure_air->end_fail optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Verify Catalyst Activity and Loading check_conditions->optimize_catalyst optimize_solvent Screen Different Solvents check_conditions->optimize_solvent check_substrate Consider Aldehyde Reactivity optimize_temp->check_substrate optimize_temp->end_fail optimize_catalyst->check_substrate optimize_catalyst->end_fail optimize_solvent->check_substrate optimize_solvent->end_fail modify_substrate Test with More Reactive Aldehyde (e.g., with EWG) check_substrate->modify_substrate Potentially unreactive? end_success Improved Yield check_substrate->end_success Reactive modify_substrate->end_success modify_substrate->end_fail

Caption: Troubleshooting workflow for low yield in 2-arylbenzothiazole synthesis.

References

Thiazole Cyclization Reactions: A Technical Support Center for Troubleshooting Common Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives, the formation of unexpected side products can be a significant hurdle, leading to reduced yields and complex purification challenges. This technical support center provides a comprehensive guide to identifying, understanding, and mitigating common side products encountered in key thiazole cyclization reactions, including the Hantzsch, Gabriel, and Cook-Heilbron syntheses.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a cornerstone of thiazole chemistry, involves the reaction of an α-haloketone with a thioamide. While generally high-yielding, it is not without its potential for side product formation.[1]

Question 1: My Hantzsch reaction is producing a mixture of isomers that are difficult to separate. What are they, and how can I favor the desired 2-aminothiazole?

Answer: A common issue in Hantzsch synthesis, particularly when using N-substituted thioureas, is the formation of a regioisomeric byproduct: the 3-substituted 2-imino-2,3-dihydrothiazole, alongside the desired 2-(N-substituted amino)thiazole.[2]

  • Cause: The formation of the 2-imino isomer is favored under acidic conditions.[2] The reaction mechanism can proceed through two different cyclization pathways, and the protonation state of the intermediates plays a crucial role in determining the final product distribution.

  • Troubleshooting:

    • pH Control: Maintaining a neutral or slightly basic reaction medium is the most effective way to favor the formation of the 2-aminothiazole. The use of a weak base can help neutralize any acid generated during the reaction.[3]

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help optimize the ratio of the desired product.

Question 2: I am observing a significant amount of a higher molecular weight byproduct in my Hantzsch synthesis. What could it be?

Answer: This is likely a bis-thiazole derivative, which can form under certain conditions.

  • Cause: The formation of bis-thiazoles can occur through various pathways, including the reaction of a thiazole product with unreacted starting materials or intermediates.

  • Troubleshooting:

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the thioamide can help to ensure that the α-haloketone is fully consumed, minimizing its availability for side reactions.[1]

    • Reaction Time and Temperature: Monitor the reaction progress closely using thin-layer chromatography (TLC). Stopping the reaction once the limiting reagent is consumed can prevent the formation of subsequent byproducts. Avoid excessively high temperatures, which can promote side reactions.

Question 3: My reaction has resulted in an unexpected rearranged product. What could have happened?

Answer: While less common, structural rearrangements can occur, such as the migration of an acyl group. For instance, the reaction of N-benzoyl-N'-methyl-N'-phenylthiourea with chloroacetone has been reported to yield a 5-benzoyl-4-methyl-2-(N-methyl-N-phenylamino)thiazole instead of the expected 5-acetyl-4-phenyl isomer.[4]

  • Cause: These rearrangements are often driven by the formation of more stable intermediates or products and can be influenced by the specific substituents on the starting materials.

  • Troubleshooting:

    • Structural Modification: If possible, modifying the structure of the starting materials may disfavor the rearrangement pathway.

    • Reaction Conditions: Varying the reaction temperature and solvent may alter the reaction pathway and minimize the rearrangement.

Gabriel Thiazole Synthesis

The Gabriel synthesis involves the cyclization of α-acylamino ketones using a dehydrating agent, typically phosphorus pentasulfide.[5]

Question 4: My Gabriel synthesis is giving a low yield and a complex mixture of products. What are the likely side reactions?

Answer: The high temperatures and harsh reagents used in the classical Gabriel synthesis can lead to several side products.

  • Cause:

    • Decomposition: The starting materials or the product may decompose at the high temperatures required for the reaction.

    • Incomplete Cyclization: Incomplete reaction can leave uncyclized intermediates in the mixture.

    • Thionation of other functional groups: Phosphorus pentasulfide is a strong thionating agent and can react with other carbonyl groups or functional groups present in the molecule.

  • Troubleshooting:

    • Milder Reagents: Consider using alternative, milder dehydrating agents if compatible with your substrate.

    • Temperature Optimization: Carefully control the reaction temperature to find a balance between efficient cyclization and minimal decomposition.

    • Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the reaction at lower temperatures and with shorter reaction times, potentially reducing side product formation.[6]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide or other sulfur-containing reagents.[7]

Question 5: What are the potential side products in a Cook-Heilbron synthesis?

Answer: The Cook-Heilbron synthesis is generally a clean reaction, but side products can arise from the reactivity of the starting materials and intermediates.

  • Cause:

    • Thiazolidine Formation: The reaction proceeds through a 5-imino-2-thione thiazolidine intermediate.[7] Incomplete tautomerization to the aromatic thiazole can leave this intermediate in the reaction mixture.

    • Polymerization: Under certain conditions, the starting materials or reactive intermediates may polymerize.

  • Troubleshooting:

    • Reaction Conditions: Ensure the reaction conditions, such as temperature and pH, are optimized to favor the final tautomerization to the aromatic 5-aminothiazole. The reaction is typically carried out under mild and sometimes aqueous conditions.[7]

    • Purity of Starting Materials: Using highly pure α-aminonitriles and sulfur reagents is important to avoid side reactions.

Data Presentation: Side Product Summary

The following table summarizes the common side products in major thiazole cyclization reactions and key conditions influencing their formation.

Synthesis MethodCommon Side Product(s)Key Influencing Factors
Hantzsch Synthesis 3-Substituted 2-imino-2,3-dihydrothiazole isomersAcidic reaction conditions[2]
Bis-thiazole derivativesReaction time, temperature, stoichiometry
Rearrangement productsSpecific substrate structure[4]
Gabriel Synthesis Decomposition products, Incomplete cyclization intermediatesHigh reaction temperatures, harsh dehydrating agents[5]
Cook-Heilbron Synthesis 5-Imino-2-thione thiazolidine intermediateIncomplete tautomerization[7]
Polymeric byproductsSub-optimal reaction conditions

Experimental Protocols

Protocol 1: Minimizing 2-Imino-2,3-dihydrothiazole Formation in Hantzsch Synthesis

This protocol is adapted from a standard Hantzsch synthesis, with modifications to favor the formation of the 2-aminothiazole.[1]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone), 1.0 eq

  • N-Substituted thiourea, 1.1 eq

  • Weak base (e.g., sodium bicarbonate), 1.2 eq

  • Ethanol

Procedure:

  • Dissolve the N-substituted thiourea and sodium bicarbonate in ethanol in a round-bottom flask.

  • Slowly add a solution of the α-haloketone in ethanol to the mixture at room temperature with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired 2-(N-substituted amino)thiazole.

Protocol 2: Purification of 2-Aminothiazole by Recrystallization

This general protocol can be adapted for the purification of various 2-aminothiazole derivatives.

Materials:

  • Crude 2-aminothiazole derivative

  • Recrystallization solvent (e.g., ethanol, benzene, or a mixture)[8]

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Diagram 1: Hantzsch Synthesis - Regioselective Pathways

Hantzsch_Side_Products Hantzsch Synthesis: Regioselective Pathways cluster_start Starting Materials cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions alpha-Haloketone alpha-Haloketone Intermediate Thiouronium Salt Intermediate alpha-Haloketone->Intermediate N-Substituted Thiourea N-Substituted Thiourea N-Substituted Thiourea->Intermediate Cyclization_N N-Cyclization Intermediate->Cyclization_N Favored Cyclization_S S-Cyclization Tautomer Intermediate->Cyclization_S Favored 2-Aminothiazole 2-(N-Substituted amino)thiazole (Desired Product) Cyclization_N->2-Aminothiazole Imino_Isomer 3-Substituted 2-imino-2,3-dihydrothiazole (Side Product) Cyclization_S->Imino_Isomer

Caption: Regioselective pathways in Hantzsch synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield in Thiazole Synthesis

Troubleshooting_Workflow Troubleshooting Low Yield in Thiazole Synthesis Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry Optimize_Conditions->Check_Stoichiometry Analyze_Side_Products Analyze Side Products (TLC, NMR, MS) Check_Stoichiometry->Analyze_Side_Products Isomer_Formation Isomer Formation? Analyze_Side_Products->Isomer_Formation Bis_Thiazole Bis-Thiazole Formation? Analyze_Side_Products->Bis_Thiazole Decomposition Decomposition? Analyze_Side_Products->Decomposition Adjust_pH Adjust pH to Neutral/Basic Isomer_Formation->Adjust_pH Yes End Improved Yield Isomer_Formation->End No Adjust_Stoichiometry Adjust Reactant Ratio Bis_Thiazole->Adjust_Stoichiometry Yes Bis_Thiazole->End No Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Decomposition->End No Adjust_pH->End Adjust_Stoichiometry->End Lower_Temp->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Crude Methyl 4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 4-methylthiazole-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a solid at room temperature with a melting point of 62-67 °C, are recrystallization and column chromatography.[1] Vacuum distillation is a potential alternative, although less common for solids of this nature. The choice of method depends on the nature and quantity of impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities typically arise from the synthetic route used. A common method for synthesizing thiazoles is the Hantzsch thiazole synthesis. In this case, impurities may include:

  • Unreacted starting materials: Such as the thioamide and the α-haloketone/ester.

  • Side-products: Arising from self-condensation of the starting materials or other unintended reactions.

  • Solvent residues: From the reaction and workup steps.

Q3: How can I quickly assess the purity of my this compound sample?

A3: A quick assessment of purity can be made using Thin Layer Chromatography (TLC). By dissolving a small amount of your crude product and spotting it on a TLC plate alongside the starting materials (if available), you can visualize the number of components. A single spot for your product that is well-separated from other spots indicates a relatively pure sample. The melting point is also a good indicator of purity; a sharp melting point close to the literature value (62-67 °C) suggests high purity, while a broad melting range at a lower temperature indicates the presence of impurities.[1]

Troubleshooting Guides

Recrystallization

Problem: Oiling out during recrystallization.

  • Possible Cause: The solvent may be too nonpolar for the compound, or the solution is being cooled too rapidly.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of a more polar co-solvent to increase the solubility of the compound at elevated temperatures.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote gradual crystal formation.

Problem: Poor recovery of the purified product.

  • Possible Cause: The chosen solvent may be too good a solvent for the compound, even at low temperatures. Too much solvent may have been used.

  • Solution:

    • Choose a different solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Concentrate the filtrate after the first crop of crystals has been collected and cool it again to obtain a second crop.

Column Chromatography

Problem: Poor separation of the product from impurities.

  • Possible Cause: The eluent system may not have the optimal polarity.

  • Solution:

    • Optimize the solvent system using TLC. A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (less ethyl acetate). If the spots are too low (low Rf), increase the polarity (more ethyl acetate). An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.

    • Consider a different solvent system. Sometimes, a different combination of solvents (e.g., dichloromethane/methanol) may provide better separation.

Problem: The compound is streaking on the TLC plate and the column.

  • Possible Cause: The compound may be interacting too strongly with the stationary phase (silica gel), which can happen with polar or acidic compounds.

  • Solution:

    • Add a small amount of a modifier to the eluent. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) can help to improve the peak shape. For basic impurities, a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Based on the principle of "like dissolves like," a good starting point for recrystallizing an ester like this compound is a mixed solvent system such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Induce Crystallization: Slowly add the less soluble solvent (e.g., water or hexane) dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of the more soluble solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

ParameterRecommended Condition
Solvent System Ethanol/Water or Ethyl Acetate/Hexane
Dissolution Temp. Near the boiling point of the primary solvent
Cooling Protocol Slow cooling to room temperature, then ice bath
Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent ratios (e.g., varying ratios of ethyl acetate in hexane). Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Start eluting with the solvent system determined from the TLC analysis. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (start with low polarity, e.g., 9:1, and increase as needed)
Elution Mode Isocratic or Gradient

Visualizations

experimental_workflow crude_product Crude Methyl 4-methylthiazole-2-carboxylate dissolution Dissolve in minimal hot solvent crude_product->dissolution filtration Hot filtration (optional, for insoluble impurities) dissolution->filtration cooling Slow cooling to room temperature filtration->cooling ice_bath Cool in ice bath cooling->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Dry crystals washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out? recrystallization->oiling_out Check for poor_recovery Poor Recovery? recrystallization->poor_recovery Check for poor_separation Poor Separation? chromatography->poor_separation Check for streaking Streaking? chromatography->streaking Check for solution1 Re-heat & add polar co-solvent. Slow cooling. oiling_out->solution1 Yes solution2 Use less solvent. Change solvent system. poor_recovery->solution2 Yes solution3 Optimize eluent polarity via TLC. poor_separation->solution3 Yes solution4 Add modifier to eluent (e.g., acid/base). streaking->solution4 Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing Thiazole Synthesis from Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazoles from thiourea. The content is structured to address specific issues that may be encountered during experimentation, with a focus on the widely used Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of thiazoles from thiourea, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is low or I'm not getting any product. What are the possible causes and how can I improve it?

A1: Low to no product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction time may be too short or the temperature too low. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider incrementally increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also be explored for potentially faster reaction times.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. A slight excess (1.1-1.5 equivalents) of thiourea is often used to ensure the complete conversion of the α-haloketone.[1]

  • Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can interfere with the reaction.[1] Ensure the purity of your starting materials. For instance, α-haloketones like 2-bromoacetophenone can be purified by distillation.[1]

  • Degradation of Reactants or Product: Excessive heat can lead to the decomposition of reactants or the desired thiazole product.[1] It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction.

  • Improper Work-up: The thiazole product is often precipitated by adding a base after the reaction is complete.[3] Ensure the pH is appropriate for precipitation. The initial product may be an HBr salt, which is more soluble.[4]

Q2: I am observing the formation of multiple products or unexpected side reactions. How can I improve the selectivity?

A2: The formation of multiple products is often related to side reactions. Here are some common scenarios and solutions:

  • Isomer Formation: When using N-substituted thioureas, the Hantzsch synthesis can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. The reaction medium is a key factor in controlling this:

    • Neutral Solvents: Using a neutral solvent typically leads to the exclusive formation of the 2-(N-substituted amino)thiazole isomer.[5]

    • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl in ethanol) can result in a mixture of isomers.[5] To favor a single isomer, carefully control the pH of your reaction medium.[6]

  • Formation of by-products: Undesired by-products can arise from self-condensation of the α-haloketone or other side reactions. Optimizing the reaction temperature and ensuring a proper stoichiometric ratio of reactants can help minimize these.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Several factors can influence the reaction rate. To accelerate your thiazole synthesis, consider the following:

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious of potential degradation of reactants or products at excessively high temperatures.[1]

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar solvents like ethanol or methanol are commonly used.[3][7] In some cases, using a higher-boiling point solvent or even solvent-free conditions with grinding can enhance the rate.[8]

  • Catalysis: While the Hantzsch synthesis is often performed without a catalyst, certain catalysts can accelerate the reaction. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst.[9]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes.[2][10]

Frequently Asked Questions (FAQs)

Q4: What are the optimal temperature and reaction time for the Hantzsch thiazole synthesis?

A4: The optimal temperature and reaction time can vary depending on the specific substrates, solvent, and scale of the reaction. However, a general starting point is refluxing in a solvent like ethanol for 1 to 4 hours.[7] For example, the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea in methanol is often heated for about 30 minutes.[3] It is always recommended to monitor the reaction progress by TLC to determine the optimal time.

Q5: Which solvent is best for thiazole synthesis from thiourea?

A5: Ethanol and methanol are the most commonly used solvents for the Hantzsch thiazole synthesis, as they are effective at dissolving the reactants and are relatively inert.[3][7] However, other solvents and conditions have also been successfully employed:

  • Water: Can be used as a green solvent, sometimes in a mixture with ethanol.[9]

  • PEG-400: Has been used as a medium for a catalyst-free synthesis.[2]

  • Solvent-free: Grinding the reactants together at room temperature can be an efficient and environmentally friendly option.[8]

Q6: Is a catalyst necessary for the Hantzsch synthesis of thiazoles?

A6: The traditional Hantzsch thiazole synthesis does not require a catalyst.[11] The reaction proceeds readily by heating a mixture of an α-haloketone and a thioamide. However, various catalysts can be used to improve yield, reduce reaction times, or enable the use of milder conditions. Examples include silica-supported tungstosilisic acid[9] and iodine.[12][13]

Q7: How do I purify the final thiazole product?

A7: The purification method depends on the properties of the synthesized thiazole. A common and often effective method is recrystallization. After the reaction, the crude product is typically precipitated by adding a base, such as sodium carbonate or ammonium hydroxide solution, to the cooled reaction mixture.[3] The resulting solid can then be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to obtain the pure product.

Data Presentation

Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield

α-HaloketoneThiourea DerivativeCatalystSolventTemperature (°C)TimeYield (%)Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSiW.SiO₂ (15%)Ethanol/Water (1/1)652-3.5 h79-90[9]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSiW.SiO₂ (15%)Ethanol/Water (1/1)Room Temp1.5-2 h79-90[9]
α-DiazoketonesThioureaNonePEG-4001002-3.5 h87-96[2]
2-BromoacetophenoneThioureaNoneMethanol100 (hot plate setting)30 minHigh[3]
2'-hydroxy-5'chloro-α-haloketonesThioureaNoneSolvent-free (grinding)Room Temp5-15 minHigh[8]

Experimental Protocols

Key Experiment: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • Scintillation vial (20 mL) or round-bottom flask

  • Hot plate with stirring capability

  • Beaker (100 mL)

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • Reactant Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Solvent Addition: Add 5 mL of methanol and a stir bar to the vial.[3]

  • Heating and Stirring: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3] The reaction can be monitored by TLC.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

  • Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[3] The thiazole product should precipitate out of the solution.

  • Isolation: Filter the mixture through a Büchner funnel.[3]

  • Washing: Rinse the collected solid (filter cake) with water.[3]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry.

  • Characterization: Once dry, determine the mass of the product to calculate the percent yield. The product can be further characterized by melting point determination and spectroscopic methods (e.g., NMR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reactants Combine α-Haloketone and Thiourea solvent Add Solvent (e.g., Ethanol) reactants->solvent heat Heat and Stir (e.g., Reflux) solvent->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete precipitate Precipitate Product (add base) cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Product filtrate->dry yield Calculate Yield dry->yield characterize Characterize (NMR, MP, etc.) yield->characterize

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

troubleshooting_guide start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products/ Multiple Spots on TLC start->side_products slow_reaction Slow Reaction start->slow_reaction incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn isomer_formation Isomer Formation? side_products->isomer_formation increase_rate How to Increase Rate? slow_reaction->increase_rate increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp Yes bad_reagents Poor Reagent Quality? incomplete_rxn->bad_reagents No purify_reagents Purify Starting Materials bad_reagents->purify_reagents Yes bad_stoichiometry Incorrect Stoichiometry? bad_reagents->bad_stoichiometry No adjust_ratio Use Slight Excess of Thiourea bad_stoichiometry->adjust_ratio Yes control_ph Control pH (Use Neutral Solvent) isomer_formation->control_ph Yes other_side_rxns Other Side Reactions? isomer_formation->other_side_rxns No optimize_temp Optimize Temperature other_side_rxns->optimize_temp Yes increase_temp Increase Temperature increase_rate->increase_temp change_solvent Change Solvent/ Solvent-Free increase_rate->change_solvent add_catalyst Use Catalyst increase_rate->add_catalyst use_microwave Use Microwave increase_rate->use_microwave

Caption: Troubleshooting logic for thiazole synthesis.

References

Preventing oxidation of 2-aminothiophenol starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Aminothiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the oxidation of 2-aminothiophenol, a common challenge during storage and experimental work. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your starting material and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is 2-aminothiophenol and why is it so prone to oxidation? A1: 2-Aminothiophenol is an organosulfur compound featuring both an amine (-NH₂) and a thiol (-SH) group on a benzene ring.[1][2] The thiol group is highly susceptible to oxidation. The most common oxidative pathway involves the coupling of two molecules to form a disulfide bond (-S-S-), resulting in the dimer 2,2'-diaminodiphenyl disulfide.[3][4] This reactivity makes the compound unstable when exposed to air.[3]

Q2: What are the visible signs of 2-aminothiophenol oxidation? A2: Pure 2-aminothiophenol is a colorless to light yellowish liquid or solid.[1][2] Oxidation is typically indicated by a significant color change to yellow-brown.[5] As oxidation progresses, the disulfide dimer may precipitate as a solid, as it is less soluble than the monomer.

Q3: What are the primary factors that accelerate oxidation? A3: Several factors can promote the oxidation of the thiol group:

  • Presence of Oxygen: Atmospheric oxygen is the primary oxidant.[6]

  • Alkaline pH: Higher pH levels (typically above 7) facilitate the deprotonation of the thiol group to the more reactive thiolate anion, which oxidizes more readily.[7]

  • Light: Exposure to light, especially UV light, can provide the energy to initiate and propagate oxidative reactions.[6]

  • Metal Ions: Trace amounts of transition metal ions can act as catalysts for the oxidation process.[6]

Q4: How should I properly store 2-aminothiophenol to minimize oxidation? A4: To ensure the stability of 2-aminothiophenol, it should be stored in a cool, dry, and dark place under an inert atmosphere (such as argon or nitrogen).[8][9] The container should be tightly sealed. For long-term storage, refrigeration is recommended. It is incompatible with acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[8][9]

Q5: Can I use 2-aminothiophenol that has already changed color? A5: It is not recommended. A change in color signifies degradation and the presence of the disulfide impurity.[6] Using oxidized starting material can lead to lower reaction yields, the formation of complex side products, and difficulties in purification.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
My 2-aminothiophenol has turned dark yellow or brown in the bottle. The material has been exposed to atmospheric oxygen and/or light during storage.Short-term: If the oxidation is minimal, you may be able to purify the material by vacuum distillation immediately before use (see Protocol 3).Long-term Prevention: For new bottles, flush the headspace with an inert gas (argon or nitrogen) after each use and before sealing. Store the bottle in a dark, cool location, such as a refrigerator designated for chemicals.[8][9]
My reaction yield is low and I have isolated the 2,2'-diaminodiphenyl disulfide byproduct. The 2-aminothiophenol starting material was already partially oxidized, or oxidation occurred during the reaction.Verify Starting Material: Check the purity of your 2-aminothiophenol before starting. If it's colored, purify it or use a fresh bottle.Implement Air-Free Techniques: Run your reaction under an inert atmosphere (see Protocol 2). Use solvents that have been deoxygenated (see Protocol 1).[6][7][12]
During aqueous workup or extraction, a precipitate forms or the solution becomes colored. Oxidation is occurring in the presence of dissolved oxygen in the aqueous solution. This can be accelerated by basic conditions.Degas Solutions: Sparge all aqueous solutions (water, brine, basic or acidic washes) with an inert gas before use.Control pH: If your product is stable in acid, perform the workup under slightly acidic conditions to slow the oxidation of the unreacted thiol.[7]Work Quickly: Minimize the time the material is in contact with the aqueous phase.
Purification by silica gel column chromatography is yielding the disulfide byproduct. The thiol is oxidizing on the column due to exposure to oxygen in the solvent and on the surface of the silica.Use Degassed Solvents: Prepare your eluent and slurry the silica using deoxygenated solvents.Consider Alternative Stationary Phases: Acidic alumina may be a better option as the lower pH environment can slow the rate of disulfide formation.[13]Add a Reducing Agent: If compatible with your target molecule, a small amount of a reducing agent can be added to the sample before loading, though this can complicate purification.

Summary of Stability and Handling Data

ParameterConditionImpact on StabilityRecommendation
Atmosphere Air (Oxygen)HighPromotes rapid oxidation to disulfide.[3][14]
Inert (Argon, Nitrogen)LowSignificantly slows oxidation.[7][8]
Storage Temperature Room TemperatureModerateGradual oxidation over time.
Cool (2-8 °C)LowRecommended for long-term storage.[8]
pH Alkaline (>7)HighDeprotonation to thiolate accelerates oxidation.[7]
Acidic (<7)LowThiol is more stable in its protonated form.[7][15]
Light Exposure UV or Ambient LightModerateCan catalyze oxidation.[6]
DarkLowRecommended storage condition.[8]

Experimental Protocols

Protocol 1: Deoxygenating Solvents by Inert Gas Sparging

This protocol removes dissolved oxygen from solvents, which is a primary cause of thiol oxidation in solution.

  • Setup: Assemble a clean, dry flask (e.g., a Schlenk flask) containing the solvent to be deoxygenated. The flask should have a sidearm with a stopcock for connecting to a vacuum/inert gas line (manifold).

  • Insert Gas Tube: Insert a long needle or glass tube connected to a source of inert gas (argon or nitrogen) into the solvent, ensuring the tip is well below the liquid surface. Provide a second, shorter needle as a gas outlet.

  • Sparge: Bubble the inert gas through the solvent at a steady rate (a few bubbles per second) for at least 30 minutes. For larger volumes, a longer sparging time is required.

  • Storage: Once deoxygenated, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

This method prevents atmospheric oxygen from entering the reaction vessel.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) and seal all joints. Connect the top of the condenser to an inert gas source via a bubbler (to monitor gas flow and prevent back-pressure).

  • Purge the System: Evacuate the assembled glassware using a vacuum pump and then backfill with an inert gas. Repeat this "evacuate-and-fill" cycle three times to ensure the atmosphere is completely inert.

  • Reagent Addition:

    • Liquids: Add deoxygenated solvents and liquid reagents via a gas-tight syringe through a rubber septum.

    • Solids: Add solid reagents quickly under a strong counter-flow of inert gas.

  • Execution: Maintain a slight positive pressure of the inert gas (indicated by a slow bubble rate in the bubbler) throughout the duration of the reaction.

Protocol 3: Purification by Vacuum Distillation

If your 2-aminothiophenol has become discolored, it can often be purified by distillation under reduced pressure.

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for efficiency.

  • Charge the Flask: Add the impure 2-aminothiophenol to the distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The boiling point of 2-aminothiophenol is reported to be 70-72 °C at 0.2 mmHg.

  • Distillation: Gently heat the distillation flask in an oil bath. Collect the colorless, pure 2-aminothiophenol in a receiving flask cooled with an ice bath.

  • Storage: Once the distillation is complete, break the vacuum by introducing an inert gas. Immediately transfer the purified product to a clean, dry storage vessel under an inert atmosphere.

Protocol 4: Reduction of 2,2'-Diaminodiphenyl Disulfide

If you have a significant amount of the oxidized disulfide, it can be chemically reduced back to 2-aminothiophenol.

  • Dissolution: Dissolve the 2,2'-diaminodiphenyl disulfide in glacial acetic acid in a round-bottom flask.[16]

  • Addition of Reducing Agent: While stirring, slowly add zinc dust to the solution. The reaction is exothermic. An excess of zinc (e.g., 20 equivalents) may be required.[17]

  • Reaction: Boil the mixture until the solution becomes colorless.[16]

  • Isolation:

    • Cool the reaction mixture and dilute it with 2 volumes of water.

    • Filter the mixture to remove excess zinc and the precipitated zinc salt of 2-aminothiophenol.[16]

    • To obtain the free amine, the zinc salt can be treated with an acid like concentrated HCl to precipitate the hydrochloride salt, or suspended in water, the pH adjusted to ~7, and the product extracted with an organic solvent like ether.[16][17]

Visualizations

OxidationPathway cluster_reactants Reactants cluster_product Oxidation Product ATP1 2-Aminothiophenol (Monomer 1) Disulfide 2,2'-Diaminodiphenyl Disulfide (Dimer) ATP1->Disulfide -2H⁺, -2e⁻ ATP2 2-Aminothiophenol (Monomer 2) ATP2->Disulfide -2H⁺, -2e⁻ Oxidant O₂ (Air) Light, Metal Ions, High pH Oxidant->Disulfide PreventionWorkflow cluster_storage Storage & Preparation cluster_reaction Reaction cluster_workup Workup & Purification Store Store under Inert Gas (Cool, Dark) Check Check for Discoloration Store->Check Purify Purify if Needed (Vacuum Distillation) Check->Purify Yes Degas Deoxygenate Solvents Check->Degas No Purify->Degas Setup Use Dry Glassware Degas->Setup Inert Purge System with N₂/Ar Setup->Inert React Run Reaction Under Positive Pressure Inert->React Workup Use Degassed Solutions (Control pH) React->Workup Column Column Chromatography (Degassed Eluent) Workup->Column LogicalRelationships cluster_factors Oxidizing Factors center_node 2-Aminothiophenol (-SH form) product_node Oxidized Product (-S-S- form) center_node->product_node Oxidation O2 Oxygen (Air) O2->product_node Light Light (UV) Light->product_node pH High pH pH->product_node Metals Metal Ions Metals->product_node

References

Technical Support Center: Catalyst Selection for Efficient Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during thiazole ring formation. Below you will find troubleshooting guides and frequently asked questions to navigate your experimental hurdles.

Troubleshooting Guide

Our troubleshooting guide is designed to address the most common issues encountered during thiazole synthesis, providing potential causes and actionable solutions to get your research back on track.

Q1: I am experiencing low to no yield in my Hantzsch thiazole synthesis. What are the likely causes and how can I resolve this?

A1: Low or no product yield in a Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider incrementally increasing the temperature or extending the reaction duration. Microwave-assisted synthesis can also be explored to accelerate the reaction.[1]

  • Potential Cause 2: Degradation of Reactants or Product: Thiazole rings and the precursor molecules can be sensitive to high temperatures.

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. If product degradation is suspected, consider alternative, milder synthesis methods.[1]

  • Potential Cause 3: Incorrect Stoichiometry: An improper ratio of α-haloketone to thioamide can result in a low yield.

    • Solution: To ensure the complete conversion of the α-haloketone, use a slight excess (typically 1.1-1.5 equivalents) of the thioamide.[1]

  • Potential Cause 4: Poor Quality of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use. For instance, 1-bromo-2-heptanone can be purified by vacuum distillation.[1]

Q2: My reaction is producing multiple products, leading to a complex mixture. How can I improve the selectivity?

A2: The formation of multiple products is a common challenge in thiazole synthesis. Understanding the potential side reactions is key to improving selectivity.

  • Potential Cause 1: Isomer Formation: In the Hantzsch synthesis, particularly under acidic conditions, a mixture of the desired 2-aminothiazole and the isomeric 2-imino-1,3-thiazolidine can be formed.[1]

    • Solution: Carefully control the pH of the reaction medium. Neutral or slightly basic conditions generally favor the formation of the 2-aminothiazole.

  • Potential Cause 2: Side Reactions of Starting Materials: The α-haloketone can undergo self-condensation or other side reactions.

    • Solution: Add the α-haloketone slowly to the reaction mixture containing the thioamide to minimize its concentration and reduce the likelihood of side reactions.

Q3: My palladium-catalyzed C-H arylation of a thiazole is sluggish and gives low yields. What is the problem?

A3: Palladium-catalyzed reactions on thiazole rings can be challenging due to the nature of the heterocycle.

  • Potential Cause: Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.

    • Solution: An increase in the catalyst loading (from 0.1 mol% to 1 mol%) may be necessary to achieve a reasonable reaction rate. However, be aware that excessively high catalyst concentrations can lead to the formation of inactive palladium black.[2][3] Exploring alternative catalyst systems that are more resistant to sulfur poisoning may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: When is a catalyst necessary for Hantzsch thiazole synthesis?

A1: The classic Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is often performed without a catalyst.[4] The reaction is typically driven by heating in a suitable solvent like ethanol or methanol.[5][6] However, some variations of the Hantzsch synthesis and other methods for thiazole formation do benefit from or require a catalyst. For instance, the use of silica-supported tungstosilisic acid has been shown to efficiently catalyze a one-pot, three-component synthesis of Hantzsch thiazole derivatives.[7]

Q2: What are the advantages of using a "green" catalyst for thiazole synthesis?

A2: Green catalysts offer several advantages over traditional methods, primarily focusing on environmental sustainability and improved reaction efficiency. These benefits include:

  • Milder Reaction Conditions: Many green catalytic systems operate at lower temperatures and pressures.[8]

  • Use of Greener Solvents: Often, these methods employ environmentally benign solvents like water or ethanol, or are even performed under solvent-free conditions.[8]

  • Catalyst Reusability: Many green catalysts, such as nanoparticles or biocatalysts, can be recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more economical and sustainable.[7][9]

  • Higher Yields and Shorter Reaction Times: Techniques like microwave irradiation and ultrasonication, often paired with green catalysts, can lead to significantly higher yields in shorter reaction times compared to conventional heating methods.[8][10]

Q3: How do I choose between a copper-based and a palladium-based catalyst for thiazole functionalization?

A3: The choice between copper and palladium catalysts typically depends on the specific transformation you aim to achieve after the thiazole ring has been formed.

  • Palladium catalysts , such as Pd(OAc)₂, are highly efficient for the direct C-H arylation of thiazoles.[2][3] This allows for the introduction of aryl groups at the C5 position of the thiazole ring. Ligand-free palladium catalysis at low loadings is an economically and environmentally attractive option.[2][3]

  • Copper catalysts , such as copper(I) iodide, are often used for different types of transformations, including the synthesis of the thiazole ring itself from starting materials like oximes, anhydrides, and potassium thiocyanate.[10][11] Copper can also be used for the arylation of heterocycle C-H bonds.[11]

Data Presentation

The following tables summarize quantitative data for various catalytic systems used in thiazole synthesis, allowing for easy comparison of their performance.

Table 1: Comparison of Catalytic Systems for Hantzsch-type Thiazole Synthesis

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
None (Conventional)2-bromoacetophenone, thioureaMethanol10030 minHigh (not quantified)[6]
Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEthanol/WaterReflux / Ultrasonic1.5-4 h / 15-30 min79-90[7]
NiFe₂O₄ Nanoparticlesα-halo carbonyl compound, thiosemicarbazide, various anhydridesEthanol/Water (1:1)Not specifiedNot specifiedHigh (not quantified)[12]
Cross-Linked Chitosan Hydrogel (Biocatalyst)Thiosemicarbazone derivative, hydrazonoyl halidesNot specified35 (Ultrasonic)20 minHigh (not quantified)[9]

Table 2: Performance of Palladium Catalysts in Direct C-H Arylation of Thiazoles

CatalystBaseSolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Reference
Pd(OAc)₂ (ligand-free)K₂CO₃DMA1500.1-0.001Moderate to High[2][3]
Pd-NHC complexNot specifiedNot specifiedNot specified0.1-0.05High[13]

Table 3: Copper-Catalyzed Thiazole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Copper(I) iodideOximes, anhydrides, KSCNToluene12024 hup to 85[10]

Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard, high-yielding synthesis of a common thiazole derivative without the use of a catalyst.[6]

  • Materials:

    • 2-bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with water.

    • Dry the collected solid to obtain the product.

Protocol 2: Ligand-Free Palladium-Catalyzed Direct Arylation of 2-n-Propylthiazole

This protocol outlines the direct C-H arylation of a thiazole derivative using a ligand-free palladium catalyst.[3]

  • Materials:

    • 2-n-propylthiazole (2 mmol)

    • 4-bromoacetophenone (1 mmol)

    • Pd(OAc)₂ (0.001 mmol, 0.1 mol%)

    • K₂CO₃ (2 mmol)

    • Dimethylacetamide (DMA) (3 mL)

  • Procedure:

    • In a reaction vessel, combine 2-n-propylthiazole, 4-bromoacetophenone, Pd(OAc)₂, and K₂CO₃.

    • Add DMA as the solvent.

    • Seal the vessel and heat the reaction mixture at 150°C under an inert atmosphere.

    • Monitor the reaction progress by GC or TLC.

    • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

    • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in catalyst selection and troubleshooting for thiazole synthesis.

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants α-Haloketone + Thioamide Mix Combine Reactants in Solvent Reactants->Mix Solvent Select Solvent (e.g., Ethanol) Solvent->Mix Heat Heat Mixture (Conventional or Microwave) Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Precipitate Precipitate Product (e.g., add base) Cool->Precipitate Filter Filter Solid Precipitate->Filter Dry Dry Product Filter->Dry Final Product Final Product Dry->Final Product

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_optimization Optimization Steps Start Low/No Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_TLC Analyze TLC for Unreacted Starting Material Start->Check_TLC Increase_Temp Increase Temperature Check_TLC->Increase_Temp Incomplete Reaction Increase_Time Increase Reaction Time Check_TLC->Increase_Time Incomplete Reaction Change_Solvent Screen Different Solvents Check_TLC->Change_Solvent Sluggish Reaction Add_Catalyst Consider a Catalyst Check_TLC->Add_Catalyst No Reaction Outcome Improved Yield Increase_Temp->Outcome Increase_Time->Outcome Change_Solvent->Outcome Add_Catalyst->Outcome

Caption: Troubleshooting logic for addressing low product yield.

Catalyst_Selection_Logic cluster_synthesis_type Select Transformation Type cluster_catalyst_choice Catalyst Choice cluster_metal_catalyst Metal Catalyst Selection Start Desired Thiazole Synthesis/ Functionalization Ring_Formation Thiazole Ring Formation Start->Ring_Formation CH_Functionalization C-H Functionalization (e.g., Arylation) Start->CH_Functionalization Catalyst_Free Catalyst-Free (Hantzsch) Ring_Formation->Catalyst_Free Green_Catalyst Green Catalyst (e.g., Biocatalyst, Nanoparticle) Ring_Formation->Green_Catalyst Metal_Catalyst Metal Catalyst CH_Functionalization->Metal_Catalyst Outcome Optimized Reaction Catalyst_Free->Outcome Green_Catalyst->Outcome Palladium Palladium (e.g., Pd(OAc)₂) for Arylation Metal_Catalyst->Palladium Copper Copper (e.g., CuI) for various transformations Metal_Catalyst->Copper Palladium->Outcome Copper->Outcome

Caption: Decision-making flowchart for catalyst selection.

References

Technical Support Center: Minimizing Side Product Formation in High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of unwanted side products in your high-temperature synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in minimizing side products?

A1: Temperature is a fundamental parameter in chemical reactions that directly influences reaction rates. Many reactions have multiple potential pathways, each with its own activation energy. The desired reaction and potential side reactions will often have different activation energies. By precisely controlling the temperature, you can selectively favor the reaction pathway with the lower activation energy, thus maximizing the yield of your desired product while minimizing the formation of impurities.[1][2] Inconsistent temperature control can lead to temperature spikes that provide sufficient energy to overcome the activation energy of undesired pathways, resulting in a mixture of products.

Q2: What are the common signs that high reaction temperature is causing side product formation?

A2: Several indicators may suggest that your reaction temperature is too high or poorly controlled, leading to the formation of byproducts. These include:

  • Lower than expected yield: The formation of side products consumes starting materials, reducing the overall yield of the desired product.

  • Unexpected peaks in analytical data: Techniques like HPLC, GC-MS, and NMR spectroscopy may reveal the presence of unexpected compounds in your reaction mixture.

  • Color changes: The formation of colored impurities can sometimes be a visual indicator of side reactions or degradation.[3]

  • Inconsistent results: If you observe significant variations in product yield and purity between batches, inconsistent temperature control could be a contributing factor.

  • Reaction stalling or proceeding too rapidly: Deviations from the expected reaction rate can indicate that alternative, temperature-dependent pathways are occurring.

Q3: What are the primary strategies for minimizing side products at high temperatures?

A3: The following strategies can be employed to control high-temperature reactions and improve selectivity:

  • Lowering the Reaction Temperature: If the side reaction has a higher activation energy than the desired reaction, lowering the temperature can selectively slow down the formation of the undesired product.

  • Uniform Heating: Ensuring even heat distribution throughout the reaction mixture is crucial. Localized hot spots can promote side reactions. Using a well-stirred oil bath or a heating mantle with efficient stirring can help maintain a uniform temperature.

  • Gradual Reagent Addition: For highly exothermic reactions, adding a reagent slowly can help to control the reaction temperature and prevent spikes that could lead to side product formation.

  • Choice of Solvent: The solvent can influence the reaction's yield and product distribution.[1]

  • Use of Catalysts: Catalysts can lower the activation energy of the desired reaction, allowing it to proceed at a lower temperature where side reactions are less likely to occur. However, excessively high temperatures can also lead to catalyst deactivation.

  • Flow Chemistry: Continuous flow reactors offer excellent heat exchange and precise temperature control, which can significantly minimize the formation of side products in high-temperature reactions.[4]

Q4: Can the order of reagent addition affect side product formation at high temperatures?

A4: Yes, the order of reagent addition can be critical. In some cases, adding a thermally sensitive reagent to a pre-heated reaction mixture can cause it to degrade or react via undesired pathways. It is often preferable to mix the reagents at a lower temperature and then gradually heat the mixture to the desired reaction temperature.

Q5: How can I monitor the progress of my reaction to detect the formation of side products in real-time?

A5: Several analytical techniques can be used to monitor the progress of a reaction and detect the formation of side products. Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively tracking the consumption of starting materials and the formation of products and byproducts. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the concentration of different species in the reaction mixture over time.

Troubleshooting Guides

Guide 1: Unexpected Side Product Detected

This guide will help you troubleshoot the appearance of unexpected side products in your high-temperature synthesis.

G Troubleshooting Unexpected Side Products start Unexpected Side Product Detected check_temp Is the reaction temperature accurately controlled and uniform? start->check_temp check_stability Are the starting materials, product, or reagents thermally stable at the reaction temperature? check_temp->check_stability Yes improve_heating Action: Improve stirring and/or use a more uniform heating method. check_temp->improve_heating No check_reaction_params Are other reaction parameters (e.g., stoichiometry, solvent, catalyst) optimized? check_stability->check_reaction_params Yes run_at_lower_temp Action: Conduct the reaction at a lower temperature. check_stability->run_at_lower_temp No lower_temp Action: Lower the reaction temperature in increments. check_reaction_params->lower_temp Yes optimize_params Action: Re-optimize other reaction parameters at the new temperature. check_reaction_params->optimize_params No end_node Problem Resolved lower_temp->end_node improve_heating->check_stability run_at_lower_temp->check_reaction_params optimize_params->end_node

Caption: A decision tree to guide troubleshooting when an unexpected side product is observed.

Data Presentation

The following tables provide quantitative data on the effect of temperature on product distribution and yield in different chemical reactions.

Table 1: Influence of Temperature on the Friedel-Crafts Acylation of 2-Methoxynaphthalene [1]

Temperature (°C)2-Methoxynaphthalene Conversion (%)Selectivity to 1-acetyl-2-methoxynaphthalene (%)Yield of 2-acetyl-6-methoxynaphthalene (%)
10060.398.90.6
12066.198.31.1
14062.592.26.8
16058.288.78.3

Reaction conditions: 2-methoxynaphthalene, acetic anhydride, and H₃PW₁₂O₄₀ catalyst in [BPy]BF₄ for 6 hours.[1]

Table 2: Effect of Temperature on the Diels-Alder Reaction of Cyclopentadiene with Itself [2]

Temperature (°C)endo:exo Ratio
23>99:1
2004:1

Heating a solution of cyclopentadiene at 200°C for approximately 2 days results in a shift in the endo:exo ratio, demonstrating the thermodynamic control at higher temperatures.[2]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization to Minimize Side Products

This protocol outlines a systematic approach to identify the optimal reaction temperature to maximize the yield of the desired product while minimizing the formation of impurities.

Materials:

  • Reactants, solvent, and catalyst for the specific reaction.

  • A parallel synthesis reactor or multiple reaction vessels that can be heated and stirred independently and uniformly.

  • Temperature monitoring device for each reaction vessel (e.g., thermocouple).

  • Analytical instrument for reaction monitoring (e.g., TLC plates, HPLC, GC-MS, or NMR spectrometer).

Methodology:

  • Initial Temperature Range Selection: Based on literature precedents or theoretical calculations, select a range of temperatures to investigate. A typical starting point is to test at least three temperatures: a low, a medium, and a high temperature.

  • Reaction Setup:

    • Set up a series of identical reactions in the parallel reactor or individual reaction vessels.

    • Charge each vessel with the same amounts of reactants, solvent, and catalyst.

    • Ensure each vessel is equipped with a stir bar and a temperature probe.

  • Temperature Control:

    • Set the temperature of each reaction vessel to one of the selected temperatures.

    • Allow the reaction mixtures to reach and stabilize at the set temperatures before initiating the reaction (e.g., by adding the final reagent).

  • Reaction Monitoring:

    • Once the reactions are initiated, monitor their progress at regular intervals.

    • Withdraw a small aliquot from each reaction at each time point for analysis.

    • Use an appropriate analytical technique (e.g., TLC, HPLC, GC-MS) to quantify the formation of the desired product and any significant side products.

  • Data Analysis:

    • For each temperature, plot the concentration of the desired product and the side product(s) as a function of time.

    • Determine the reaction time that gives the highest yield of the desired product with the lowest amount of side products for each temperature.

    • Compare the results across all temperatures to identify the optimal reaction temperature.

G Experimental Workflow for Temperature Optimization cluster_0 Preparation cluster_1 Execution cluster_2 Analysis select_temp Select Temperature Range setup_reactions Set up Parallel Reactions select_temp->setup_reactions control_temp Control and Stabilize Temperature setup_reactions->control_temp monitor_reaction Monitor Reaction Progress control_temp->monitor_reaction analyze_data Analyze Product and Side Product Formation monitor_reaction->analyze_data determine_optimum Determine Optimal Temperature analyze_data->determine_optimum

Caption: A workflow diagram for optimizing reaction temperature to minimize side product formation.

References

Technical Support Center: Monitoring Reaction Progress Using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who utilize Thin Layer Chromatography (TLC) to monitor the progress of chemical reactions. Here you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system (mobile phase) for my reaction?

A1: The primary goal is to find a solvent system that provides good separation between your starting material and your product. A good starting point is a solvent system that gives the starting material a Retention Factor (Rf) value between 0.2 and 0.8 on the TLC plate.[1] If your starting material and product have very different polarities, this should be relatively straightforward. For neutral organic molecules, a common solvent combination is a mixture of hexanes and ethyl acetate.[2] If your spots are too close to the baseline (low Rf), the eluent is not polar enough, and you should increase the proportion of the polar solvent.[3] Conversely, if the spots are too close to the solvent front (high Rf), the eluent is too polar, and you should decrease the proportion of the polar solvent.[3]

Q2: What is a "co-spot" and why is it essential for reaction monitoring?

A2: A co-spot is a single lane on the TLC plate where you apply both a sample of your starting material and an aliquot of your reaction mixture, one on top of the other.[4][5] This is a critical control to confirm the identity of the starting material spot in the reaction mixture lane.[6] If the spot in the reaction lane corresponding to the starting material has the same Rf as the pure starting material and merges with it in the co-spot lane, you can be confident in your identification.[4] This is particularly important when the reactant and product have very similar Rf values.[6]

Q3: How can I tell if my reaction has gone to completion?

A3: A reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane on the TLC plate.[4][7] Concurrently, you should observe the appearance of a new spot or an increase in the intensity of the spot corresponding to your desired product.[4]

Q4: My spots are streaking. What can I do to fix this?

A4: Streaking of spots on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[8][9] Try diluting your sample and spotting a smaller amount.

  • Highly Polar or Acidic/Basic Compounds: Compounds with strongly acidic or basic groups can interact strongly with the silica gel, causing streaking.[8] Adding a small amount of an acid (like acetic or formic acid) or a base (like triethylamine or ammonia) to your mobile phase can often resolve this issue.[3][8]

  • Inappropriate Solvent: The solvent used to dissolve your sample for spotting might be too polar, causing the initial spot to be too diffuse.[8]

  • Complex Mixture: If your reaction produces a complex mixture of products, it may appear as a streak.[8] Trying a different solvent system might help to resolve the individual components.

Q5: The Rf values I'm getting are inconsistent. What could be the cause?

A5: Inconsistent Rf values can arise from a number of experimental variables that have not been properly controlled:

  • Chamber Saturation: An unsaturated TLC chamber can lead to an uneven solvent vapor environment, affecting the rate of solvent migration and thus the Rf values. Always use a sealed chamber with filter paper to ensure proper saturation.

  • Solvent Composition: The composition of your mobile phase must be consistent. If you are using a mixture of volatile solvents, the composition can change over time due to evaporation.[2] It's best to use fresh solvent for each run.

  • Temperature: Temperature can affect solvent viscosity and solubility of the compounds, leading to variations in Rf values. Try to run your TLC plates at a consistent temperature.

  • Plate Quality: Variations in the thickness of the silica gel layer on the TLC plate can also lead to inconsistent results.[10]

Troubleshooting Guide

This guide addresses common problems encountered when monitoring reactions with TLC.

Problem Possible Cause(s) Solution(s)
Spots are not visible Sample is too dilute.[3]Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[3]
Compound is not UV-active.[3]Use a visualization stain (e.g., potassium permanganate, iodine) to see the spots.[3]
Solvent level in the chamber is above the spotting line.[3]Ensure the baseline where the samples are spotted is above the level of the mobile phase in the developing chamber.[3]
Uneven solvent front The edge of the TLC plate is touching the side of the chamber or the filter paper.[9][10]Position the plate in the center of the chamber, ensuring it does not touch the sides.[10]
The bottom of the plate is not level in the chamber.[9]Make sure the plate is resting flat on the bottom of the developing chamber.
Spots are elongated or crescent-shaped The spotting process damaged the silica gel layer.[8]Be careful not to scratch the silica gel with the capillary spotter.
The solvent used to dissolve the sample is too polar.[8]Use a less polar solvent to dissolve your sample for spotting.
Reactant and product spots have very similar Rf values The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems of varying polarities.[3] Consider using a different stationary phase (e.g., alumina or reverse-phase plates).
The compounds are isomers with very similar polarities.Try a 2D TLC technique. Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second solvent system.

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the key steps for effectively monitoring a chemical reaction using Thin Layer Chromatography.

1. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom edge. This is your baseline.[4]

  • Mark small, evenly spaced ticks on the baseline where you will apply your samples. Typically, three lanes are used: one for the starting material (SM), one for the co-spot (Co), and one for the reaction mixture (Rxn).[5]

2. Sample Preparation and Spotting:

  • Prepare a dilute solution of your starting material in a volatile solvent.

  • Withdraw a small aliquot of your reaction mixture at a specific time point.[5]

  • Using a separate capillary tube for each sample to avoid cross-contamination, spot a small amount of the starting material solution on the "SM" tick.

  • On the "Co" tick, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[5]

  • On the "Rxn" tick, spot only the reaction mixture.

  • Ensure each spot is small and concentrated. Allow the solvent to fully evaporate between applications if multiple spots are needed in the same location.[3]

3. Development of the TLC Plate:

  • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline on the TLC plate.[11]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Seal the chamber and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the sides.[10]

  • Allow the solvent to ascend the plate by capillary action.[1]

4. Visualization and Analysis:

  • Once the solvent front has moved to within about 1 cm of the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots. This is commonly done by placing the plate under a UV lamp if the compounds are UV-active.[12] Alternatively, use an appropriate chemical stain.

  • Circle the visible spots with a pencil.

  • Analyze the plate to determine the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.[4]

  • Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualization

Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Plate (SM, Co-spot, Rxn) prep_plate->spot_plate prep_samples Prepare Samples (SM, Rxn) prep_samples->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV Light or Stain) mark_front->visualize interpret Interpret Results (Disappearance of SM, Appearance of Product) visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

References

Technical Support Center: Scaling Up the One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate. The information is designed to address specific challenges that may arise during the scaling-up of this important chemical process.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a one-pot synthesis for ethyl 2-amino-4-methylthiazole-5-carboxylate compared to traditional multi-step methods?

A1: The primary advantages of a one-pot synthesis include operational simplicity, reduced reaction time, and often higher overall yields.[1][2] Traditional methods involve the isolation of intermediates, such as ethyl 2-bromo-3-oxobutanoate, which can be a tedious process leading to lower overall yields.[1] One-pot procedures, which combine bromination and cyclization in a single reaction vessel, streamline the workflow, making the process more efficient and cost-effective, especially for large-scale production.[3][4]

Q2: What are the key starting materials for the one-pot synthesis?

A2: The most common and commercially available starting materials for this synthesis are ethyl acetoacetate, a brominating agent (typically N-bromosuccinimide or NBS), and thiourea.[1][2] Alternative methods might utilize ethyl 2-chloroacetoacetate as the starting material.[5]

Q3: What are the typical yields for this one-pot synthesis?

A3: Yields can vary depending on the specific protocol and scale. However, optimized one-pot procedures have reported yields as high as 72% to over 98%.[1][5] In contrast, conventional two-step syntheses have reported significantly lower overall yields, sometimes as low as 11%.[1]

Troubleshooting Guide

Issue 1: Low Product Yield

  • Question: We are experiencing significantly lower yields than reported in the literature when scaling up the reaction. What are the potential causes and solutions?

  • Answer: Low yields during scale-up can be attributed to several factors:

    • Inadequate Temperature Control: The initial bromination step is often exothermic. Insufficient cooling can lead to side reactions. It is crucial to maintain a low temperature (e.g., below 0°C) during the addition of the brominating agent.[1] The subsequent cyclization step requires heating (e.g., 80°C), and maintaining a consistent temperature is vital for reaction completion.[1]

    • Inefficient Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts. Ensure the stirring mechanism is adequate for the scale of the reaction to maintain a homogenous mixture.

    • Purity of Reagents: The purity of starting materials, especially ethyl acetoacetate and the brominating agent, is critical. Impurities can interfere with the reaction and lead to lower yields. Use reagents of high purity, and consider purification of starting materials if necessary.

    • pH Control during Workup: The final product is typically precipitated by adjusting the pH of the reaction mixture.[5] Inaccurate pH control can lead to incomplete precipitation and loss of product. Use a calibrated pH meter and add the base slowly to ensure optimal precipitation.

Issue 2: Formation of Impurities and Side Products

  • Question: Our final product is contaminated with significant impurities, making purification difficult. What are the common side reactions, and how can they be minimized?

  • Answer: Side product formation is a common challenge. Here are some potential side reactions and mitigation strategies:

    • Over-bromination: The formation of di-brominated intermediates can occur if an excess of the brominating agent is used or if it is added too quickly.[6] Use a slight excess of the brominating agent (e.g., 1.2 equivalents) and add it portion-wise or as a solution to maintain better control.[1]

    • Hydrolysis of the Ester: Prolonged reaction times at elevated temperatures or extreme pH conditions during workup can lead to the hydrolysis of the ethyl ester group. Optimize the reaction time and carefully control the pH during product isolation.

    • Formation of Isomeric Byproducts: Under certain conditions, isomeric thiazole structures can form.[7] Adhering to established reaction temperatures and times can help minimize the formation of these isomers.

Issue 3: Difficult Product Isolation and Purification

  • Question: We are having trouble isolating a pure product. The crude material is an oil or a sticky solid. What are the best practices for isolation and purification?

  • Answer: Effective product isolation is key to obtaining a high-purity final product.

    • Effective Precipitation: After basification with a reagent like ammonia water, the product should precipitate as a solid.[1] If an oil forms, it may be due to impurities or incomplete reaction. Try cooling the mixture further or adding seed crystals to induce crystallization.

    • Thorough Washing: The filtered product should be washed extensively with water to remove any inorganic salts and water-soluble impurities.[1]

    • Recrystallization: Recrystallization from a suitable solvent, such as ethyl acetate, is a highly effective method for purifying the final product.[1] This will help remove most organic impurities and result in a crystalline solid with a sharp melting point.

Data Presentation

Table 1: Comparison of Different One-Pot Synthesis Protocols

ParameterMethod AMethod B
Starting Materials Ethyl acetoacetate, NBS, ThioureaEthyl 2-chloroacetoacetate, Thiourea
Solvent Water/THFEthanol
Reaction Temperature 0°C to 80°C40°C to 70°C
Reaction Time ~4 hours5-5.5 hours
Reported Yield 72%>98%
Reference [1][5]

Experimental Protocols

Key Experiment: One-Pot Synthesis using Ethyl Acetoacetate and NBS

This protocol is adapted from a reported high-yield, one-pot procedure.[1]

  • Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel of appropriate size with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Mixture: To the reaction vessel, add ethyl acetoacetate (1.0 equivalent), water, and tetrahydrofuran (THF).

  • Bromination: Cool the mixture to below 0°C using an ice-salt bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.2 equivalents) in a suitable solvent to the reaction mixture via the dropping funnel, ensuring the temperature remains below 0°C.

  • Reaction Monitoring: After the addition of NBS is complete, allow the mixture to stir at room temperature for approximately 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) by thin-layer chromatography (TLC).

  • Cyclization: Once the bromination is complete, add thiourea (1.0 equivalent) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble substances.

    • To the filtrate, add ammonia water to basify the solution, which will cause the product to precipitate.

    • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the filter cake thoroughly with water.

    • Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

    • Dry the final product under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_bromination Bromination cluster_cyclization Cyclization cluster_workup Workup and Purification start Combine Ethyl Acetoacetate, Water, and THF cool Cool to < 0°C start->cool add_nbs Slowly Add NBS Solution cool->add_nbs stir_rt Stir at Room Temperature (2 hours) add_nbs->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc add_thiourea Add Thiourea monitor_tlc->add_thiourea heat Heat to 80°C (2 hours) add_thiourea->heat cool_rt Cool to Room Temperature heat->cool_rt filter_insolubles Filter cool_rt->filter_insolubles basify Basify with Ammonia Water filter_insolubles->basify precipitate Precipitate Product basify->precipitate filter_product Filter Product precipitate->filter_product wash Wash with Water filter_product->wash recrystallize Recrystallize from Ethyl Acetate wash->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure Product dry->end

Caption: Experimental workflow for the one-pot synthesis.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to ¹H and ¹³C NMR Characterization of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel thiazole derivatives is a critical step in understanding their chemical properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose. This guide provides a comprehensive comparison of ¹H and ¹³C NMR data for various substituted thiazoles, outlines detailed experimental protocols, and presents a clear workflow for accurate characterization.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in a multitude of pharmaceutical agents and biologically active molecules. The specific arrangement of substituents on this ring dictates its function, making unambiguous structural confirmation essential. This guide delves into the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques to confidently determine the substitution patterns of these vital compounds.

Comparative ¹H and ¹³C NMR Data: Decoding the Shifts

The electronic environment of each proton and carbon atom in a thiazole ring is exquisitely sensitive to the nature and position of its substituents. Electron-donating groups, such as amino (-NH₂) or methyl (-CH₃) groups, typically shield the nearby nuclei, resulting in an upfield shift (lower ppm values) in the NMR spectrum. Conversely, electron-withdrawing groups like acetyl (-COCH₃) or carboxyl (-COOH) groups deshield the nuclei, causing a downfield shift (higher ppm values).

The following tables provide a comparative summary of ¹H and ¹³C NMR chemical shift data for a selection of representative substituted thiazoles. This data serves as a valuable reference for identifying known structures and for the characterization of novel derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Thiazoles

CompoundH-2H-4H-5Substituent ProtonsSolvent
4-Methylthiazole8.45-8.47-6.62-6.682.23-2.24 (s, 3H, -CH₃)CDCl₃
2-Aminothiazole-6.93 (d)6.53 (d)6.86 (br s, 2H, -NH₂)DMSO-d₆
5-Acetyl-2-imino-4-methylthiazole---2.13 (s, 3H, -CH₃), 2.30 (s, 3H, -COCH₃), 10.24 (s, 1H, =NH)DMSO-d₆
2-Amino-4-phenylthiazole--6.91 (s)7.20-7.40 (m, 5H, Ar-H), 5.80 (br s, 2H, -NH₂)DMSO-d₆
Ethyl 2-amino-4-methylthiazole-5-carboxylate---1.22 (t, 3H, -CH₂CH₃), 2.35 (s, 3H, -CH₃), 4.14 (q, 2H, -CH₂CH₃), 7.72 (s, 2H, -NH₂)DMSO-d₆

Data compiled from various sources.[1][2][3][4]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Thiazoles

CompoundC-2C-4C-5Substituent CarbonsSolvent
4-Methylthiazole152.14153.49113.1116.77 (-CH₃)CDCl₃
2-Amino-4-methylthiazole169.2153.4111.115.7 (-CH₃)DMSO-d₆
5-Acetyl-2-imino-4-methylthiazole170.1160.1109.214.2 (-CH₃), 29.3 (-COCH₃), 186.0 (C=O)DMSO-d₆
2-Amino-4-phenylthiazole168.1150.5106.9125.5, 127.8, 128.9, 134.5 (Ar-C)DMSO-d₆
Ethyl 2-amino-4-methylthiazole-5-carboxylate162.5159.7107.914.7 (-CH₃), 17.4 (-CH₂CH₃), 60.3 (-CH₂CH₃), 170.7 (C=O)DMSO-d₆

Data compiled from various sources.[1][2][3][4]

Rigorous Experimental Protocols for High-Fidelity Data

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is paramount.

Sample Preparation
  • Purity is Key: Begin with a highly purified sample of the thiazole derivative to avoid spectral complications from contaminants.

  • Optimal Concentration: For a standard 5 mm NMR tube, the ideal sample mass is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[2][5] For smaller quantities, utilizing a 3 mm NMR tube is advisable.

  • Solvent Selection: The choice of deuterated solvent is critical for sample dissolution and for providing the spectrometer's lock signal. Commonly used solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, and Methanol-d₄. Note that the solvent can induce minor shifts in the resonance frequencies.

  • Internal Reference: Tetramethylsilane (TMS) is the universally accepted internal standard for both ¹H and ¹³C NMR, with its signal calibrated to 0.00 ppm.

  • Dissolution and Filtration: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.[1] To prevent line broadening and distortion from suspended particles, the solution should be filtered through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Proper Labeling: Each NMR tube must be clearly and accurately labeled with the sample's identity.

NMR Data Acquisition
  • Instrumentation: High-resolution NMR spectrometers (e.g., 300, 400, or 500 MHz) are required for detailed structural analysis.

  • Field Stabilization (Locking and Shimming): The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. Subsequently, the field homogeneity is meticulously adjusted through "shimming" to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-90 degree pulse is typically used.

    • Spectral Width: A range of -2 to 12 ppm generally covers all proton signals.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures proper relaxation of the nuclei.

    • Number of Scans: 8-16 scans are usually sufficient for samples with adequate concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse is optimal.

    • Spectral Width: A wider range of 0 to 220 ppm is necessary to capture all carbon resonances.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance (1.1%) of the ¹³C isotope, a significantly higher number of scans (from 128 to over 1024) is required to achieve a good signal-to-noise ratio.[6] Proton decoupling is routinely applied to simplify the spectrum and enhance signal intensity.

  • Advanced 2D NMR Techniques: For complex molecules where 1D spectra may be ambiguous, 2D NMR experiments are indispensable. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

Data Processing and Interpretation
  • Fourier Transformation: The raw time-domain data (Free Induction Decay or FID) is converted into the familiar frequency-domain spectrum using a Fourier transform.

  • Spectral Refinements: The spectrum is then phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat and free of distortion.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Data Extraction: The chemical shift of each peak is determined. For ¹H NMR spectra, the area under each peak is integrated to determine the relative ratio of the protons giving rise to the signal.

  • Structural Elucidation: The final structure is pieced together by a careful analysis of the chemical shifts, coupling constants (J-values), and integration values, often in conjunction with data from 2D NMR experiments. The resulting data should be compared with known values from the literature and spectral databases.

Visualizing the Path to Discovery: The NMR Characterization Workflow

The following diagram provides a clear, step-by-step visualization of the entire NMR characterization process, from initial sample preparation to the final structural determination.

NMR_Workflow NMR Characterization Workflow for Substituted Thiazoles cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Elucidation A Purified Thiazole Derivative B Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) A->B C Select & Add Deuterated Solvent (0.5-0.7 mL) B->C D Add Internal Standard (TMS) C->D E Dissolve and Filter into NMR Tube D->E F Insert Sample into Spectrometer E->F G Lock and Shim F->G H Acquire ¹H NMR Spectrum G->H I Acquire ¹³C NMR Spectrum G->I J Acquire 2D NMR Spectra (Optional) (COSY, HSQC, HMBC) G->J K Fourier Transform (FID to Spectrum) H->K I->K J->K L Phase and Baseline Correction K->L M Reference to TMS (0.00 ppm) L->M N Peak Picking and Integration M->N O Analyze Chemical Shifts (δ) N->O P Analyze Coupling Constants (J) N->P Q Analyze Integration (Proton Ratios) N->Q R Correlate 1D and 2D Data N->R S Structure Elucidation O->S P->S Q->S R->S T Compare with Reference Data S->T

References

A Comparative Analysis of One-Pot versus Traditional Two-Step Thiazole Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds like thiazoles is a critical aspect of the discovery pipeline. The choice between a one-pot synthesis and a traditional two-step approach can significantly impact yield, reaction time, and resource allocation. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic route.

The classical Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[1] While effective, this traditional two-step process, which involves the isolation of intermediates, is often contrasted with modern one-pot procedures that aim to improve efficiency by avoiding the separation and purification of these intermediates.[2][3]

Yield Comparison: One-Pot vs. Traditional Two-Step Synthesis

The following table summarizes representative yields for the synthesis of 2-aminothiazole derivatives via both one-pot and traditional two-step Hantzsch methodologies.

Thiazole DerivativeSynthesis MethodReported Yield (%)Reference
4-Phenylthiazol-2-amineOne-Pot87%[2]
Substituted 2-aminothiazolesOne-Pot40-81%[3]
2-AminothiazoleTraditional Two-Step75-85%[1]
2-Amino-4-phenylthiazoleTraditional Two-Stepup to 99%[4][5]
Substituted 2-aminothiazolesTraditional Two-Step32-70%[3]

One-pot syntheses of 2-aminothiazole derivatives have been reported with high yields, for instance, 87% for 4-phenylthiazol-2-amine.[2] Some studies have explicitly stated that one-pot procedures can lead to higher yields (40-81%) compared to the corresponding two-step syntheses (32-70%).[3] Conversely, the traditional two-step Hantzsch synthesis of 2-aminothiazole is also known to produce good to excellent yields, generally in the range of 75-85%.[1] Exceptionally high yields of up to 99% have been reported for the synthesis of 2-amino-4-phenylthiazole using a traditional approach.[4][5]

Experimental Protocols

Below are detailed experimental methodologies for both a one-pot and a traditional two-step Hantzsch synthesis of a 2-aminothiazole derivative.

One-Pot Synthesis of 4-Phenylthiazol-2-amine

This protocol is adapted from a facile and efficient one-pot synthesis via an α-bromination/cyclization process.[2]

Materials:

  • Acetophenone

  • Thiourea

  • Copper(II) bromide (CuBr₂)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of acetophenone (1 mmol) and thiourea (1.2 mmol) in refluxing ethyl acetate (10 mL), add copper(II) bromide (2.2 mmol) and potassium carbonate (1.5 mmol).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylthiazol-2-amine.

Traditional Two-Step Synthesis of 2-Aminothiazole

This protocol is a classic Hantzsch synthesis procedure.[1]

Step 1: Formation of the Thiazole Ring

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Thiourea

  • Water

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.

  • After the thiourea has dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes.

  • An exothermic reaction will occur, and the temperature will rise. Maintain the temperature below 60°C with occasional cooling in an ice bath if necessary.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture to 90-100°C and hold it at this temperature for an additional 2 hours.

Step 2: Isolation of 2-Aminothiazole

Materials:

  • Sodium hydroxide (NaOH) solution

  • Activated charcoal

Procedure:

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding a 40% aqueous sodium hydroxide solution until the pH is approximately 8. The product, 2-aminothiazole, will precipitate as a tan solid.

  • If the solution is dark, add a small amount of activated charcoal and stir for 10 minutes before filtering.

  • Collect the precipitated 2-aminothiazole by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Visualizing the Synthetic Approaches

The following diagrams illustrate the logical workflows for the one-pot and traditional two-step thiazole synthesis methods.

One_Pot_vs_Two_Step_Thiazole_Synthesis cluster_one_pot One-Pot Synthesis cluster_two_step Traditional Two-Step Synthesis cluster_comparison Comparison start_one α-Haloketone + Thioamide + Reagents reaction_one Single Reaction Vessel (Simultaneous or Sequential Reactions) start_one->reaction_one product_one Thiazole Product reaction_one->product_one time Reaction Time reaction_one->time Shorter yield Yield product_one->yield Higher (often) workup Workup Complexity product_one->workup Simpler start_two α-Haloketone + Thioamide step1 Step 1: Intermediate Formation (e.g., Thioamidinium Salt) start_two->step1 isolation Isolation & Purification of Intermediate step1->isolation step2 Step 2: Cyclization & Aromatization isolation->step2 isolation->workup More Complex product_two Thiazole Product step2->product_two step2->time Longer product_two->yield Variable

Caption: A comparison of the workflows for one-pot and traditional two-step thiazole synthesis.

Hantzsch_Mechanism_Comparison cluster_one_pot_mech One-Pot Pathway cluster_two_step_mech Two-Step Pathway A1 Ketone + Thiourea + Halogenating Agent A2 In-situ α-Haloketone Formation A1->A2 A3 Cyclization A2->A3 A4 Dehydration A3->A4 A5 Thiazole A4->A5 B1 α-Haloketone (Pre-synthesized) B3 Nucleophilic Attack (Intermediate Formation) B1->B3 B2 Thiourea B2->B3 B4 Isolation of Intermediate (Optional but traditional) B3->B4 B5 Cyclization & Dehydration B4->B5 B6 Thiazole B5->B6

Caption: Mechanistic pathway comparison for one-pot versus two-step Hantzsch thiazole synthesis.

References

A Comparative FT-IR Analysis of 4-Methylthiazole-2-amine Derivatives and Other Bioactive Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectral data of 4-methylthiazole-2-amine derivatives with other classes of bioactive heterocyclic amines. Understanding the characteristic vibrational frequencies of these molecules is crucial for their synthesis, characterization, and the development of new therapeutic agents. This document summarizes key quantitative data in a structured format, details experimental protocols, and presents visual diagrams to elucidate experimental workflows and molecular structures.

FT-IR Spectral Data Comparison

The following table summarizes the characteristic FT-IR absorption frequencies for 4-methylthiazole-2-amine, its derivatives, and a selection of alternative bioactive heterocyclic amines, including 2-aminooxazoles, pyridines, pyrimidines, and imidazoles. These values are indicative and can shift based on the specific substitution pattern and molecular environment.

Compound ClassFunctional GroupCharacteristic Absorption Frequency (cm⁻¹)References
4-Methylthiazole-2-amine N-H stretch (amine)3370[1]
C-H stretch (methyl)2962[1]
C=N stretch (thiazole ring)1591[1]
C=C stretch (thiazole ring)1407[1]
C-N stretch1083[1]
Thiazole nucleus730[1]
4-Methylthiazole-2-amine Derivatives N-H stretch (amide)~3300 - 3400[2]
C=O stretch (amide)~1660 - 1680[2]
C=N stretch (imine)~1580 - 1610[2]
NO₂ stretch (nitro group)~1578 (asymmetric), ~1350 (symmetric)[2]
O-CH₃ stretch (methoxy group)~1250 and ~1030
2-Aminooxazole Derivatives N-H stretch (amine/amide)~3100 - 3300
C=O stretch (amide)~1675 - 1700
C=N stretch (oxazole ring)~1600 - 1650
C=C stretch (phenyl)~1400 - 1630
Pyridine Derivatives C-H stretch (aromatic)~3000 - 3100
C=C, C=N stretch (ring)~1400 - 1600
C-H out-of-plane bend~650 - 900
Pyrimidine Derivatives N-H stretch (amino group)~3300 - 3400
C-H stretch (methyl)~2850 - 2950
C=N stretch (ring)~1600 - 1650
C-N stretch~1200 - 1350
Imidazole Derivatives N-H stretch (ring)~3100 - 3450
C-H stretch (aromatic)~3050 - 3150
C=N stretch (ring)~1450 - 1680
Ring vibrations~1050 - 1250

Experimental Protocols

The following provides a generalized methodology for the FT-IR analysis of solid organic compounds, such as 4-methylthiazole-2-amine derivatives. Specific parameters may vary depending on the instrument and the nature of the sample.

1. Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining FT-IR spectra of solid samples.

  • Apparatus : FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Procedure :

    • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

    • Clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) after the measurement.

2. Data Acquisition and Processing

  • Instrument : A Fourier-Transform Infrared Spectrometer.

  • Spectral Range : Typically 4000-400 cm⁻¹.

  • Resolution : 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans : 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing : The acquired interferogram is subjected to a Fourier transform to obtain the infrared spectrum. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Baseline correction and other spectral manipulations may be performed as needed.

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the chemical structures relevant to this guide.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start sample_prep Place Solid Sample on ATR Crystal start->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure background_scan Record Background Spectrum apply_pressure->background_scan sample_scan Record Sample Spectrum background_scan->sample_scan fourier_transform Fourier Transform sample_scan->fourier_transform baseline_correction Baseline Correction fourier_transform->baseline_correction peak_identification Peak Identification baseline_correction->peak_identification interpretation Spectral Interpretation peak_identification->interpretation

Caption: General experimental workflow for FT-IR analysis using the ATR technique.

Caption: Chemical structure of 4-methylthiazole-2-amine and a generalized representation of its derivatives, highlighting key functional groups for FT-IR analysis.

References

Comparative Cytotoxicity of Thiazole Derivatives in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-leukemic potential of novel thiazole compounds, supported by comparative experimental data and detailed protocols.

This guide provides an objective comparison of the cytotoxic performance of various thiazole derivatives against several leukemia cell lines. The information presented is collated from recent studies and is intended to aid researchers in the evaluation and selection of promising thiazole-based compounds for further investigation in anticancer drug discovery.

Data Presentation: Comparative Cytotoxicity (IC50) of Thiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different thiazole derivatives against a panel of human leukemia cell lines. Lower IC50 values indicate higher cytotoxic potency.

Thiazole Derivative ClassCompound IDLeukemia Cell LineIC50 (µM)Reference
4-Methylthiazole-2-amine Derivatives3aK5623.523[1]
3cK5624.664[1]
6gK5624.938[1]
6hK5625.004[1]
6iK5625.083[1]
6hU9371.515[1]
6iU9372.453[1]
3cU9373.540[1]
3bU9375.289[1]
6gU9375.706[1]
Arylidene-hydrazinyl-thiazoles4mMOLT-41.69 - 2.2[2]
4nMOLT-4>2.2[2]
4rMOLT-4>2.2[2]
PI3K/mTOR Dual Inhibitors3bHL-60(TB)Lethal Effect[3]
3eHL-60(TB)Lethal Effect[3]
3kLeukemia Cell Lines-[3]
2-amino-5-benzylthiazole derivativesCompound 1 & 2Leukemia CellsNot Specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below.

MTT Cell Viability Assay

This protocol is a standard procedure for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Leukemia cell lines (e.g., K562, U937, HL-60, MOLT-4)

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the leukemia cells to a logarithmic growth phase.

    • Prepare a cell suspension and adjust the concentration.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell adaptation.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for about 10 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[5]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Leukemia cells treated with thiazole derivatives

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the leukemia cells by treating them with the thiazole derivatives for the desired time.

    • Collect the cells (including any floating cells from the supernatant) by centrifugation.

    • Wash the cells twice with cold PBS.[8]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Experimental Workflow

G cluster_0 Cytotoxicity & Apoptosis Assay Workflow cluster_1 MTT Assay cluster_2 Annexin V-FITC Assay A Leukemia Cell Culture B Treatment with Thiazole Derivatives A->B C Incubation (24-72h) B->C D Add MTT Reagent C->D I Harvest & Wash Cells C->I E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H J Stain with Annexin V-FITC & PI I->J K Incubate (15 min) J->K L Flow Cytometry Analysis K->L M Quantify Apoptosis L->M

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

Apoptotic Signaling Pathway

G cluster_0 Apoptotic Signaling Induced by Thiazole Derivatives cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade Thiazole Thiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) Thiazole->Bcl2 Bax Bax (Pro-apoptotic) (Up-regulated) Thiazole->Bax Mito Mitochondrial Membrane Potential (Loss) Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) (Cleaved/Activated) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Thiazole-induced apoptotic signaling pathway in leukemia cells.

References

Comparative Molecular Docking Analysis of Thiazole Derivatives as Potential Inhibitors of CML-Associated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies of various thiazole-containing compounds against key proteins implicated in Chronic Myeloid Leukemia (CML), primarily focusing on the BCR-ABL kinase. The objective is to offer a consolidated overview of the binding affinities and interaction patterns of these compounds, thereby aiding in the rational design of more potent and selective inhibitors. The data presented is collated from multiple peer-reviewed studies and is intended for an audience with expertise in medicinal chemistry, computational drug design, and oncology research.

Comparative Docking Performance of Thiazole Derivatives

The following tables summarize the in-silico and in-vitro performance of various thiazole derivatives against CML-associated protein targets. It is important to note that docking scores from different software and studies are not directly comparable due to variations in scoring functions and protocols. However, the data within each study provides a valuable comparison of the relative binding affinities of the analyzed compounds.

Table 1: Molecular Docking Performance of Thiazole Derivatives against BCR-ABL Kinase
Compound/Derivative ClassTarget Protein (PDB ID)Docking Score/Binding AffinityKey Interactions & Remarks
Quinoline-Thiazole HybridsBCR-ABL1 Tyrosine KinaseNot specified quantitatively, but all tested derivatives showed interaction.These molecules are suggested as promising leads against CML.[1]
Thiadiazole Derivatives (with phenothiazine)T315I Bcr-Abl Mutant (2V7A)Promising docking scores noted for compounds 3-5.Compounds with a phenothiazine pharmacophore showed better scores than those with a coumarin pharmacophore.[2][3]
4-methylthiazole-2-amine derivatives (6h, 6i)CML-associated proteins (2GQG, 5MO4, 2AZ5, 5MAR)-8.37 kcal/mol (6h), -8.97 kcal/mol (6i)These compounds exhibited the highest docking scores among the series, indicating strong binding affinity.[4]
2,4 Disubstituted Thiazole (PVS 03)EGFR-TK (1M17)-7.811Showed a strong affinity towards the receptor, forming a hydrophobic bond.[5]
N-substituted Thiazoles (S2, S6, S7, S8, S9)FabH (3iL9)MolDock scores: -102.612 to -144.236Exhibited excellent MolDock scores and hydrogen bonding.[6]
Arylsubstituted Imidazoles (5a, 5d, 5j)Abl kinase (3CS9)Minimum binding energy observed.Showed good affinity toward the active pocket of Abl kinase.[7]
Arylsubstituted Imidazoles (5e, 5g, 5i)T315I mutation (2V7A)Minimum binding energy observed.Demonstrated good affinity for the T315I mutant.[7]
Table 2: In-Vitro Cytotoxicity of Thiazole Derivatives against CML Cell Lines
Compound/Derivative ClassCell LineIC50 ValueRemarks
Quinoline-Thiazole HybridsK562High cytotoxic profile with a good selectivity index (1.89 to 5.50).Showed promising antileukemic activity.[1]
Thiazolamide-benzamide derivativesK562, K562/R, BaF3-ABL-BCR-T315IGood inhibitory activities noted for some compounds.Effective against imatinib-resistant and T315I mutant cell lines.[8]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 2)K562Selective activity against Bcr-Abl positive K562 cell line.Inhibited Abl protein kinase with an IC50 of 7.4 µM.[9]
4-methylthiazole-2-amine derivatives (3a, 3b, 3c, 6g, 6h, 6i)K562, U9371.5 to 50 µMExhibited high cytotoxic potential with dose-dependent inhibition.[4]
2,4-Disubstituted Thiazoles (5c, 6d, 7c, 8, 9a,b)Not CML specific (HepG2, MCF-7, HCT116, HeLa)3.35 ± 0.2 to 18.69 ± 0.9 μMShowed superior activity against the tested cancer cell lines.

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.

1. Protein Preparation:

  • The three-dimensional structure of the target protein, such as BCR-ABL kinase, is obtained from the Protein Data Bank (PDB).

  • The protein is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.

  • Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.

2. Ligand Preparation:

  • The 2D structures of the thiazole derivatives are drawn using chemical drawing software.

  • These 2D structures are then converted to 3D structures.

  • Energy minimization is performed on the ligand structures to obtain a stable and low-energy conformation.

3. Grid Generation:

  • The binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site.

  • A grid box is generated to encompass this binding site, defining the three-dimensional space for the docking algorithm to search.

4. Molecular Docking Simulation:

  • Docking is performed using specialized software such as AutoDock, Molegro Virtual Docker, or the GLIDE module of the Schrödinger Suite.

  • The software systematically samples different conformations and orientations of the ligand within the defined grid box.

  • A scoring function is used to calculate the binding affinity for each pose, predicting the most favorable binding mode.[2]

5. Analysis of Results:

  • The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the amino acid residues of the protein's active site.[2]

  • The pose with the most favorable score and significant interactions is considered the most likely binding mode.

Visualizations

Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (from PDB, add hydrogens, remove water) Grid_Generation Grid Generation (define binding site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D conversion, energy minimization) Docking_Run Molecular Docking (using software like AutoDock, GLIDE) Ligand_Preparation->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analysis of Docked Poses (scoring, binding interactions) Docking_Run->Pose_Analysis Lead_Identification Identification of Lead Compounds Pose_Analysis->Lead_Identification

Caption: A generalized workflow for in-silico molecular docking studies.

PI3K/Akt/mTOR Signaling Pathway

Several of the reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Inhibitor_PI3K Thiazole Derivatives Thiazole_Inhibitor_PI3K->PI3K Thiazole_Inhibitor_mTOR Thiazole Derivatives Thiazole_Inhibitor_mTOR->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

References

A Comparative Guide to Greener Alternatives for N-Bromosuccinimide in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the thiazole scaffold remains a cornerstone of medicinal chemistry. The Hantzsch thiazole synthesis, a classic and versatile method, traditionally relies on α-haloketones, which are often prepared using N-bromosuccinimide (NBS). While effective, the quest for more environmentally benign and safer laboratory practices has spurred the investigation into alternative brominating agents. This guide provides an objective comparison of NBS with several greener alternatives for the synthesis of thiazoles, supported by experimental data and detailed protocols.

The core of many thiazole syntheses is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. The α-haloketone is frequently generated in situ from a ketone using a brominating agent. This guide focuses on comparing the performance of NBS with greener alternatives in this critical bromination step, which directly impacts the overall efficiency of the thiazole synthesis.

Performance Comparison of Brominating Agents

The following table summarizes the performance of N-Bromosuccinimide and its alternatives in the α-bromination of acetophenone, a common precursor for the synthesis of 2-amino-4-phenylthiazole. This initial bromination is the key step influenced by the choice of reagent.

Reagent SystemTypical Solvent(s)Reaction ConditionsYield of α-BromoacetophenoneKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) Acetonitrile, Methanol, DichloromethaneRoom temperature to reflux, often with a catalyst (e.g., Al₂O₃, NH₄OAc)Good to Excellent (up to 89% reported with portion-wise addition)[1]Well-established, versatile, solid reagent, high yields.Halogenated waste, potential for runaway reactions, thermal instability in some solvents[2].
Sodium Bromide (NaBr) / Oxone® Aqueous MethanolRoom temperatureGood to ExcellentGreen (uses a stable salt and a solid oxidant), avoids elemental bromine.Can lead to ring bromination in electron-rich heteroaromatic ketones[3].
Bromide/Bromate Couple (e.g., NaBr/NaBrO₃) Aqueous acidic mediumRoom temperatureGood yieldsIn situ generation of the active brominating species (HOBr), environmentally benign byproducts (water and salts).Requires careful pH control.
Tetrabutylammonium Tribromide (TBATB) Dichloromethane-Methanol, Acetic AcidRoom temperatureGood to ExcellentSolid, stable, and safer to handle than liquid bromine, high yields.More expensive than simpler bromide salts.
Electrochemical Methods Not specified in detail for thiazole precursorsNot specified in detail for thiazole precursorsGood yields for α-bromination of some ketones[4]Avoids chemical oxidants, high atom economy, potentially greener.Requires specialized equipment, optimization of reaction parameters can be complex.

Experimental Protocols

Detailed methodologies for the synthesis of α-bromoacetophenone, the precursor to 2-amino-4-phenylthiazole, using NBS and a greener alternative (NaBr/Oxone®) are provided below. These are followed by a general protocol for the subsequent Hantzsch thiazole synthesis.

Protocol 1: α-Bromination of Acetophenone using N-Bromosuccinimide (NBS) with Al₂O₃ catalyst[1]
  • To a solution of acetophenone (1 mmol) in methanol (10 mL), add acidic aluminum oxide (Al₂O₃) (100 mg).

  • Add N-bromosuccinimide (1.1 mmol) portion-wise over 10 minutes while stirring the mixture at reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-bromoacetophenone.

Protocol 2: α-Bromination of Acetophenone using Sodium Bromide and Oxone®[3]
  • Dissolve acetophenone (1 mmol) and sodium bromide (1.2 mmol) in a mixture of methanol and water (e.g., 3:1 v/v, 10 mL).

  • Cool the solution in an ice bath and add Oxone® (potassium peroxymonosulfate, 0.6 mmol) in portions over 15 minutes with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-bromoacetophenone by column chromatography or recrystallization.

Protocol 3: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[5]
  • In a round-bottom flask, dissolve 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in methanol (5 mL).

  • Add a stir bar and heat the mixture with stirring at approximately 100°C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain 2-amino-4-phenylthiazole. A yield of 99% has been reported for this specific procedure[5].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a typical experimental workflow.

Mechanism of Acid-Catalyzed α-Bromination of a Ketone

This pathway is fundamental to the in-situ generation of the α-bromoketone intermediate required for the Hantzsch synthesis. The acid catalyst promotes the formation of an enol, which is the nucleophilic species that reacts with the brominating agent.

G cluster_0 Step 1: Enol Formation (Acid-Catalyzed) cluster_1 Step 2: Bromination Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ AlphaBromoKetone α-Bromo Ketone Enol->AlphaBromoKetone + Br-X BrominatingAgent Br-X (e.g., NBS, Br₂ from NaBr/Oxone) BrominatingAgent->AlphaBromoKetone

Caption: Acid-catalyzed α-bromination of a ketone.

Hantzsch Thiazole Synthesis Workflow

This diagram outlines the general experimental procedure for the Hantzsch synthesis, starting from the α-haloketone and thioamide.

G start Start reactants Dissolve α-Haloketone and Thioamide in Solvent start->reactants reaction Heat Reaction Mixture (Reflux) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Precipitate Product in Water monitoring->workup Reaction Complete filtration Filter and Wash Crude Product workup->filtration purification Recrystallize or Column Chromatography filtration->purification product Characterize Final Thiazole Product purification->product G cluster_reagents Brominating Reagents Ketone Ketone AlphaBromoKetone α-Bromo Ketone (Intermediate) Ketone->AlphaBromoKetone α-Bromination Thiazole Thiazole AlphaBromoKetone->Thiazole + Thioamide (Hantzsch Reaction) NBS NBS NBS->AlphaBromoKetone NaBr_Oxone NaBr / Oxone® NaBr_Oxone->AlphaBromoKetone Bromide_Bromate Bromide / Bromate Bromide_Bromate->AlphaBromoKetone TBATB TBATB TBATB->AlphaBromoKetone Electrochem Electrochemical Electrochem->AlphaBromoKetone

References

A Comparative Guide to Aldehyde Synthesis: Pd/BaSO₄ Catalyzed Hydrogenation vs. Hydride Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of aldehydes is a critical transformation in the construction of complex molecules. This guide provides an objective comparison of the Pd/BaSO₄ catalyzed hydrogenation of acyl chlorides (the Rosenmund reduction) with common alternative methods employing hydride reducing agents, supported by experimental data and detailed protocols.

The conversion of carboxylic acid derivatives to aldehydes is a delicate process, requiring a fine balance of reactivity to prevent over-reduction to the corresponding alcohol. The Rosenmund reduction, a classic method utilizing a poisoned palladium catalyst, offers a distinct set of advantages in this regard. This guide will delve into the performance of this catalytic system in comparison to reductions using Diisobutylaluminum hydride (DIBAL-H) and Lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃).

At a Glance: Performance Comparison

The choice of method for aldehyde synthesis from a carboxylic acid derivative often depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. The following table summarizes the key performance indicators for the Rosenmund reduction and two common hydride-based alternatives.

FeaturePd/BaSO₄ (Rosenmund Reduction)DIBAL-HLiAlH(Ot-Bu)₃
Starting Material Acyl ChloridesEsters, Lactones, NitrilesAcyl Chlorides
Selectivity High for aldehyde formation; over-reduction to alcohol is minimized by catalyst poisoning.[1][2][3]Good to excellent, but highly temperature-dependent (-78 °C is crucial to prevent over-reduction).[4]High; the bulky tert-butoxy groups moderate reactivity, preventing over-reduction.[5][6][7]
Yield Generally good to excellent (often >80-90%).[8]Good to excellent, but can be sensitive to substrate and reaction conditions.Generally high for activated acyl chlorides.[7]
Functional Group Tolerance Good; tolerates a range of functional groups that are not susceptible to catalytic hydrogenation.[9][10]Moderate; can also reduce other carbonyls and nitriles.Good; less reactive than LiAlH₄, offering better chemoselectivity.[6]
Reaction Conditions Heterogeneous catalysis, typically requires H₂ gas and elevated temperatures.Homogeneous, requires stoichiometric amounts of the reagent and cryogenic temperatures (-78 °C).[4]Homogeneous, requires stoichiometric amounts of the reagent and low temperatures.[7]
Safety & Handling Requires handling of flammable H₂ gas and pyrophoric catalysts.[11]Pyrophoric reagent, requires careful handling under inert atmosphere.Air and moisture sensitive hydride reagent.
Key Advantage Catalytic in palladium, high selectivity, and good functional group tolerance.Applicable to a wider range of starting materials including esters.High selectivity for reducing acyl chlorides to aldehydes.
Limitations Not suitable for the synthesis of formaldehyde as formyl chloride is unstable.[1][3] Potential for catalyst deactivation.Strict temperature control is essential. Stoichiometric waste.Primarily limited to acyl chlorides as starting materials.

Delving Deeper: A Closer Look at the Chemistry

The Advantage of Pd/BaSO₄ Catalyzed Hydrogenation (Rosenmund Reduction)

The Rosenmund reduction is a catalytic hydrogenation of an acyl chloride to an aldehyde.[3] The key to its success lies in the use of a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[1][2][3] The barium sulfate support, with its low surface area, and the addition of a catalyst poison (e.g., quinoline-sulfur or thiourea) intentionally reduce the activity of the palladium catalyst.[1][2] This deactivation is crucial to prevent the subsequent reduction of the newly formed aldehyde to a primary alcohol.[1][2][3]

One of the primary advantages of this method is its high selectivity for the aldehyde product, often leading to high yields.[8] Furthermore, the catalytic nature of the process (in terms of palladium) makes it an attractive option from an atom economy perspective, although the catalyst itself can be expensive. The reaction conditions are heterogeneous, which can simplify product purification as the catalyst can be removed by filtration.

However, the Rosenmund reduction is not without its drawbacks. The reaction requires the handling of hydrogen gas, which is flammable and requires specialized equipment. The catalyst can also be sensitive to impurities and may require careful preparation and handling to ensure reproducibility. Moreover, this method is not suitable for the preparation of formaldehyde because formyl chloride is unstable at room temperature.[1][3]

Alternative Pathways: Hydride Reducing Agents

For substrates that are not amenable to the Rosenmund reduction or when handling hydrogen gas is a concern, hydride reducing agents offer a powerful alternative.

  • Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent capable of converting esters and lactones to aldehydes.[4] Its bulky isobutyl groups make it less reactive than other aluminum hydrides like LiAlH₄. The success of this reaction hinges on precise temperature control, typically at -78 °C, to stabilize the tetrahedral intermediate and prevent further reduction to the alcohol.[4]

  • Lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) is another sterically hindered hydride reagent that is particularly effective for the reduction of acyl chlorides to aldehydes.[5][6][7] The three bulky tert-butoxy groups significantly moderate the reactivity of the aluminum hydride, allowing for the selective formation of the aldehyde without significant over-reduction, even at slightly higher temperatures than required for DIBAL-H.[5][7]

While these hydride reagents offer excellent selectivity and are often easier to handle in a standard laboratory setting than hydrogen gas, they are used in stoichiometric amounts, leading to the generation of more waste compared to a truly catalytic process.

Experimental Data: A Comparative Analysis

The following table presents a compilation of experimental data from various sources to illustrate the comparative performance of the Rosenmund reduction and hydride-based methods for the synthesis of aldehydes from different starting materials.

Starting MaterialProductReagent/CatalystSolventTemperature (°C)Yield (%)Selectivity (%)
m-Phenoxybenzoyl chloridem-PhenoxybenzaldehydePd/CToluene-9386
10-Undecenoyl chloride10-Undecenal5% Pd/CAcetone/Ethyl Acetate30-90-93
Benzoyl chlorideBenzaldehydePd/BaSO₄, QuinolineXyleneReflux~90High
Ethyl BenzoateBenzaldehydeDIBAL-H (1.05 equiv)Toluene-78HighHigh
Methyl HexanoateHexanalDIBAL-H (~1 equiv)Toluene/Hexanes-78HighHigh
γ-Butyrolactone4-HydroxybutanalDIBAL-H (~1 equiv)Toluene/Hexanes-78HighHigh
Aliphatic Acyl ChloridesAliphatic AldehydesLiAlH(Ot-Bu)₃THF-78HighHigh
Aromatic Acyl ChloridesAromatic AldehydesLiAlH(Ot-Bu)₃THF-78HighHigh

Note: The yields and selectivities can vary depending on the specific substrate, reaction conditions, and work-up procedures.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of aldehydes. Below are representative protocols for the Rosenmund reduction and the alternative hydride-based methods.

Rosenmund Reduction of an Acyl Chloride

Materials:

  • Acyl chloride

  • Palladium on barium sulfate (5% Pd/BaSO₄)

  • Catalyst poison (e.g., quinoline containing a small amount of sulfur)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

  • Hydrogenation apparatus

Procedure:

  • In a flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser connected to a gas outlet, add the Pd/BaSO₄ catalyst and the anhydrous solvent under an inert atmosphere.

  • Add the catalyst poison to the suspension.

  • Heat the mixture to the desired reaction temperature (e.g., reflux).

  • Once the temperature is stable, switch the gas flow from the inert gas to hydrogen, ensuring a continuous, gentle stream.

  • Slowly add a solution of the acyl chloride in the same anhydrous solvent to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and switch the gas flow back to the inert gas.

  • Filter the mixture to remove the catalyst.

  • Wash the catalyst with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by distillation or chromatography.

Reduction of an Ester with DIBAL-H

Materials:

  • Ester

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1 M in hexanes)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Methanol

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute HCl

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the ester in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise to the stirred ester solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add the Rochelle's salt solution and stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry with anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the aldehyde by column chromatography or distillation if necessary.

Reduction of an Acyl Chloride with LiAlH(Ot-Bu)₃

Materials:

  • Acyl chloride

  • Lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃)

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the LiAlH(Ot-Bu)₃ in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add a solution of the acyl chloride in the same anhydrous solvent to the stirred hydride solution.

  • Stir the reaction mixture at the low temperature for the required time, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of the anhydrous workup solution at low temperature.

  • Allow the mixture to warm to room temperature.

  • Filter the resulting precipitate and wash it with the solvent.

  • Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the aldehyde as needed.

Visualizing the Pathways

To better understand the relationships and workflows described, the following diagrams have been generated.

Reaction_Selection_Pathway start Starting Material acyl_chloride Acyl Chloride start->acyl_chloride ester_lactone Ester / Lactone start->ester_lactone rosenmund Pd/BaSO4, H2 (Rosenmund Reduction) acyl_chloride->rosenmund Catalytic Hydrogenation li_al_otbu3_h LiAl(Ot-Bu)3H acyl_chloride->li_al_otbu3_h Hydride Reduction dibal_h DIBAL-H ester_lactone->dibal_h Hydride Reduction aldehyde Aldehyde rosenmund->aldehyde li_al_otbu3_h->aldehyde dibal_h->aldehyde

A decision pathway for selecting a reduction method based on the starting material.

Experimental_Workflow_Comparison cluster_rosenmund Rosenmund Reduction cluster_hydride Hydride Reduction (DIBAL-H / LiAl(Ot-Bu)3H) r_start Setup Hydrogenation Apparatus r_catalyst Charge Catalyst & Solvent r_start->r_catalyst r_heat Heat to Reaction Temp r_catalyst->r_heat r_h2 Introduce H2 Gas r_heat->r_h2 r_add Add Acyl Chloride r_h2->r_add r_monitor Monitor Reaction r_add->r_monitor r_workup Cooldown, Filter, Concentrate r_monitor->r_workup h_start Setup Inert Atmosphere Flask h_dissolve Dissolve Starting Material h_start->h_dissolve h_cool Cool to -78°C h_dissolve->h_cool h_add Add Hydride Reagent h_cool->h_add h_monitor Monitor Reaction h_add->h_monitor h_quench Quench Reaction at -78°C h_monitor->h_quench h_workup Warm, Extract, Dry, Concentrate h_quench->h_workup

A comparison of the general experimental workflows for the Rosenmund and hydride reduction methods.

Conclusion

The Pd/BaSO₄ catalyzed hydrogenation of acyl chlorides remains a valuable and highly selective method for aldehyde synthesis, particularly when functional group tolerance and catalytic efficiency are paramount. Its primary limitations are the need for specialized equipment to handle hydrogen gas and its inapplicability to the synthesis of formaldehyde. For broader substrate scope, including the reduction of esters, and in laboratory settings where the handling of hydrogen is less feasible, hydride reagents such as DIBAL-H and LiAlH(Ot-Bu)₃ offer excellent and often complementary alternatives. The choice between these powerful synthetic tools will ultimately be guided by the specific requirements of the target molecule and the practical considerations of the research environment. This guide provides the foundational information to make an informed decision for your synthetic needs.

References

Thiazole Compounds in Diabetic Rat Models: A Comparative In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of various thiazole-containing compounds in established diabetic rat models. The data presented is compiled from recent experimental studies, offering a clear overview of the therapeutic potential of these compounds against key diabetic markers.

Performance Comparison of Thiazole Derivatives

The following table summarizes the quantitative data from in vivo studies on different thiazole compounds, comparing their efficacy against standard antidiabetic agents.

Compound ClassSpecific CompoundAnimal ModelKey Efficacy EndpointsResultsComparator(s)Reference
Thiazolidinedione C40Streptozotocin (STZ)-induced diabetic Wistar ratsFasting Blood Glucose: Reduction to euglycemic levels. Triglycerides: Significant decrease. Total Cholesterol: Significant increase.Lowered blood glucose to 120.57 ± 20.72 mg/dL after 3 weeks. Significantly reduced triglycerides to 68.59 ± 8.01 mg/dL.Pioglitazone[1]
Thiazolidinedione C81STZ-induced diabetic Wistar ratsFasting Blood Glucose: Attenuation of elevated levels. Triglycerides: Significant decrease. Total Cholesterol: Significant increase.Attenuated the rise in blood glucose. Significantly reduced triglycerides to 52.14 ± 16.78 mg/dL.Pioglitazone[1]
Thiazolidinedione C4STZ-induced diabetic Wistar ratsFasting Blood Glucose: No significant hypoglycemic effect. Triglycerides: No significant change. Total Cholesterol: Significant increase.Did not show a significant reduction in blood glucose levels.Pioglitazone[1]
Hydrazine-Thiazole HT-NO2STZ-induced diabetic Wistar ratsCapillary Blood Glucose: No significant change. Body Weight: Similar weight gain to diabetic control. Biochemical Parameters: Protective effect on liver and kidney markers (uric acid, alkaline phosphatase, ALT, urea).Showed no significant changes in the altered glycemic profile of diabetic rats.[1][2]Curcumin[1][2]
Thiazole-Sulfonamide Compound 7bSTZ-induced diabetic Wistar ratsBlood Glucose: Dose-dependent reduction. Insulin Level: Improvement. Body Weight: Improvement. Aldose Reductase (ALR2) Inhibition: IC50 of 4.5µM.Drastically reduced blood glucose levels in a dose-dependent manner and improved insulin levels and body weight.Sorbinil (for ALR2 inhibition)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Induction and Treatment of STZ-Induced Diabetic Rats (for Thiazolidinediones C40, C81, and C4)
  • Animal Model: Male Wistar rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg was administered to overnight-fasted rats. Animals with fasting blood glucose levels greater than 200 mg/dL after 7 days were considered diabetic.

  • Treatment Groups:

    • Control (non-diabetic)

    • Diabetic Control (untreated)

    • Diabetic + Pioglitazone (36 mg/kg, oral gavage)

    • Diabetic + C40 (dose not specified, oral gavage)

    • Diabetic + C81 (dose not specified, oral gavage)

    • Diabetic + C4 (dose not specified, oral gavage)

  • Duration of Treatment: Daily for 21 days.

  • Parameters Measured: Fasting blood glucose, body weight, triglycerides, and total cholesterol were monitored.

Evaluation of Hydrazine-Thiazole Derivative HT-NO2 in STZ-Induced Diabetic Rats
  • Animal Model: Wistar rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (50 mg/kg body weight). Animals with fasting glycemia higher than 200 mg/dL after 3 days were considered diabetic.[1]

  • Treatment Groups:

    • Control (non-diabetic)

    • Diabetic Control (untreated)

    • Diabetic + Curcumin (50 mg/kg, oral gavage)

    • Diabetic + Curcumin (100 mg/kg, oral gavage)

    • Diabetic + HT-NO2 (50 mg/kg, oral gavage)

    • Diabetic + HT-NO2 (100 mg/kg, oral gavage)

  • Duration of Treatment: The study duration was 5 weeks.

  • Parameters Measured: Capillary blood glucose was checked weekly. Body weight and various biochemical parameters (uric acid, alkaline phosphatase, ALT, urea) were also assessed.[1][2]

Assessment of Thiazole-Sulfonamide Hybrid (Compound 7b) in a Diabetic Cataract Rat Model
  • Animal Model: Wistar rats.

  • Induction of Diabetes and Cataract: Diabetes was induced by STZ injection. The development of cataracts was monitored.

  • Treatment: Compound 7b was administered to the diabetic rats.

  • Parameters Measured:

    • In Vitro: Aldose reductase (ALR2) inhibitory activity was measured using rat lens homogenates.

    • In Vivo: Body weight, blood glucose, and insulin levels were determined.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of thiazole compounds in diabetes.

PPAR_gamma_pathway Thiazolidinedione Thiazolidinedione (e.g., Pioglitazone, C40) PPARg PPAR-γ Thiazolidinedione->PPARg Binds & Activates PPARg_RXR_Complex PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Adiponectin ↑ Adiponectin Gene_Expression->Adiponectin Glucose_Uptake ↑ Glucose Uptake (GLUT4) Gene_Expression->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Adiponectin->Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: PPAR-γ signaling pathway activated by thiazolidinediones.

alpha_glucosidase_inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Substrate for Glucose_Absorption Glucose Absorption into Bloodstream Alpha_Glucosidase->Glucose_Absorption Breaks down into Glucose Hyperglycemia Postprandial Hyperglycemia Glucose_Absorption->Hyperglycemia Thiazole_Inhibitor Thiazole-based α-Glucosidase Inhibitor Thiazole_Inhibitor->Alpha_Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition by thiazole compounds.

experimental_workflow Animal_Model Selection of Animal Model (e.g., Wistar Rats) Diabetes_Induction Induction of Diabetes (e.g., STZ injection) Animal_Model->Diabetes_Induction Grouping Grouping of Animals (Control, Diabetic, Treated) Diabetes_Induction->Grouping Treatment Daily Administration of Thiazole Compound / Vehicle Grouping->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Biochemical Assays, Histopathology) Monitoring->Endpoint_Analysis Data_Analysis Statistical Data Analysis and Comparison Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo evaluation.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anti-tubercular and enzyme inhibitory properties. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.

I. Anti-tubercular Activity

A significant body of research has focused on the development of 2-aminothiazole-4-carboxylate derivatives as potent agents against Mycobacterium tuberculosis (Mtb). The SAR studies reveal that modifications at the 2-, 4-, and 5-positions of the thiazole ring dramatically influence their anti-tubercular efficacy.

Key SAR Insights:

  • Substitution at the 2-amino group: Acylation of the 2-amino group, particularly with substituted benzoyl groups, has been shown to significantly enhance anti-tubercular activity. For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog with a Minimum Inhibitory Concentration (MIC) of 0.024 µM.[1][2]

  • Substitution at the 4-position: A 2-pyridyl moiety at the C-4 position is often crucial for potent anti-bacterial activity.[1][2][3] Replacement of the pyridine ring with other aromatic or alkyl groups generally leads to a loss of activity.[3]

  • Substitution at the 5-position: The nature of the substituent at the 5-position influences the compound's ability to penetrate the mycobacterial cell wall. For example, a benzyl group at this position in a methyl ester derivative showed excellent activity (MIC of 0.06 µg/ml), whereas the corresponding carboxylic acid was inactive.[4] Conversely, for a 5-(m-chlorophenyl) derivative, the carboxylic acid was active while the methyl ester was not, suggesting that physicochemical properties like lipophilicity play a key role.[4]

Table 1: SAR of 2-Aminothiazole-4-Carboxylate Derivatives against M. tuberculosis H37Rv

CompoundR2 SubstituentR4 SubstituentR5 SubstituentMIC (µg/mL)MIC (µM)
2 -NH2-COOCH3-CH2Ph0.060.24
12 -NH2-COOH-CH2Ph>200N/A
8 -NH2-COOCH3m-Cl-Ph>200N/A
11 -NH2-COOHm-Cl-Ph1693
6 -NH2-COOCH3-CH3>200N/A
9 -NH2-COOH-CH30.060.35

Data sourced from Al-Balas Q, et al. (2009).[4]

II. Enzyme Inhibition

2-Aminothiazole-4-carboxylate derivatives have been investigated as inhibitors of various enzymes, including those essential for bacterial survival and those implicated in other diseases.

The β-ketoacyl-ACP synthase, mtFabH, is a key enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for anti-tubercular drug development.

Key SAR Insights:

  • Electrophilic Moieties: The introduction of an electrophilic bromoacetamido group at the 2-position confers inhibitory activity against mtFabH.[4] This is designed to form a covalent bond with a cysteine residue in the enzyme's active site.

  • Ester vs. Carboxylic Acid: For the bromoacetamido derivatives, the methyl esters generally exhibit better enzyme inhibition than the corresponding carboxylic acids. For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate (Compound 3 ) has an IC50 of 0.95 µg/mL, while the corresponding carboxylic acid is significantly less potent.[4]

Table 2: Inhibition of mtFabH by 2-Aminothiazole-4-Carboxylate Derivatives

CompoundR2 SubstituentR4 SubstituentR5 SubstituentIC50 (µg/mL)IC50 (µM)
3 -NHCO-CH2Br-COOCH3m-Cl-Ph0.95 ± 0.052.43 ± 0.13
14 -NHCO-CH2Br-COOCH3-CH2Ph1.1 ± 0.13.22 ± 0.29
15 -NHCO-CH2Br-COOCH3-CH359 ± 1.1159.8 ± 3.0
19 -NHCO-CH2Br-COOHm-Cl-Ph225 ± 2.81718 ± 8.97

Data sourced from Al-Balas Q, et al. (2009).[4]

The versatility of the 2-aminothiazole scaffold has led to its exploration against other enzymatic targets:

  • Metallo-β-lactamases (MBLs): 2-Aminothiazole-4-carboxylic acids have been identified as broad-spectrum inhibitors of MBLs, which are responsible for bacterial resistance to β-lactam antibiotics. These compounds mimic the binding of carbapenem hydrolysates in the enzyme active site.[5]

  • Renin: Derivatives with a 2-amino-4-thiazolyl moiety at the P2 position have been synthesized as potent inhibitors of renin, an enzyme involved in blood pressure regulation.[6]

  • Carbonic Anhydrase (CA) and Cholinesterases: Certain 2-aminothiazole derivatives have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] For example, 2-amino-4-(4-chlorophenyl)thiazole exhibited a Ki of 0.008 µM against hCA I.[7]

III. Experimental Protocols

A general and flexible method for the synthesis of the methyl ester derivatives involves a Darzens reaction between methyl dichloroacetate and an appropriate aldehyde.[4] The resulting α-chloro glycidic ester and β-chloro α-oxoester mixture is then reacted with thiourea in methanol to yield the desired 2-aminothiazole-4-carboxylate.[4][8]

General Procedure for Bromoacetamido Derivatives: The 2-amino-thiazole-4-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) at 0°C. Bromoacetyl chloride is added dropwise, and the reaction mixture is stirred at 0°C before warming to room temperature.[4]

The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv can be determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA). The compounds are serially diluted in microtiter plates, and a culture of Mtb is added to each well. After incubation, a redox indicator like Alamar Blue is added. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest drug concentration that prevents this color change.

The inhibitory activity against mtFabH is typically assessed by monitoring the decrease in the rate of NADH oxidation in a coupled reaction. The assay mixture contains the enzyme, the substrates (e.g., acetoacetyl-CoA and holo-ACP), and NADH. The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm is measured spectrophotometrically. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.

IV. Visualizations

SAR_Summary cluster_R2 R2 Position cluster_R4 R4 Position cluster_R5 R5 Position Scaffold 2-Aminothiazole-4-Carboxylate R2 R4 R5 R2_NH2 Free Amine (-NH2) Activity varies Scaffold:f1->R2_NH2 R4_Ester Ester (-COOR) Good for mtFabH inhibition Scaffold:f2->R4_Ester R4_Pyridyl 4-(2-Pyridyl) Crucial for Anti-Mtb Scaffold:f2->R4_Pyridyl R5_Benzyl Benzyl ↑ Anti-Mtb (Ester) Scaffold:f3->R5_Benzyl R2_Acyl Acyl (-NHCOR') ↑ Anti-Mtb Activity R2_NH2->R2_Acyl Acylation R2_Bromo Bromoacetamido ↑ mtFabH Inhibition R2_NH2->R2_Bromo Acylation R4_Acid Carboxylic Acid (-COOH) Activity depends on R5 R4_Ester->R4_Acid Hydrolysis R5_Aryl Substituted Aryl Modulates cell entry

Caption: Key structure-activity relationships of 2-aminothiazole-4-carboxylate derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Aldehyde + Methyl Dichloroacetate darzens Darzens Reaction start->darzens thiourea Reaction with Thiourea darzens->thiourea product 2-Aminothiazole-4-carboxylate Ester thiourea->product mic_assay Anti-Mtb MIC Assay product->mic_assay enzyme_assay Enzyme Inhibition Assay (e.g., mtFabH) product->enzyme_assay sar_analysis SAR Determination mic_assay->sar_analysis enzyme_assay->sar_analysis

References

Comparative Analysis of Methyl vs. Ethyl Thiazole Esters in Biological Systems: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

General Synthesis of Thiazole Esters

The synthesis of both methyl and ethyl thiazole esters typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of a-haloketones with thioamides. For the synthesis of thiazole-4-carboxylates, the starting materials would be an α-halo-β-ketoester (e.g., ethyl bromopyruvate for an ethyl ester or methyl bromopyruvate for a methyl ester) and a thioamide.

Experimental Workflow for a Hypothetical Comparative Study

To definitively compare the biological activities of methyl and ethyl thiazole esters, a study would need to be designed as follows:

Experimental Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_comparison Comparative Analysis start Select Thiazole Scaffold synth_methyl Synthesize Methyl Ester Derivative start->synth_methyl synth_ethyl Synthesize Ethyl Ester Derivative start->synth_ethyl purify_methyl Purify Methyl Ester synth_methyl->purify_methyl purify_ethyl Purify Ethyl Ester synth_ethyl->purify_ethyl char_methyl Characterize Methyl Ester (NMR, MS) purify_methyl->char_methyl char_ethyl Characterize Ethyl Ester (NMR, MS) purify_ethyl->char_ethyl assay_select Select Biological Assay (e.g., Antimicrobial, Anticancer) char_methyl->assay_select char_ethyl->assay_select in_vitro In Vitro Screening (e.g., MIC, IC50) assay_select->in_vitro data_analysis Quantitative Data Analysis in_vitro->data_analysis table Tabulate Comparative Data data_analysis->table sar Structure-Activity Relationship (SAR) Analysis table->sar conclusion Draw Conclusions sar->conclusion

Caption: Hypothetical workflow for comparing the biological activity of methyl and ethyl thiazole esters.

Data Presentation: A Template for Comparison

Should a direct comparative study become available, the quantitative data would be best presented in a structured table. The following template illustrates how such data could be organized for clarity and ease of comparison.

Compound IDThiazole Core StructureEster GroupBiological Activity Metric (e.g., MIC in µg/mL or IC₅₀ in µM)
1a 2-Amino-4-phenylthiazole-COOCH₃ (Methyl)Data Not Available
1b 2-Amino-4-phenylthiazole-COOCH₂CH₃ (Ethyl)Data Not Available
2a 2-Amino-4-(p-chlorophenyl)thiazole-COOCH₃ (Methyl)Data Not Available
2b 2-Amino-4-(p-chlorophenyl)thiazole-COOCH₂CH₃ (Ethyl)Data Not Available

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols: A General Overview

The following are generalized experimental protocols that are commonly employed in the evaluation of the biological activity of novel chemical entities, including thiazole esters.

1. Antimicrobial Activity Assay (Broth Microdilution Method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial or fungal strains.

  • Procedure:

    • Prepare a stock solution of each test compound (methyl and ethyl esters) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive controls (microorganism with no compound) and negative controls (medium only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also included as a reference.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the compounds on a specific cancer cell line and determine the IC₅₀ value.

  • Procedure:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the methyl and ethyl thiazole esters for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by thiazole esters would be highly dependent on the overall structure of the molecule and the biological context. For instance, in the context of cancer, thiazole derivatives have been reported to target various pathways. A generalized diagram illustrating potential interactions is provided below.

Signaling Pathway Thiazole_Ester Thiazole Ester (Methyl or Ethyl) Receptor Cell Surface Receptor (e.g., EGFR, VEGFR) Thiazole_Ester->Receptor Inhibition Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activation/Inhibition Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Arrest) Gene_Expression->Cellular_Response

Caption: Potential mechanism of action for a thiazole ester targeting a cell signaling pathway.

A Comparative Guide to the Validation of Analytical Methods for Quantifying Novel Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate quantification of novel aminothiazole derivatives is a critical step in drug discovery and development. This guide provides a comparative overview of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is paramount for generating reliable and reproducible data for pharmacokinetic studies, quality control, and formulation development. This document presents a summary of validation parameters, detailed experimental protocols, and a visual workflow for analytical method validation to aid researchers in their selection process.

Comparative Analysis of Validated Methods

The performance of an analytical method is assessed through a series of validation parameters. The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a novel aminothiazole, 21MAT, providing a direct comparison of their capabilities.[1][2]

Table 1: Performance Comparison for a Novel Aminothiazole (21MAT)
Validation ParameterHPLC-UV MethodLC-MS/MS Method
Analyte Novel Aminothiazole (21MAT)Novel Aminothiazole (21MAT)
Matrix Analytical SolutionsRat Plasma
Linearity Range 2.06 - 20.60 µg/mL1.25 - 1250 ng/mL[1]
Coefficient of Determination (R²) > 0.990.9970[1]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated1.25 ng/mL[1]
Accuracy Partially ValidatedAll validation parameters evaluated according to current criteria[1]
Precision Partially ValidatedAll validation parameters evaluated according to current criteria[1]

Note: The HPLC-UV method for 21MAT was partially validated, with specificity, accuracy, and precision being evaluated.[1] The LC-MS/MS method underwent a more comprehensive validation in a biological matrix.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the HPLC-UV and LC-MS/MS methods used for the quantification of the novel aminothiazole, 21MAT.[1][3]

Method 1: HPLC-UV for Quantification in Analytical Solutions

This method is suitable for the quantification of a novel aminothiazole (21MAT) in analytical solutions.[1]

Chromatographic Conditions:

  • Instrument: Waters Alliance (Waters 2695/e2695 separations module) with a UV Detector (Waters 2487 dual λ absorbance/2998 PDA).[1]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with 55% of 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection Wavelength: 272 nm.[3]

  • Data Acquisition: Empower 3 Software.[1]

Standard and Sample Preparation:

  • Prepare a stock solution of the 21MAT reference standard in a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2.06 to 20.60 µg/mL.

  • Dissolve the unknown sample in the mobile phase to a concentration within the calibration range.

  • Inject the standard solutions and the sample solution into the HPLC system.

Method 2: LC-MS/MS for Bioanalytical Quantification in Rat Plasma

This robust bioanalytical method is designed for the quantification of 21MAT in rat plasma, making it suitable for preclinical pharmacokinetic studies.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution.[1]

  • Flow Rate: 1 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

Sample Preparation (Protein Precipitation):

  • To an aliquot of rat plasma, add a protein precipitating agent (e.g., acetonitrile).[1]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant containing the analyte to a clean tube for analysis.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow.

Analytical Method Validation Workflow Define_Purpose Define Analytical Method's Purpose & Scope Select_Method Select Appropriate Analytical Technique (e.g., HPLC-UV, LC-MS/MS) Define_Purpose->Select_Method Develop_Method Method Development & Optimization Select_Method->Develop_Method Validation_Protocol Establish Validation Protocol & Acceptance Criteria Develop_Method->Validation_Protocol Validate_Parameters Perform Validation Experiments Validation_Protocol->Validate_Parameters Specificity Specificity / Selectivity Validate_Parameters->Specificity Linearity Linearity & Range Validate_Parameters->Linearity Accuracy Accuracy Validate_Parameters->Accuracy Precision Precision (Repeatability & Intermediate) Validate_Parameters->Precision LOD_LOQ LOD & LOQ Validate_Parameters->LOD_LOQ Robustness Robustness Validate_Parameters->Robustness Documentation Document Results in Validation Report Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation Implementation Implement for Routine Analysis Documentation->Implementation

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of novel aminothiazoles. The choice between the two methods depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for the analysis of bulk drug substances and formulations where high sensitivity is not the primary concern.[1]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of the analyte need to be measured in complex biological matrices.[1][2]

The validation data and protocols presented in this guide serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical method for their novel aminothiazole compounds, ensuring the generation of high-quality, reliable, and reproducible data.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Methyl 4-methylthiazole-2-carboxylate, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and a clear disposal strategy.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against eye irritation, a known hazard of this compound.
Hand Protection Chemically resistant gloves. Nitrile or butyl rubber gloves are recommended for handling organic esters. Always inspect gloves for integrity before use and change them immediately if contaminated.Prevents skin contact and potential irritation. While specific breakthrough time data for this compound is not available, nitrile and butyl rubber generally offer good resistance to a range of organic chemicals.
Skin and Body Protection A standard laboratory coat should be worn. For larger quantities or where significant exposure is possible, impervious clothing and an apron are recommended.Protects the skin from accidental spills and contamination.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. If the material is a dust or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or better) is recommended.Minimizes the risk of inhaling the compound, especially if it is in a powdered form or if dust can be generated during handling.

Operational Plan for Safe Handling

A systematic approach to handling this compound in a laboratory setting is crucial for minimizing risk. The following workflow outlines the key steps for safe operation.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_materials Gather Materials (Chemical, Glassware, etc.) prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer 3. perform_exp Perform Experiment weigh_transfer->perform_exp 4. monitor Monitor for Spills or Exposure perform_exp->monitor 5. decontaminate Decontaminate Glassware and Surfaces monitor->decontaminate 6. dispose_waste Dispose of Waste decontaminate->dispose_waste 7. doff_ppe Doff PPE dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As this compound is not classified as a hazardous waste, the following procedure for the disposal of non-hazardous solid chemical waste should be followed.

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste this compound separate from hazardous waste streams.

  • Containment:

    • Place solid waste in a clearly labeled, sealed, and robust container.

    • For empty containers of the chemical, ensure they are fully empty with no residual solid. Deface the original label to prevent misuse.

  • Labeling: Label the waste container as "Non-Hazardous Solid Waste" and list the primary constituent (this compound).

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending disposal.

  • Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of non-hazardous chemical waste. This may involve placing the sealed container in a designated collection area for pickup by environmental health and safety personnel.[1][2][3][4][5]

Important Considerations:

  • Spill Management: In case of a spill, avoid generating dust.[1] Carefully sweep the solid material into a container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for chemical waste disposal. If there is any uncertainty about the classification of the waste, consult with your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.